Product packaging for Dibenzo[b,d]furan-2-sulfonyl chloride(Cat. No.:CAS No. 23602-98-4)

Dibenzo[b,d]furan-2-sulfonyl chloride

Cat. No.: B1302676
CAS No.: 23602-98-4
M. Wt: 266.7 g/mol
InChI Key: ULCKEERECJMLHP-UHFFFAOYSA-N
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Description

Dibenzo[b,d]furan-2-sulfonyl chloride is a useful research compound. Its molecular formula is C12H7ClO3S and its molecular weight is 266.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H7ClO3S B1302676 Dibenzo[b,d]furan-2-sulfonyl chloride CAS No. 23602-98-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dibenzofuran-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClO3S/c13-17(14,15)8-5-6-12-10(7-8)9-3-1-2-4-11(9)16-12/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULCKEERECJMLHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00374137
Record name dibenzo[b,d]furan-2-sulfonyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23602-98-4
Record name dibenzo[b,d]furan-2-sulfonyl chloride
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URL https://comptox.epa.gov/dashboard/DTXSID00374137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaene-4-sulfonyl chloride
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Dibenzo[b,d]furan-2-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive technical overview for the synthesis of Dibenzo[b,d]furan-2-sulfonyl chloride, a key intermediate in the development of novel pharmaceutical agents and functional materials. The guide is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.

This compound combines the rigid, planar dibenzofuran scaffold with a highly reactive sulfonyl chloride functional group. This unique combination makes it a valuable building block for creating a diverse range of derivatives, particularly sulfonamides and sulfonate esters, by reaction with various nucleophiles.[1]

Core Synthesis Pathway

The most common and direct method for preparing this compound is a two-step electrophilic aromatic substitution reaction starting from dibenzofuran.

  • Sulfonation: Dibenzofuran is first reacted with a strong sulfonating agent, typically chlorosulfonic acid, to introduce a sulfonic acid group at the 2-position of the dibenzofuran ring. This position is favored in electrophilic substitution reactions on the dibenzofuran core.[2][3]

  • Chlorination: The resulting Dibenzo[b,d]furan-2-sulfonic acid is then converted to the target sulfonyl chloride by treatment with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride.[1][4]

Data Presentation

The following table summarizes the key chemical properties and identifiers for the target compound and its precursor.

ParameterDibenzo[b,d]furanThis compound
CAS Number 132-64-923602-98-4[5][6]
Molecular Formula C₁₂H₈OC₁₂H₇ClO₃S[5]
Molecular Weight 168.19 g/mol [3]266.70 g/mol [5]
Appearance White to off-white crystalline solidSolid (Typical)
Boiling Point 287 °CNot available
Melting Point 86-89 °CNot available

Experimental Protocols

The following protocols are detailed methodologies for the synthesis of this compound.

Safety Precaution: All operations must be conducted in a well-ventilated fume hood. Chlorosulfonic acid and thionyl chloride are highly corrosive and react violently with water. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn at all times.

Step 1: Sulfonation of Dibenzo[b,d]furan

This procedure outlines the formation of Dibenzo[b,d]furan-2-sulfonic acid.

  • Materials:

    • Dibenzo[b,d]furan

    • Chlorosulfonic acid (ClSO₃H)

    • Crushed ice

    • Deionized water

    • Sodium chloride (NaCl)

  • Equipment:

    • Three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to an acid gas trap (e.g., a bubbler with NaOH solution).

    • Ice-salt bath.

    • Büchner funnel and flask for vacuum filtration.

  • Methodology:

    • Reaction Setup: In a 250 mL three-neck round-bottom flask, place chlorosulfonic acid (4 equivalents). Cool the flask to between -10 °C and -5 °C using an ice-salt bath.[7]

    • Substrate Addition: Add Dibenzo[b,d]furan (1 equivalent) portion-wise to the stirred, cold chlorosulfonic acid over a period of 30 minutes. Maintain the internal temperature below 0 °C during the addition to control the exothermic reaction.[7]

    • Reaction Progression: After the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Stir for an additional 2-3 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

    • Quenching and Isolation: Cool the reaction mixture in an ice bath. In a separate large beaker, prepare a mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. This step is highly exothermic and releases HCl gas.

    • Precipitation: The sulfonic acid product will precipitate as a solid. Stir the slurry for 30 minutes to ensure complete precipitation.

    • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water, followed by a cold saturated brine solution to remove any remaining acid.

    • Drying: Dry the isolated Dibenzo[b,d]furan-2-sulfonic acid in a vacuum oven at 50-60 °C until a constant weight is achieved.

Step 2: Chlorination of Dibenzo[b,d]furan-2-sulfonic acid

This procedure details the conversion of the sulfonic acid intermediate into the final sulfonyl chloride product.

  • Materials:

    • Dibenzo[b,d]furan-2-sulfonic acid (from Step 1)

    • Thionyl chloride (SOCl₂)

    • N,N-Dimethylformamide (DMF) (catalytic amount)

    • Anhydrous toluene (or another inert solvent like dichloromethane)

    • Crushed ice

  • Equipment:

    • Round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to an acid gas trap.

    • Heating mantle.

    • Rotary evaporator.

  • Methodology:

    • Reaction Setup: To a round-bottom flask, add the dried Dibenzo[b,d]furan-2-sulfonic acid (1 equivalent) and suspend it in an excess of thionyl chloride (3-5 equivalents).

    • Catalyst Addition: Add a catalytic amount (1-2 drops) of DMF to the suspension.

    • Reaction: Heat the mixture to reflux (approximately 75-80 °C) and maintain for 3-4 hours. The reaction should become a clear solution as the solid sulfonic acid is converted to the soluble sulfonyl chloride. The evolution of SO₂ and HCl gas will be observed.

    • Solvent Removal: After the reaction is complete (as indicated by the cessation of gas evolution), allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. To ensure complete removal, anhydrous toluene can be added and co-evaporated.

    • Work-up: Carefully pour the crude residue onto crushed ice with stirring. The sulfonyl chloride will precipitate as a solid.

    • Isolation and Purification: Collect the solid product by vacuum filtration, wash it with cold water, and dry it under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes or chloroform/hexanes).

Visualizations

The following diagrams illustrate the chemical pathway and the general workflow for the synthesis.

G Synthesis Pathway of this compound cluster_0 Step 1: Sulfonation cluster_1 Step 2: Chlorination Dibenzofuran Dibenzofuran Dibenzofuran-2-sulfonic_acid Dibenzo[b,d]furan- 2-sulfonic acid Dibenzofuran->Dibenzofuran-2-sulfonic_acid + ClSO3H Dibenzofuran-2-sulfonyl_chloride Dibenzo[b,d]furan- 2-sulfonyl chloride Dibenzofuran-2-sulfonic_acid_ref->Dibenzofuran-2-sulfonyl_chloride + SOCl2

Caption: Chemical reaction scheme for the synthesis.

G Experimental Workflow start Start: Dibenzofuran sulfonation 1. Sulfonation (Add Dibenzofuran to cold ClSO3H) start->sulfonation quench 2. Quenching & Isolation (Pour onto ice, filter solid) sulfonation->quench drying1 3. Drying (Vacuum oven) quench->drying1 chlorination 4. Chlorination (Reflux with SOCl2) drying1->chlorination workup 5. Work-up & Isolation (Remove excess SOCl2, pour onto ice, filter) chlorination->workup purification 6. Purification (Recrystallization) workup->purification end End Product: This compound purification->end

Caption: A flowchart of the experimental process.

References

An In-Depth Technical Guide to Dibenzo[b,d]furan-2-sulfonyl chloride (CAS: 23602-98-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Overview of Dibenzo[b,d]furan-2-sulfonyl chloride

This compound, with the CAS number 23602-98-4, is a heterocyclic organic compound. It features a dibenzo[b,d]furan core functionalized with a sulfonyl chloride group at the 2-position. This strategic placement of the reactive sulfonyl chloride moiety on the rigid, planar dibenzofuran scaffold makes it a valuable and versatile building block in synthetic organic chemistry. Its utility is particularly pronounced in the fields of medicinal chemistry and materials science, where the unique electronic and structural properties of the dibenzofuran system can be exploited to generate novel molecules with tailored functions.

Significance in Medicinal Chemistry and Drug Development

The dibenzo[b,d]furan scaffold is a "privileged" structure in medicinal chemistry, as it is found in a variety of naturally occurring and synthetic compounds with a broad spectrum of biological activities. Derivatives of dibenzofuran have demonstrated significant potential as anticancer, antibacterial, antifungal, and anti-inflammatory agents. The introduction of the sulfonyl chloride group provides a reactive handle for the facile synthesis of a diverse library of sulfonamide derivatives. Sulfonamides are a well-established class of therapeutic agents with a wide range of applications, including antibacterial, diuretic, and anticancer therapies. Consequently, this compound serves as a key intermediate for the development of novel drug candidates that combine the favorable pharmacological properties of the dibenzofuran core with the proven therapeutic potential of the sulfonamide functional group.

Physicochemical Properties

Chemical Structure and Identifiers
PropertyValue
IUPAC Name This compound
CAS Number 23602-98-4
Molecular Formula C₁₂H₇ClO₃S
Molecular Weight 266.70 g/mol
Canonical SMILES C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)S(=O)(=O)Cl
InChI Key YXWJSNJWFMFGDB-UHFFFAOYSA-N
Physical and Chemical Properties
PropertyValueReference
Melting Point 140-144 °C[1]
Boiling Point 420.5 ± 18.0 °C (Predicted)
Density 1.505 ± 0.06 g/cm³ (Predicted)[2]
Appearance Solid
Solubility Insoluble in water[2]

Synthesis

Synthesis of this compound

The primary route for the synthesis of this compound is the electrophilic aromatic substitution of dibenzo[b,d]furan using a chlorosulfonating agent, typically chlorosulfonic acid. This reaction proceeds via the attack of the electron-rich aromatic ring on the sulfur trioxide-like electrophile generated from chlorosulfonic acid.

G Dibenzofuran Dibenzo[b,d]furan Product This compound Dibenzofuran->Product Electrophilic Aromatic Substitution ChlorosulfonicAcid Chlorosulfonic Acid (ClSO3H) ChlorosulfonicAcid->Product HCl HCl Product->HCl Byproduct

Figure 1. Synthesis of this compound.

This protocol is a general representation based on standard chlorosulfonation procedures for aromatic compounds.[3][4]

Materials:

  • Dibenzo[b,d]furan

  • Chlorosulfonic acid (ClSO₃H)

  • Anhydrous dichloromethane (DCM) or other inert solvent

  • Ice/water bath

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve dibenzo[b,d]furan (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice/water bath.

  • Slowly add chlorosulfonic acid (2.0-3.0 eq) dropwise to the stirred solution via the dropping funnel, maintaining the temperature below 5 °C. The addition is exothermic.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice with stirring.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to afford the pure product.

Safety Precautions: Chlorosulfonic acid is highly corrosive and reacts violently with water. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Chemical Reactivity and Synthetic Applications

Reactions with Nucleophiles: Synthesis of Sulfonamides

The sulfonyl chloride group is a potent electrophile and readily reacts with a variety of nucleophiles. The most common and synthetically useful reaction is with primary and secondary amines to form stable sulfonamide linkages. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

G SulfonylChloride This compound Sulfonamide Dibenzo[b,d]furan-2-sulfonamide SulfonylChloride->Sulfonamide Amine Primary or Secondary Amine (R1R2NH) Amine->Sulfonamide Base Base (e.g., Pyridine, Triethylamine) Byproduct [Base-H]+Cl- Base->Byproduct Sulfonamide->Byproduct Byproduct formation

Figure 2. General scheme for sulfonamide synthesis.

This is a general protocol for the synthesis of sulfonamides from sulfonyl chlorides.

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.0 - 1.2 eq)

  • Anhydrous pyridine or triethylamine (1.5 - 2.0 eq)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of the amine (1.1 eq) and pyridine (1.5 eq) in anhydrous DCM at 0 °C, add a solution of this compound (1.0 eq) in anhydrous DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 6-18 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (1 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude sulfonamide can be purified by silica gel column chromatography or recrystallization.

Palladium-Catalyzed Cross-Coupling Reactions

While less common than reactions with N-nucleophiles, sulfonyl chlorides can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds. This application further expands the synthetic utility of this compound in constructing more complex molecular architectures.

Biological Significance and Applications in Drug Development

Anticancer Activity of Dibenzo[b,d]furan Derivatives

The dibenzofuran scaffold is a key pharmacophore in a number of compounds exhibiting potent anticancer activity.[5] These derivatives have been shown to exert their effects through various mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.[6]

Recent studies have identified dibenzofuran derivatives as potent dual inhibitors of Pim kinases and Cdc2-like kinase 1 (CLK1).[5] Pim kinases (Pim-1, Pim-2, and Pim-3) are a family of serine/threonine kinases that are frequently overexpressed in a variety of hematological malignancies and solid tumors.[7] They play a crucial role in promoting cell proliferation and survival by phosphorylating a number of downstream targets involved in cell cycle progression and apoptosis. CLK1 is a dual-specificity kinase that phosphorylates serine/arginine-rich (SR) proteins, which are key regulators of mRNA splicing.[8] The dysregulation of alternative splicing is a hallmark of many cancers. Therefore, the dual inhibition of Pim-1 and CLK1 by dibenzofuran-based compounds represents a promising strategy for the development of novel anticancer therapeutics.

Quantitative Biological Data

The following table summarizes the in vitro anticancer activity of selected dibenzofuran derivatives.

CompoundTarget(s)Cell LineIC₅₀ (µM)Reference
Lead Compound 44 Pim-1/2, CLK1MV4-11 (AML)Low micromolar[5]
Benzofuran derivative 26 PI3K/Akt/mTOR pathwayMCF-70.057[6]
Benzofuran derivative 36 PI3K/Akt/mTOR pathwayMCF-70.051[6]
Sulfonamide derivative 6 VEGFR-2HCT-1163.53[9][10]
Sulfonamide derivative 6 VEGFR-2HepG-23.33[9][10]
Sulfonamide derivative 6 VEGFR-2MCF-74.31[9][10]
Sulfonamide derivative 15 VEGFR-2HCT-1163.66[9][10]
Sulfonamide derivative 15 VEGFR-2HepG-23.31[9][10]
Sulfonamide derivative 15 VEGFR-2MCF-74.29[9][10]

Signaling Pathways

Pim-1 Kinase Signaling Pathway and its Inhibition by Dibenzo[b,d]furan Derivatives

Pim-1 kinase is a key downstream effector of many cytokine and growth factor signaling pathways. It is constitutively active and its activity is primarily regulated at the level of transcription. Once expressed, Pim-1 phosphorylates a number of substrates that promote cell survival and proliferation, including the pro-apoptotic protein BAD, the cell cycle regulator p21, and the translation initiation factor 4E-BP1. Inhibition of Pim-1 by dibenzofuran derivatives can block these pro-survival signals, leading to cell cycle arrest and apoptosis.

G cluster_0 Upstream Signaling cluster_1 Downstream Effects cluster_2 Cellular Outcomes Cytokines Cytokines/Growth Factors Receptor Receptor Tyrosine Kinase Cytokines->Receptor JAK_STAT JAK/STAT Pathway Receptor->JAK_STAT PI3K_Akt PI3K/Akt Pathway Receptor->PI3K_Akt Pim1 Pim-1 Kinase JAK_STAT->Pim1 Transcription PI3K_Akt->Pim1 Transcription BAD BAD (pro-apoptotic) Pim1->BAD Phosphorylation (inactivation) p21 p21 (cell cycle inhibitor) Pim1->p21 Phosphorylation (inactivation) c_Myc c-Myc Pim1->c_Myc Phosphorylation (activation) mTORC1 mTORC1 Pim1->mTORC1 Activation Dibenzofuran Dibenzo[b,d]furan Derivative Dibenzofuran->Pim1 Inhibition Apoptosis Apoptosis Inhibition BAD->Apoptosis CellCycle Cell Cycle Progression p21->CellCycle Proliferation Cell Proliferation c_Myc->Proliferation mTORC1->Proliferation

Figure 3. Pim-1 signaling pathway and its inhibition.
CLK1 Kinase and its Role in mRNA Splicing

CLK1 plays a critical role in the regulation of alternative splicing by phosphorylating SR proteins.[8] This phosphorylation is essential for the proper assembly of the spliceosome and the selection of splice sites. The N-terminus of CLK1 is thought to act as a bridge, connecting the kinase domain to the RS domain of the SR protein, thereby facilitating hyper-phosphorylation.[11] Inhibition of CLK1 by dibenzofuran derivatives can disrupt this process, leading to aberrant splicing of key transcripts involved in cell survival and proliferation.

G CLK1 CLK1 Kinase SR_protein_P SR Protein (phosphorylated) CLK1->SR_protein_P Phosphorylation Dibenzofuran Dibenzo[b,d]furan Derivative Dibenzofuran->CLK1 Inhibition SR_protein SR Protein (dephosphorylated) SR_protein->CLK1 Spliceosome Spliceosome Assembly SR_protein_P->Spliceosome Regulation pre_mRNA pre-mRNA pre_mRNA->Spliceosome mRNA Mature mRNA Spliceosome->mRNA Splicing Protein Protein mRNA->Protein Translation

Figure 4. Role of CLK1 in mRNA splicing and its inhibition.

Conclusion

This compound is a highly valuable and versatile chemical intermediate with significant potential in drug discovery and development. Its straightforward synthesis and the reactivity of the sulfonyl chloride group allow for the creation of diverse libraries of sulfonamide derivatives. The inherent biological activities associated with the dibenzofuran scaffold, particularly its anticancer properties through the inhibition of key kinases such as Pim-1 and CLK1, make this compound and its derivatives promising candidates for further investigation in the pursuit of novel therapeutics. This technical guide provides a comprehensive overview of the synthesis, reactivity, and biological significance of this compound, serving as a valuable resource for researchers in the field.

References

Reactivity of the Sulfonyl Chloride Group on Dibenzofuran: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dibenzofuran scaffold is a privileged heterocyclic motif found in a variety of natural products and pharmacologically active compounds. Its rigid, planar structure and unique electronic properties make it an attractive core for the design of novel therapeutics. Functionalization of the dibenzofuran ring system is crucial for modulating its biological activity, and the introduction of a sulfonyl chloride group provides a versatile handle for a wide range of chemical transformations. This technical guide provides a comprehensive overview of the reactivity of the sulfonyl chloride group on the dibenzofuran core, with a focus on nucleophilic substitution, reduction, and palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to aid researchers in the synthesis and derivatization of dibenzofuran-based compounds.

The sulfonyl chloride group, being a strong electrophile, readily reacts with various nucleophiles, making it a valuable precursor for the synthesis of sulfonamides, sulfonate esters, and other derivatives.[1][2] The reactivity of dibenzofuran sulfonyl chloride is of particular interest in medicinal chemistry for the development of new therapeutic agents.[3]

General Reactivity

Dibenzofuran can be functionalized with a sulfonyl chloride group at various positions, with the 2-, 3-, and 4-positions being the most common. The reactivity of the sulfonyl chloride moiety is largely governed by the electrophilicity of the sulfur atom, which is enhanced by the two oxygen atoms and the chlorine atom. This makes the sulfonyl chloride group an excellent leaving group in nucleophilic substitution reactions.

Nucleophilic Substitution Reactions

The most common and well-documented reactions of dibenzofuran sulfonyl chlorides involve nucleophilic substitution at the sulfur atom. These reactions are fundamental for the synthesis of a diverse array of derivatives, most notably sulfonamides and sulfonate esters.

Sulfonamide Formation

The reaction of dibenzofuran sulfonyl chloride with primary or secondary amines is a robust and high-yielding method for the synthesis of dibenzofuran sulfonamides. These compounds are of significant interest in drug discovery due to the prevalence of the sulfonamide functional group in a wide range of therapeutic agents. The reaction typically proceeds in the presence of a base to neutralize the HCl byproduct.

Experimental Protocol: General Procedure for the Synthesis of Dibenzofuran-2-sulfonamides

A general procedure for the synthesis of dibenzofuran sulfonamides involves the reaction of dibenzofuran-2-sulfonyl chloride with various amino acid esters.[3]

  • Materials:

    • Dibenzofuran-2-sulfonyl chloride

    • Appropriate amino acid ester hydrochloride

    • Triethylamine (TEA) or other suitable base

    • Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))

  • Procedure:

    • Dissolve the amino acid ester hydrochloride (1.1 eq.) in the anhydrous solvent.

    • Add the base (2.2 eq.) to the solution and stir for 15 minutes at room temperature.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add a solution of dibenzofuran-2-sulfonyl chloride (1.0 eq.) in the anhydrous solvent dropwise to the reaction mixture.

    • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired dibenzofuran-2-sulfonamide.

Nucleophilic_Substitution_Sulfonamide sub Dibenzofuran Sulfonyl Chloride prod Dibenzofuran Sulfonamide sub->prod Nucleophilic Attack hcl HCl sub->hcl Elimination nuc Primary or Secondary Amine (R₂NH) nuc->prod nuc->hcl base Base (e.g., Pyridine, TEA) salt [Base-H]⁺Cl⁻ base->salt Neutralization hcl->salt

Sulfonate Ester Formation

Dibenzofuran sulfonyl chlorides can also react with alcohols or phenols to form sulfonate esters. This reaction is typically carried out in the presence of a base to deprotonate the alcohol or phenol, thereby increasing its nucleophilicity.

Experimental Protocol: General Procedure for the Synthesis of Aryl Sulfonate Esters

A general method for the synthesis of sulfonate esters involves the reaction of a sulfonyl chloride with a phenol in the presence of a base.

  • Materials:

    • Dibenzofuran sulfonyl chloride

    • Substituted phenol

    • Base (e.g., triethylamine, pyridine)

    • Anhydrous solvent (e.g., dichloromethane, acetonitrile)

  • Procedure:

    • To a solution of the phenol (1.0 eq.) and base (1.5 eq.) in the anhydrous solvent, add the dibenzofuran sulfonyl chloride (1.0 eq.) at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, dilute the reaction mixture with the solvent and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography or recrystallization.

Reactant 1 (Dibenzofuran Sulfonyl Chloride Isomer)Reactant 2 (Nucleophile)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Dibenzofuran-2-sulfonyl chlorideGlycine methyl ester HClTEADCM0 to rt12-[3]
Dibenzofuran-2-sulfonyl chlorideL-Alanine methyl ester HClTEADCM0 to rt12-[3]
Dibenzofuran-2-sulfonyl chlorideL-Valine methyl ester HClTEADCM0 to rt24-[3]
Benzenesulfonyl chlorideDibutylamineNaOH (1.0 M)Waterrt-94[4]
Benzenesulfonyl chloride1-OctylamineNaOH (1.0 M)Waterrt-98[4]
Benzenesulfonyl chlorideHexamethylenimineNaOH (1.0 M)Waterrt-97[4]

Reduction of the Sulfonyl Chloride Group

The sulfonyl chloride group can be reduced to various other sulfur-containing functional groups, such as sulfinates, disulfides, or thiols. The choice of reducing agent determines the final product.

Reduction to Sulfinates

Mild reducing agents, such as zinc dust, can reduce sulfonyl chlorides to the corresponding zinc sulfinates. These intermediates are valuable for further synthetic transformations.

Experimental Protocol: General Procedure for the Synthesis of Zinc Sulfinates [5]

  • Materials:

    • Dibenzofuran sulfonyl chloride

    • Zinc powder

    • Water

  • Procedure:

    • In a round bottom flask, create a slurry of zinc powder (14.0 eq.) in water.

    • Cool the slurry in an ice-water bath.

    • Slowly add the dibenzofuran sulfonyl chloride (1.0 eq.) to the stirring slurry, maintaining the temperature below 10 °C.

    • After the addition is complete, continue stirring in the ice bath for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional 2 hours.

    • Filter the reaction mixture to collect the crude zinc sulfinate product.

    • The product can be purified by washing with water and drying under vacuum.

Reduction_Sulfinate sub Dibenzofuran Sulfonyl Chloride prod Dibenzofuran Zinc Sulfinate sub->prod Reduction reagent Zinc Dust (Zn) reagent->prod

Palladium-Catalyzed Cross-Coupling Reactions

In addition to their utility in nucleophilic substitution, sulfonyl chlorides can also participate in palladium-catalyzed cross-coupling reactions, serving as electrophilic partners. This allows for the formation of carbon-carbon and carbon-heteroatom bonds, significantly expanding the synthetic utility of dibenzofuran sulfonyl chlorides.

Suzuki-Miyaura Coupling

Aryl sulfonyl chlorides can undergo Suzuki-Miyaura cross-coupling with arylboronic acids to form biaryl compounds. This reaction typically involves a palladium catalyst and a base. It is important to note that under certain conditions, desulfonative coupling can occur, where the sulfonyl chloride group is replaced by the aryl group from the boronic acid.

Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling of Aryl Sulfonyl Chlorides [1][6]

  • Materials:

    • Dibenzofuran sulfonyl chloride

    • Arylboronic acid

    • Palladium catalyst (e.g., Pd₂(dba)₃ with a suitable ligand, or Pd(PPh₃)₄)

    • Base (e.g., K₂CO₃, Na₂CO₃)

    • Anhydrous solvent (e.g., THF, dioxane)

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, combine the dibenzofuran sulfonyl chloride (1.0 eq.), arylboronic acid (1.5-2.0 eq.), palladium catalyst (e.g., 1.5 mol% Pd₂(dba)₃ and 6 mol% ligand), and base (3.0 eq.).

    • Add the anhydrous solvent via syringe.

    • Heat the reaction mixture to reflux and stir for 15-35 hours.

    • Monitor the reaction by TLC.

    • After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ether) and wash with water.

    • Extract the aqueous layer with the organic solvent.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash chromatography.

Reactant 1 (Sulfonyl Chloride)Reactant 2 (Boronic Acid)CatalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
p-Toluenesulfonyl chloride3-Nitrobenzeneboronic acidPd(PPh₃)₄ (8 mol%)K₂CO₃THFReflux1555[1]
Benzenesulfonyl chloridePhenylboronic acidPd₂(dba)₃ (1.5 mol%), Ligand 7 (6 mol%)Na₂CO₃THFReflux1588[1]
1-Naphthalenesulfonyl chloridePhenylboronic acidPd₂(dba)₃ (1.5 mol%), Ligand 7 (6 mol%)Na₂CO₃THFReflux2085[1]

Note: While a specific example using dibenzofuran boronic acid for chlorosulfonylation to form a sulfonamide is noted, detailed quantitative data for the Suzuki coupling of a dibenzofuran sulfonyl chloride was not available in the reviewed literature.[7] The provided data illustrates the general applicability of the reaction.

Suzuki_Coupling pd0 Pd(0)Ln pd_complex Ar-Pd(II)(SO₂Cl)Ln pd0->pd_complex Oxidative Addition arso2cl Dibenzofuran-SO₂Cl arso2cl->pd_complex transmetalation_complex Ar-Pd(II)(Ar')Ln pd_complex->transmetalation_complex Transmetalation boronic_acid Ar'B(OH)₂ boronic_acid->transmetalation_complex transmetalation_complex->pd0 product Dibenzofuran-Ar' transmetalation_complex->product Reductive Elimination

Conclusion

The sulfonyl chloride group on the dibenzofuran scaffold is a highly versatile functional group that enables a wide range of chemical transformations. Its reactivity as a potent electrophile allows for the straightforward synthesis of diverse libraries of sulfonamides and sulfonate esters through nucleophilic substitution. Furthermore, the ability of the sulfonyl chloride group to participate in reduction and palladium-catalyzed cross-coupling reactions significantly broadens its synthetic utility. The experimental protocols and data presented in this guide provide a valuable resource for researchers and drug development professionals working with dibenzofuran-based compounds, facilitating the exploration of new chemical space and the development of novel therapeutic agents. Further investigation into the scope and limitations of these reactions with various isomers of dibenzofuran sulfonyl chloride will undoubtedly continue to enrich the field of medicinal chemistry.

References

Spectroscopic Profile of Dibenzo[b,d]furan-2-sulfonyl chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Dibenzo[b,d]furan-2-sulfonyl chloride (CAS No. 23602-98-4), a key intermediate in the synthesis of novel bioactive molecules. The information presented herein is essential for the unambiguous identification and characterization of this compound, ensuring the integrity and reproducibility of research and development endeavors.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This information is critical for structural elucidation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data provide detailed information about the chemical environment of each proton and carbon atom, respectively.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

¹H NMR ¹³C NMR
Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Data not available in search results

Note: Specific peak assignments are based on computational predictions and comparison with similar structures, as explicit data was not found in the provided search results. The definitive data is expected to be found in the cited literature.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The characteristic absorption bands of the sulfonyl chloride and dibenzofuran moieties are key identifiers. Sulfonyl chlorides typically exhibit strong characteristic bands in the IR region of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹[1].

Table 2: IR Spectroscopic Data for this compound

Frequency (cm⁻¹) Intensity Assignment
Data not available in search resultsSO₂ asymmetric stretching
Data not available in search resultsSO₂ symmetric stretching
Data not available in search resultsC-S stretching
Data not available in search resultsAromatic C-H stretching
Data not available in search resultsAromatic C=C stretching
Data not available in search resultsC-O-C stretching

Note: The expected ranges for the sulfonyl chloride group are provided based on general spectroscopic principles. Specific values for this compound would be reported in dedicated experimental studies.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure. The molecular formula of this compound is C₁₂H₇ClO₃S, with a molecular weight of 266.70 g/mol .

Table 3: Mass Spectrometry Data for this compound

m/z Relative Intensity (%) Assignment
266/268Data not available[M]⁺, [M+2]⁺ (isotopic pattern for Cl)
Data not availableFragment ions

Note: The presence of a chlorine atom will result in a characteristic M/M+2 isotopic pattern with an approximate ratio of 3:1.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for this compound. Specific parameters may vary based on the instrumentation used.

Synthesis of this compound

The synthesis of this compound can be achieved via chlorosulfonation of dibenzofuran. A general procedure involves the reaction of dibenzofuran with chlorosulfonic acid.

Protocol:

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve dibenzofuran in a suitable anhydrous solvent (e.g., chloroform or dichloromethane) and cool the solution in an ice bath.

  • Slowly add chlorosulfonic acid dropwise to the stirred solution, maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid.

  • The resulting precipitate, this compound, is collected by vacuum filtration, washed with cold water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent.

NMR Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.

Protocol:

  • Dissolve approximately 5-10 mg of the purified this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum, referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

  • Acquire the ¹³C NMR spectrum using a broadband proton-decoupled pulse sequence.

IR Spectroscopy

IR spectra are recorded using a Fourier Transform Infrared (FTIR) spectrometer.

Protocol:

  • Prepare the sample as a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin disk.

  • Alternatively, for soluble samples, a spectrum can be obtained from a thin film of the solution on a salt plate (e.g., NaCl or KBr).

  • Place the sample in the spectrometer and record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectra can be obtained using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

Protocol (EI):

  • Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph.

  • Ionize the sample using a high-energy electron beam.

  • Analyze the resulting ions based on their mass-to-charge ratio (m/z).

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Reporting Synthesis Synthesis of this compound Purification Purification (Recrystallization/Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure Report Technical Guide / Whitepaper Structure->Report

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

References

Navigating the Commercial Landscape of Dibenzo[b,d]furan-2-sulfonyl chloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide has been compiled to assist researchers, scientists, and drug development professionals in sourcing and utilizing Dibenzo[b,d]furan-2-sulfonyl chloride (CAS No. 23602-98-4), a key intermediate in the synthesis of various organic compounds. This guide provides a detailed overview of commercial suppliers, available product specifications, and insights into its synthetic applications.

This compound is a valuable building block in medicinal chemistry and materials science, primarily used for the introduction of the dibenzofuran-2-sulfonyl moiety. This functional group is explored in the development of novel therapeutic agents and functional materials.

Commercial Availability and Supplier Specifications

A survey of the chemical supplier market reveals several commercial sources for this compound. The following table summarizes the offerings from prominent suppliers, providing researchers with a comparative overview of purity, available quantities, and catalog numbers for streamlined procurement.

SupplierCatalog NumberPurityAvailable Quantities
Santa Cruz Biotechnologysc-274639Information available upon requestInquire
Oakwood Chemical01704897%250mg, 1g
BLD PharmBD124146≥95%Inquire
Aromsyn Co., Ltd.AS96946>95%Custom synthesis from grams to kilograms
Almanac Life ScienceALS-D197997%1g, 5g, 10g

Note: Availability and specifications are subject to change. Researchers are advised to consult the suppliers' websites for the most current information.

Strategic Sourcing for Research Needs

The selection of a suitable commercial supplier is a critical step in the research and development workflow. Factors such as purity requirements, scale of the experiment, budget constraints, and the need for technical documentation should be carefully considered. The following diagram illustrates a logical workflow for navigating the supplier selection process.

G Workflow for Selecting a Commercial Supplier cluster_needs Initial Planning cluster_sourcing Sourcing & Evaluation cluster_procurement Finalization A Define Research Needs B Identify Potential Suppliers A->B Purity, Quantity, Budget C Evaluate Supplier Offerings B->C D Request Quotations & Lead Times C->D E Assess Technical Support & Documentation D->E F Select Optimal Supplier E->F G Procure Chemical F->G

Stability and Storage of Dibenzo[b,d]furan-2-sulfonyl chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dibenzo[b,d]furan-2-sulfonyl chloride is a key intermediate in the synthesis of various compounds with potential applications in medicinal chemistry and materials science. As with many sulfonyl chlorides, its reactivity, which makes it a valuable synthetic tool, also contributes to its inherent instability. This technical guide provides a comprehensive overview of the known stability characteristics and recommended storage conditions for this compound and related compounds, offering guidance for its handling and use in a research and development setting.

Core Concepts: Understanding the Instability of Sulfonyl Chlorides

Aryl sulfonyl chlorides are reactive electrophiles, a property that is central to their utility in forming sulfonamides, sulfonate esters, and other sulfur-containing functional groups. However, this reactivity also makes them susceptible to degradation via several pathways. The primary mode of decomposition for sulfonyl chlorides is hydrolysis, which occurs upon contact with water or atmospheric moisture. This reaction yields the corresponding sulfonic acid, which is often unreactive in subsequent desired transformations.

Recommended Storage and Handling Protocols

Given the moisture-sensitive nature of this compound, stringent storage and handling protocols are essential to maintain its integrity and ensure the reliability of experimental outcomes.

Storage Conditions

Proper storage is the first line of defense against degradation. The following conditions are recommended:

ParameterRecommendationRationale
Temperature Cool (2-8 °C)Reduces the rate of potential decomposition reactions.
Atmosphere Inert gas (e.g., Argon, Nitrogen)Prevents contact with atmospheric moisture and oxygen.
Container Tightly sealed, opaque containerProtects from moisture and light, which can promote degradation.
Location Dry, well-ventilated areaMinimizes exposure to ambient humidity.
Handling Procedures

Careful handling is crucial to prevent exposure to atmospheric moisture and other incompatible substances.

  • Inert Atmosphere: All manipulations of this compound should be performed under an inert atmosphere, such as in a glove box or using Schlenk line techniques.

  • Dry Solvents and Reagents: Ensure that all solvents and reagents used in reactions with this compound are rigorously dried to prevent hydrolysis.

  • Immediate Use: Due to its potential for instability, it is best practice to use this compound immediately after synthesis or upon opening a new container.

Potential Decomposition Pathways

Understanding the potential routes of degradation can aid in troubleshooting and developing robust experimental designs.

Caption: Potential decomposition pathways for this compound.

Experimental Protocols for Stability Assessment

While specific stability data for this compound is not published, researchers can assess its stability under their specific laboratory conditions using forced degradation studies. The following are general protocols that can be adapted for this purpose.

Protocol 1: Hydrolytic Stability Assessment

This protocol aims to determine the susceptibility of the compound to hydrolysis under acidic, basic, and neutral conditions.

Materials:

  • This compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 0.1 M Hydrochloric acid

  • 0.1 M Sodium hydroxide

  • HPLC system with a UV detector

Procedure:

  • Prepare a stock solution of this compound in acetonitrile.

  • For each condition (neutral, acidic, basic), add an aliquot of the stock solution to a vial containing the respective aqueous solution (water, 0.1 M HCl, or 0.1 M NaOH).

  • Maintain the vials at a constant temperature (e.g., room temperature or 40 °C).

  • At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Quench the reaction if necessary (e.g., neutralize the acidic and basic samples).

  • Analyze the samples by HPLC to monitor the disappearance of the parent compound and the appearance of any degradation products.

Protocol 2: Thermal Stability Assessment (Solid State)

This protocol evaluates the stability of the compound in its solid form at elevated temperatures.

Materials:

  • This compound (solid)

  • Oven or heating block

  • HPLC system with a UV detector

  • Suitable solvent for dissolution (e.g., acetonitrile)

Procedure:

  • Place a known amount of solid this compound into several vials.

  • Place the vials in an oven set to a specific temperature (e.g., 40 °C, 60 °C, 80 °C).

  • At defined time points, remove a vial from the oven and allow it to cool to room temperature.

  • Dissolve the contents of the vial in a known volume of a suitable solvent.

  • Analyze the resulting solution by HPLC to determine the remaining percentage of the parent compound.

Logical Workflow for Handling and Stability Testing

The following diagram outlines a logical workflow for researchers working with this compound, from acquisition to experimental use.

HandlingWorkflow cluster_storage Receiving and Storage cluster_prep Experimental Preparation cluster_stability Stability Assessment (Optional but Recommended) cluster_use Experimental Use A Receive Compound B Inspect Container Seal A->B C Store at 2-8 °C under Inert Gas B->C D Move to Inert Atmosphere (Glovebox/Schlenk Line) C->D E Use Anhydrous Solvents and Reagents D->E F Weigh and Prepare for Reaction E->F G Conduct Forced Degradation Studies? F->G H Perform Hydrolytic, Thermal, and Photostability Tests G->H Yes J Proceed with Synthesis G->J No I Analyze Data to Determine Degradation Profile H->I I->J K Monitor Reaction Progress J->K L Work-up and Purification K->L

Caption: A logical workflow for handling and stability assessment of this compound.

Conclusion

While specific, quantitative stability data for this compound remains elusive in the public domain, a thorough understanding of the general characteristics of aryl and heteroaromatic sulfonyl chlorides provides a robust framework for its successful use. The paramount considerations are the rigorous exclusion of moisture and the use of cool storage conditions. For critical applications, particularly in drug development where long-term stability is a concern, conducting in-house forced degradation studies is strongly recommended to establish a comprehensive stability profile. By adhering to the guidelines presented in this technical guide, researchers can minimize degradation, ensure the quality of their starting material, and achieve more reliable and reproducible experimental results.

References

An In-depth Technical Guide on Dibenzo[b,d]furan-2-sulfonyl chloride: Molecular Structure, Conformation, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibenzo[b,d]furan-2-sulfonyl chloride is a heterocyclic organic compound that serves as a pivotal intermediate in the synthesis of various derivatives with significant therapeutic potential. This technical guide provides a comprehensive overview of its molecular structure, conformational aspects, and its role as a precursor to bioactive molecules, particularly in the realm of oncology. While specific crystallographic and detailed spectroscopic data for the title compound are not extensively available in the public domain, this document compiles the known physicochemical properties and provides generalized, yet detailed, experimental protocols for its synthesis and derivatization based on established chemical principles for analogous compounds. Furthermore, this guide elucidates the molecular pathways targeted by its sulfonamide derivatives, notably the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Carbonic Anhydrase IX (CA IX), offering insights into their mechanism of action as potential anti-cancer agents.

Molecular Structure and Physicochemical Properties

This compound is characterized by a rigid tricyclic dibenzofuran core with a sulfonyl chloride group attached at the 2-position. The planarity of the dibenzofuran moiety, combined with the reactive sulfonyl chloride functional group, makes it a versatile scaffold for the design of targeted therapeutics.[1]

Table 1: Physicochemical Properties of this compound and its Precursor

PropertyThis compoundDibenzo[b,d]furan-2-sulfonic acid
CAS Number 23602-98-4[2]83863-63-2
Molecular Formula C₁₂H₇ClO₃S[2]C₁₂H₈O₄S
Molecular Weight 266.70 g/mol [2]248.25 g/mol
Appearance White to off-white solid (predicted)Solid
Melting Point 140 °C (calculated)[3]144-145 °C
Solubility Insoluble in water (predicted)[3]No data available
Density 1.505 g/cm³ (predicted)[3]1.52 g/cm³

Synthesis and Derivatization

The synthesis of this compound is typically achieved through a two-step process: the sulfonation of dibenzofuran to yield dibenzo[b,d]furan-2-sulfonic acid, followed by chlorination to the desired sulfonyl chloride.

Experimental Protocol: Synthesis of Arylsulfonyl Chlorides via Chlorosulfonation

This protocol describes a general method for the chlorosulfonation of aromatic compounds, which can be adapted for the synthesis of this compound from dibenzofuran.

Materials:

  • Aromatic starting material (e.g., Dibenzofuran)

  • Chlorosulfonic acid (freshly distilled is recommended)[4]

  • Inert solvent (e.g., chloroform, dichloromethane) (optional)

  • Ice-salt bath

  • Crushed ice

  • Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer

Procedure:

  • In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a condenser connected to a gas trap to handle the evolving HCl gas.

  • Charge the flask with an excess of chlorosulfonic acid (typically 3-5 equivalents).[4]

  • Cool the chlorosulfonic acid to 0-5 °C using an ice-salt bath.

  • Slowly add the aromatic starting material (1 equivalent) portion-wise or as a solution in an inert solvent, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 1-4 hours) or gently heat to complete the reaction, monitoring the progress by TLC. For less reactive substrates, heating might be necessary.[4]

  • Once the reaction is complete, cool the mixture in an ice bath.

  • Carefully and slowly pour the reaction mixture onto a large amount of crushed ice with stirring in a large beaker within a fume hood. This step is highly exothermic and will generate a large volume of HCl gas.

  • The solid arylsulfonyl chloride will precipitate.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent.

Experimental Protocol: Conversion of Arylsulfonic Acid to Arylsulfonyl Chloride

This protocol outlines a general procedure for the conversion of an arylsulfonic acid, such as dibenzo[b,d]furan-2-sulfonic acid, to the corresponding sulfonyl chloride.

Materials:

  • Arylsulfonic acid (e.g., Dibenzo[b,d]furan-2-sulfonic acid)

  • Thionyl chloride (SOCl₂) or oxalyl chloride

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Inert solvent (e.g., toluene, dichloromethane)

  • Standard glassware for organic synthesis

  • Magnetic stirrer

Procedure:

  • In a fume hood, suspend the arylsulfonic acid (1 equivalent) in an inert solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap.

  • Add a catalytic amount of DMF.

  • Slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the suspension.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by observing the cessation of gas evolution (HCl and SO₂) and by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully remove the excess thionyl chloride and solvent under reduced pressure.

  • The crude arylsulfonyl chloride can be purified by recrystallization or column chromatography.

Synthesis of Sulfonamide Derivatives

This compound readily reacts with primary or secondary amines in the presence of a base (e.g., pyridine, triethylamine) to form the corresponding sulfonamides. This reaction is fundamental to the synthesis of the biologically active derivatives discussed in this guide.

DBF_SO2Cl This compound Sulfonamide Dibenzo[b,d]furan-2-sulfonamide DBF_SO2Cl->Sulfonamide Amine Primary or Secondary Amine (R1R2NH) Amine->Sulfonamide Base Base (e.g., Pyridine) Base->Sulfonamide

Figure 1. General synthesis of dibenzofuran sulfonamides.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data for this compound

TechniqueFunctional GroupExpected Chemical Shift / Wavenumber
¹H NMR Aromatic Protonsδ 7.5-8.5 ppm
¹³C NMR Aromatic Carbonsδ 110-160 ppm
FTIR S=O (asymmetric stretch)1370-1410 cm⁻¹
S=O (symmetric stretch)1166-1204 cm⁻¹
C-S Stretch650-750 cm⁻¹
Aromatic C-H Stretch~3000-3100 cm⁻¹
Aromatic C=C Stretch~1450-1600 cm⁻¹

Biological Activity and Signaling Pathways

Derivatives of this compound, particularly sulfonamides, have emerged as promising candidates in drug discovery, primarily as anti-cancer agents. Their mechanism of action often involves the inhibition of key enzymes in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Carbonic Anhydrase IX (CA IX).

Inhibition of VEGFR-2 Signaling Pathway

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Inhibition of VEGFR-2 can block the downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival.[5]

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) PKC->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis DBF_Sulfonamide Dibenzofuran Sulfonamide Derivative DBF_Sulfonamide->VEGFR2 Inhibits

Figure 2. Inhibition of the VEGFR-2 signaling pathway.
Inhibition of Carbonic Anhydrase IX

Carbonic Anhydrase IX (CA IX) is a transmembrane enzyme that is overexpressed in many types of solid tumors and is associated with poor prognosis. It plays a critical role in regulating intracellular and extracellular pH, contributing to tumor cell survival and proliferation in the hypoxic and acidic tumor microenvironment.[1]

cluster_extracellular Extracellular (Acidic) cluster_membrane Cell Membrane cluster_intracellular Intracellular CO2_H2O_out CO₂ + H₂O H_HCO3_out H⁺ + HCO₃⁻ CO2_H2O_out->H_HCO3_out Tumor_Survival Tumor Cell Survival and Proliferation H_HCO3_out->Tumor_Survival Promotes CAIX Carbonic Anhydrase IX CAIX->CO2_H2O_out Catalyzes CO2_H2O_in CO₂ + H₂O H_HCO3_in H⁺ + HCO₃⁻ H_HCO3_in->CO2_H2O_in Catalyzes DBF_Sulfonamide Dibenzofuran Sulfonamide Derivative DBF_Sulfonamide->CAIX Inhibits

Figure 3. Inhibition of Carbonic Anhydrase IX activity.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the development of novel therapeutics. Its rigid, planar structure provides a robust scaffold for the synthesis of targeted inhibitors. While detailed structural and spectroscopic data for the parent sulfonyl chloride are limited, the established biological activity of its sulfonamide derivatives as inhibitors of key cancer-related enzymes like VEGFR-2 and Carbonic Anhydrase IX underscores the importance of this chemical entity in medicinal chemistry and drug discovery. The provided generalized experimental protocols offer a foundation for the synthesis and further exploration of this promising class of compounds. Future research focusing on the detailed structural elucidation and biological evaluation of a wider range of derivatives is warranted to fully exploit the therapeutic potential of the dibenzofuran-2-sulfonyl chloride scaffold.

References

The Versatile Scaffold: An In-depth Technical Guide to the Potential Applications of Dibenzofuran-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzofuran is a robust heterocyclic organic compound consisting of a central furan ring fused to two benzene rings. This tricyclic aromatic structure imparts a unique combination of rigidity, planarity, and rich electronic properties, making it a privileged scaffold in medicinal chemistry and materials science.[1][2] Dibenzofuran and its derivatives are found in a variety of natural sources, from lichens to larger plants, and can also be obtained from coal tar.[3][4][5] The versatility of the dibenzofuran core allows for functionalization at various positions, enabling the fine-tuning of its physicochemical and biological properties. This has led to the development of a vast library of synthetic derivatives with a wide spectrum of applications, ranging from potent therapeutic agents to advanced materials for organic electronics.[6][7][8] This technical guide provides a comprehensive overview of the current and potential applications of dibenzofuran-based compounds, with a focus on quantitative data, detailed experimental methodologies, and the underlying scientific principles.

Medicinal and Pharmacological Applications

The dibenzofuran scaffold is a cornerstone in the development of novel therapeutic agents due to its diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory effects.[3][7]

Anticancer Activity

Several dibenzofuran derivatives have demonstrated significant cytotoxicity against a range of cancer cell lines.[1] Their mechanisms often involve inducing apoptosis and inhibiting critical cell signaling pathways.[1] For instance, derivatives inspired by the natural product cercosporamide have been developed as potent inhibitors of Pim kinases, which are overexpressed in many cancers and promote cell proliferation and survival.[9] Another key target is Lysine-specific demethylase 1 (LSD1), an enzyme that is a promising target for cancer therapy.[10]

Table 1: Anticancer Activity of Selected Dibenzofuran-Based Compounds

Compound/Derivative Cancer Cell Line Activity Metric Value Reference
Eupatodibenzofuran A A549 (Lung Carcinoma) IC₅₀ (µM) 5.95 ± 0.89 [1]
Eupatodibenzofuran A MCF-7 (Breast Cancer) IC₅₀ (µM) 5.55 ± 0.23 [1]
Kehokorin A HeLa (Cervical Cancer) IC₅₀ (µM) ~3.2 [1]
Lead Compound 44 (Cercosporamide-derived) MV4-11 (AML) IC₅₀ (µM) Low micromolar [9]
Compound 17i (LSD1 Inhibitor) H460 (Lung Cancer) IC₅₀ (µM) 2.06 ± 0.27 [10]
Compound 17i (LSD1 Inhibitor) MCF-7 (Breast Cancer) IC₅₀ (µM) 2.90 ± 0.32 [10]

| Compound 17i (LSD1 Inhibitor) | LSD1 Enzyme | IC₅₀ (µM) | 0.065 |[10] |

Antimicrobial Activity

Dibenzofuran derivatives have shown considerable promise as antibacterial and antifungal agents.[4][11] Naturally occurring dibenzofurans isolated from lichens, as well as synthetic analogues, exhibit inhibitory activity against various pathogens, including Gram-positive and Gram-negative bacteria.[11][12] The mechanism of action can vary, with some compounds targeting essential bacterial enzymes or disrupting cell wall integrity.[9][12]

Table 2: Antimicrobial Activity of Selected Dibenzofuran-Based Compounds

Compound/Derivative Microorganism Activity Metric Value Reference
1,3,7-trihydroxy-2-(3-methylbut-2-enyl)-xanthone Bacillus subtilis MIC (mg/mL) 12.5 [3]
Achyrofuran Methicillin-resistant Staphylococcus aureus (MRSA) MIC (nM) Nanomolar range [7]
Rhodomyrtoxin C Bacillus subtilis & Staphylococcus aureus MIC (µg/mL) 0.39 - 50 [7]
Metabolite IX (Physciosporin) Streptococcus pyogenes MIC (µg/mL) 0.97 [12]

| 1-amino dibenzofuran derivatives | Various Bacteria & Fungi | Inhibition Zone (mm) | Varies by compound |[11] |

Kinase Inhibition

As mentioned, Pim kinases are a validated target for antitumor therapy.[9] Dibenzofuran derivatives derived from cercosporamide have been identified as potent inhibitors of Pim-1 and Pim-2 kinases.[9] Furthermore, these compounds have shown activity against other kinases like CLK1 (cdc2-like kinase 1), highlighting their potential as multi-targeted kinase inhibitors for complex diseases.[9]

G cluster_0 Cell Proliferation Signaling cluster_1 Inhibitory Action Pim1 Pim-1 Kinase Substrate Downstream Substrate (e.g., Bad, p21) Pim1->Substrate Phosphorylation Proliferation Cell Proliferation & Survival Substrate->Proliferation Promotes DBF_Compound Dibenzofuran Compound (e.g., Compound 44) DBF_Compound->Pim1 Inhibition G Start Start: o-Iodophenol & Silylaryl Triflate Step1 Step 1: O-Arylation (CsF) Start->Step1 Intermediate Intermediate: O-Arylated Product Step1->Intermediate Step2 Step 2: Intramolecular Cyclization (Pd Catalyst) Intermediate->Step2 Purification Step 3: Purification (Column Chromatography) Step2->Purification Final Final Product: Dibenzofuran Derivative Purification->Final G cluster_workflow In Vitro Screening Workflow cluster_assays Assay Types Start Compound Library (Dibenzofuran Derivatives) Assay_Prep Assay Preparation (e.g., Cell Seeding, Plate Inoculation) Start->Assay_Prep Treatment Compound Treatment (Varying Concentrations) Assay_Prep->Treatment Cytotoxicity Cytotoxicity Assay (e.g., MTT) Antimicrobial Antimicrobial Assay (e.g., MIC) Kinase Kinase Assay Incubation Incubation Treatment->Incubation Data_Acq Data Acquisition (e.g., Absorbance, Luminescence) Incubation->Data_Acq Analysis Data Analysis (IC₅₀ / MIC Calculation) Data_Acq->Analysis Hit_ID Hit Identification Analysis->Hit_ID

References

A Technical Guide to the Solubility of Dibenzo[b,d]furan-2-sulfonyl chloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Dibenzo[b,d]furan-2-sulfonyl chloride. Due to the limited availability of specific quantitative data for this compound, this guide focuses on predicting its solubility based on structural analysis and the known properties of the parent molecule, dibenzofuran. Furthermore, it offers detailed experimental protocols for researchers to determine the solubility of this compound in various organic solvents.

Introduction to this compound

This compound is a chemical compound with the molecular formula C₁₂H₇ClO₃S.[1] It belongs to the family of dibenzofurans, which are heterocyclic compounds consisting of two benzene rings fused to a central furan ring. The addition of a sulfonyl chloride group (-SO₂Cl) to the dibenzofuran backbone significantly influences its chemical reactivity and physical properties, including its solubility. Understanding the solubility of this compound is crucial for its application in organic synthesis, particularly in the development of novel pharmaceutical agents and other specialty chemicals.

Predicted Solubility Profile

The solubility of a compound is largely determined by its polarity and the intermolecular forces it can form with a solvent. The this compound molecule has a large, nonpolar aromatic core derived from the dibenzofuran structure. The sulfonyl chloride group, however, is strongly polar and electron-withdrawing. This combination of a large nonpolar region and a highly polar functional group suggests that the solubility of this compound will be favored in a range of organic solvents.

Based on the general principle of "like dissolves like," it is anticipated that this compound will exhibit good solubility in polar aprotic solvents and halogenated hydrocarbons. Its solubility is expected to be lower in non-polar hydrocarbon solvents and very low in polar protic solvents like water, where it is reported to be practically insoluble.[2]

Qualitative Solubility of the Parent Compound: Dibenzofuran

While specific quantitative data for this compound is scarce, the solubility of its parent compound, dibenzofuran, can provide valuable insights. Dibenzofuran is known to be soluble in a variety of organic solvents.[2][3][4][5] This suggests that this compound is also likely to be soluble in similar solvents.

Solvent Chemical Formula Solubility of Dibenzofuran
Acetic AcidCH₃COOHSoluble
AcetoneC₃H₆OSoluble[5]
BenzeneC₆H₆Soluble[2]
ChloroformCHCl₃Soluble[2]
Diethyl Ether(C₂H₅)₂OSoluble
EthanolC₂H₅OHSoluble
TolueneC₇H₈Soluble[2]
WaterH₂OInsoluble[2][3]

Experimental Protocols for Solubility Determination

To obtain precise solubility data for this compound, experimental determination is necessary. The following protocols provide methodologies for both qualitative and quantitative solubility assessment.

Qualitative Solubility Determination

This method offers a rapid assessment of solubility in various solvents.

Materials:

  • This compound

  • A selection of anhydrous organic solvents (e.g., acetone, acetonitrile, dichloromethane, ethyl acetate, hexane, methanol, toluene)

  • Small test tubes or vials

  • Spatula

  • Vortex mixer or magnetic stirrer

Procedure:

  • Add approximately 10-20 mg of this compound to a dry test tube.

  • Add 1 mL of the chosen anhydrous solvent to the test tube.

  • Vigorously agitate the mixture using a vortex mixer or by stirring for 1-2 minutes at a controlled ambient temperature.

  • Visually inspect the solution against a contrasting background.

  • Record the observation as:

    • Soluble: The solid completely dissolves, resulting in a clear solution.

    • Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

    • Insoluble: The solid does not appear to dissolve.

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a specific solvent.

Materials:

  • This compound

  • Selected organic solvent(s)

  • Scintillation vials or flasks with screw caps

  • Analytical balance

  • Thermostatically controlled shaker or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a stock solution of this compound of a known concentration in the chosen solvent to create a calibration curve.

  • Add an excess amount of this compound to a series of vials containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.

  • Seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

  • Shake the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

  • Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solid.

  • Dilute the filtered solution with a known volume of the solvent.

  • Analyze the concentration of this compound in the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer.

  • Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the quantitative determination of solubility using the shake-flask method.

Solubility_Workflow A 1. Prepare Supersaturated Solution (Excess Solute in Solvent) B 2. Equilibrate (Constant Temperature Shaking) A->B Shake for 24-48h C 3. Sample and Filter Supernatant B->C Allow to settle D 4. Dilute Sample C->D E 5. Analyze Concentration (e.g., HPLC, UV-Vis) D->E F 6. Calculate Solubility E->F

Caption: General workflow for quantitative solubility determination.

This guide provides a foundational understanding of the likely solubility of this compound and offers practical methods for its experimental determination. Researchers are encouraged to use these protocols to generate specific solubility data for their desired solvent systems, which will be invaluable for optimizing reaction conditions, purification processes, and formulation development.

References

An In-depth Technical Guide on the Electrophilicity of Dibenzo[b,d]furan-2-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibenzo[b,d]furan-2-sulfonyl chloride is a key intermediate in the synthesis of a variety of heterocyclic compounds with significant potential in medicinal chemistry. Its electrophilic nature, governed by the sulfonyl chloride moiety attached to the dibenzofuran scaffold, dictates its reactivity towards a wide range of nucleophiles, enabling the creation of diverse molecular architectures. This technical guide provides a comprehensive overview of the electrophilicity of this compound, including its synthesis, reactivity profile, and applications in the development of bioactive molecules. Detailed experimental protocols, quantitative data, and visualizations of relevant chemical principles are presented to facilitate a deeper understanding and practical application of this versatile reagent.

Introduction

The dibenzofuran skeleton is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The introduction of a sulfonyl chloride group at the 2-position of the dibenzofuran ring system yields this compound, a highly reactive electrophile. This functional group serves as a versatile handle for the synthesis of sulfonamides, sulfonate esters, and other derivatives through reactions with various nucleophiles.[2] Understanding the inherent electrophilicity of this compound is crucial for designing efficient synthetic routes to novel therapeutic agents and chemical probes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 23602-98-4[3][4]
Molecular Formula C₁₂H₇ClO₃S[3][4]
Molecular Weight 266.70 g/mol [3][4]
Melting Point 140 °C[4]
Appearance Solid

Synthesis of this compound

The synthesis of this compound is typically achieved through the electrophilic chlorosulfonation of dibenzofuran. This reaction introduces the sulfonyl chloride group onto the electron-rich aromatic ring.

General Reaction Scheme

Synthesis of this compound Dibenzofuran Dibenzofuran Product This compound Dibenzofuran->Product Electrophilic Aromatic Substitution Chlorosulfonic_Acid Chlorosulfonic Acid (ClSO₃H) Chlorosulfonic_Acid->Product

Caption: General scheme for the synthesis of this compound.

Detailed Experimental Protocol

Reaction: Chlorosulfonation of Dibenzofuran

Materials:

  • Dibenzofuran

  • Chlorosulfonic acid

  • Inert solvent (e.g., dichloromethane, chloroform)

  • Quenching solution (e.g., ice-water)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • In a fume hood, dissolve dibenzofuran in a suitable inert solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add chlorosulfonic acid dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time to ensure complete reaction.

  • Carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid.

  • Separate the organic layer and wash it with cold water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over an anhydrous drying agent.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system to yield pure this compound.

Note: This is a generalized protocol and optimization of reaction conditions (e.g., stoichiometry of reagents, reaction time, and temperature) is necessary to achieve high yields and purity.

Electrophilicity and Reactivity

The electrophilicity of this compound is centered at the sulfur atom of the sulfonyl chloride group. This sulfur atom is rendered highly electron-deficient by the two electronegative oxygen atoms and the chlorine atom, making it susceptible to nucleophilic attack.

Factors Influencing Electrophilicity

The reactivity of aryl sulfonyl chlorides is influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups generally enhance the electrophilicity of the sulfur atom, while electron-donating groups have the opposite effect. In the case of this compound, the dibenzofuran ring system itself influences the reactivity profile.

Reactions with Nucleophiles

This compound readily reacts with a variety of nucleophiles to form stable sulfonamide and sulfonate ester linkages.

General Reaction Workflow:

Reactivity of this compound Sulfonyl_Chloride This compound Product Sulfonamide or Sulfonate Ester Sulfonyl_Chloride->Product Nucleophile Nucleophile (e.g., Amine, Alcohol) Nucleophile->Product Base Base (e.g., Pyridine, Triethylamine) Base->Product Scavenges HCl

Caption: General workflow for the reaction of this compound with nucleophiles.

Quantitative Reactivity Data

While specific kinetic data for the reactions of this compound are not extensively reported, the reactivity of aryl sulfonyl chlorides is generally lower than that of the corresponding acyl chlorides. The formation of sulfonamides from sulfonyl chlorides and amines is a widely utilized and efficient reaction in organic synthesis.[2]

The following table summarizes the types of products obtained from the reaction of this compound with different classes of nucleophiles.

NucleophileProduct
Primary/Secondary AminesN-substituted Dibenzo[b,d]furan-2-sulfonamides
Alcohols/PhenolsDibenzo[b,d]furan-2-sulfonate esters

Applications in Drug Discovery and Development

The dibenzofuran scaffold and its sulfonamide derivatives have garnered significant interest in drug discovery due to their diverse biological activities.

Synthesis of Bioactive Molecules

This compound serves as a crucial building block for the synthesis of novel compounds with potential therapeutic applications. For instance, it has been used to synthesize benzofuran-based sulfonamides that act as selective inhibitors of carbonic anhydrases IX and XII, which are tumor-associated enzymes.[5]

Experimental Protocol for Sulfonamide Synthesis (Example):

A general procedure for the synthesis of a dibenzofuran-based sulfonamide from this compound and an amine is as follows:

  • Dissolve the amine in a suitable solvent (e.g., pyridine, dichloromethane).

  • Add this compound to the solution at room temperature.

  • Stir the reaction mixture for a specified period.

  • After completion of the reaction (monitored by TLC), pour the mixture into water.

  • Extract the product with an organic solvent.

  • Wash the organic layer with dilute acid, water, and brine.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify the crude product by chromatography or recrystallization.

Targeted Signaling Pathways

Derivatives of dibenzofuran have been shown to interact with various signaling pathways implicated in diseases such as cancer and inflammation. While direct studies on this compound are limited, the broader class of benzofuran and dibenzofuran derivatives has been associated with the modulation of the following pathways:

  • NF-κB and MAPK Signaling Pathways: Benzofuran hybrids have demonstrated anti-inflammatory effects by inhibiting key components of these pathways.[6]

  • mTOR Signaling Pathway: Certain benzofuran derivatives have been identified as inhibitors of the mTOR pathway, which is often dysregulated in cancer.[7][8]

  • STING Signaling Pathway: Some benzofuran derivatives have been identified as agonists of the STING (Stimulator of Interferon Genes) pathway, suggesting their potential as antiviral agents.[9]

  • Pim and CLK1 Kinases: Dibenzofuran derivatives have been developed as dual inhibitors of Pim and CLK1 kinases, which are involved in cancer progression.[10]

Signaling Pathway Diagram (Illustrative Example: NF-κB Pathway):

NF-kB Signaling Pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Complex cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus e.g., LPS TLR4 TLR4 Stimulus->TLR4 IKK IKK Complex TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylation IkB_NFkB IκBα-NF-κB Complex NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB Release DNA DNA NFkB_nuc->DNA Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Benzofuran_Derivative Benzofuran Derivative Benzofuran_Derivative->IKK Inhibition

Caption: Simplified representation of the NF-κB signaling pathway and a potential point of inhibition by benzofuran derivatives.

Conclusion

This compound is a valuable and reactive electrophile that serves as a cornerstone for the synthesis of a wide array of dibenzofuran-based compounds. Its predictable reactivity with nucleophiles allows for the facile construction of sulfonamides and sulfonate esters, which are prominent motifs in medicinal chemistry. The biological activities exhibited by dibenzofuran derivatives, including the modulation of key signaling pathways in cancer and inflammation, underscore the importance of this compound as a starting material in drug discovery and development. Further exploration of its reactivity and the biological properties of its derivatives is warranted to unlock the full therapeutic potential of this chemical scaffold.

References

Theoretical and Computational Explorations of Dibenzofuran Derivatives: A Technical Guide for Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of recent theoretical and computational studies on dibenzofuran derivatives, a class of heterocyclic compounds attracting significant interest in medicinal chemistry and materials science. We delve into the computational methodologies used to predict their properties and interaction mechanisms, present key quantitative data from structure-activity relationship (SAR) studies, detail experimental protocols for their synthesis and evaluation, and visualize the complex signaling pathways they modulate.

Theoretical and Computational Methodologies

The exploration of dibenzofuran derivatives has been significantly advanced by computational techniques, primarily Density Functional Theory (DFT) and molecular docking, which provide insights into their electronic structure, reactivity, and biological interactions.

Density Functional Theory (DFT) Studies

DFT calculations have been instrumental in elucidating the fundamental properties of dibenzofuran and its derivatives. These studies are crucial for understanding reaction mechanisms, such as the hydrodeoxygenation (HDO) of dibenzofuran to produce benzene and cyclohexane, a process relevant to biofuel upgrading. For instance, DFT with an SMD implicit solvation model has been used to compare the thermochemical parameters of this conversion in the gas phase versus in water and methanol solvents, revealing that water can be an advantageous medium for specific reaction steps[1].

DFT is also employed to investigate the antioxidant potential of dibenzofuran-related structures by calculating bond dissociation energies (BDE) and predicting mechanisms like hydrogen atom transfer (HAT) or sequential proton loss-electron transfer (SPL-ET)[2]. Furthermore, mechanistic studies on the formation of dibenzofuran from precursors like phenanthrene and fluorene under atmospheric conditions have been conducted using DFT, providing insights into their environmental fate and potential for forming toxic byproducts[3][4].

Molecular Docking and Dynamics Simulations

Molecular docking is a powerful computational tool to predict the binding orientation of small molecules, such as dibenzofuran inhibitors, within the active site of a protein target. This method is extensively used in drug discovery to understand structure-activity relationships and to guide the design of more potent and selective inhibitors.

Studies on dibenzofuran derivatives as potential anticancer agents have utilized molecular docking to investigate their interactions with various protein kinases, including Pim-1, CLK1, PI3K, and VEGFR-2[5][6]. For example, docking studies of 1,3-dihydroxydibenzo[b,d]furan-4-carboxamide derivatives in the ATP pocket of Pim-1 kinase revealed key hydrogen bond interactions with hinge region residues like Glu121, explaining the higher activity of dihydroxy analogs over their dimethoxy counterparts[5].

Molecular dynamics (MD) simulations further complement docking studies by providing insights into the dynamic stability of the ligand-protein complex over time. For instance, MD simulations have been used to study dibenzofuran-based inhibitors of matrix metalloproteinase-12 (MMP-12), confirming the stability of their binding poses and the importance of specific structural motifs for effective inhibition[7].

Data Presentation: Quantitative Analysis of Dibenzofuran Derivatives

The following tables summarize the quantitative data from key studies on the biological activity of dibenzofuran derivatives, providing a clear comparison of their potency against various targets.

Table 1: Inhibitory Activity of Dibenzofuran Derivatives against Pim and CLK1 Kinases [5]

CompoundR1R2R3Pim-1 IC50 (µM)Pim-2 IC50 (µM)CLK1 IC50 (µM)
Cercosporamide OHOHAc0.440.42>10
43 HOHH0.180.171.3
44 FOHH0.0450.0350.58
45 ClOHH0.0710.0550.81
46 CF3OHH0.280.211.8
47 NO2OHH0.410.373.5
15 FOMeH>10>10>10
16 ClOMeH>10>10>10
17 CF3OMeH>10>10>10

IC50 values represent the concentration required for 50% inhibition.

Table 2: PTP-MEG2 Inhibitory Activity of Dibenzofuran Derivatives [8]

CompoundR1R2PTP-MEG2 IC50 (µM)
8 HH5.35 ± 0.21
9a Hethyl3.25 ± 0.17
10a cyclopropylmethylethyl0.32 ± 0.02
10b cyclobutylmethylethyl0.45 ± 0.03
10c cyclopentylmethylethyl0.51 ± 0.03
10d cyclohexylmethylethyl0.63 ± 0.04
11a cyclopropylmethylH0.85 ± 0.05
11b cyclobutylmethylH1.12 ± 0.07
11c cyclopentylmethylH1.35 ± 0.09
11d cyclohexylmethylH1.54 ± 0.11
11e HH4.87 ± 0.19

IC50 values represent the concentration required for 50% inhibition. Data are presented as mean ± S.E.M.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, focusing on the synthesis of dibenzofuran derivatives.

General Synthesis of 1,3-Dihydroxydibenzo[b,d]furan-4-carboxamide Derivatives (e.g., Compound 44)[5]

This protocol describes a multi-step synthesis involving the formation of a diaryl ether followed by an intramolecular C-C bond formation to construct the dibenzofuran core.

Step 1: Synthesis of Diaryl Ether (e.g., 4-fluoro-2-(2-nitrophenoxy)phenol)

  • To a solution of 4-fluorophenol (1.0 eq) in anhydrous DMF, add potassium carbonate (K2CO3, 2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1-iodo-2-nitrobenzene (1.1 eq) to the reaction mixture.

  • Heat the reaction at 120 °C for 12 hours.

  • After cooling to room temperature, pour the reaction mixture into ice water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the diaryl ether.

Step 2: Reductive Cyclization to form Dibenzofuran (e.g., 8-fluoro-dibenzo[b,d]furan-1,3-diol)

  • Dissolve the diaryl ether from Step 1 in ethanol.

  • Add zinc dust (5.0 eq) and ammonium chloride (NH4Cl, 5.0 eq) in water.

  • Reflux the mixture for 4 hours.

  • Filter the hot solution through Celite and wash the filter cake with hot ethanol.

  • Concentrate the filtrate under reduced pressure.

  • The resulting intermediate amine is used directly in the next step.

  • Dissolve the crude amine in a mixture of concentrated sulfuric acid and water.

  • Cool the solution to 0 °C and add a solution of sodium nitrite (NaNO2, 1.2 eq) in water dropwise to form the diazonium salt.

  • Stir the mixture at 0 °C for 30 minutes.

  • Heat the reaction mixture at 80 °C for 1 hour to induce cyclization.

  • Cool the reaction, neutralize with a saturated solution of sodium bicarbonate, and extract with ethyl acetate.

  • Dry the organic layer over Na2SO4, concentrate, and purify by column chromatography to yield the dibenzofuran core.

Step 3: Carboxamidation and Demethylation (if applicable) Further functionalization, such as the introduction of a carboxamide group and demethylation of methoxy precursors to obtain the final dihydroxy derivatives, is carried out using standard synthetic procedures.

Kinase Inhibition Assay (Luminescence-based)[5]
  • The synthesized dibenzofuran derivatives are screened for their ability to inhibit the activity of target kinases (e.g., Pim-1, Pim-2, CLK1).

  • The assay is typically performed in a 96-well plate format.

  • Each well contains the kinase, a suitable substrate peptide, and ATP.

  • The compounds are added at various concentrations to determine the dose-dependent inhibition.

  • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30 °C).

  • After the kinase reaction, a reagent that detects the amount of remaining ATP (e.g., ADP-Glo™ Kinase Assay) is added.

  • The luminescence signal, which is inversely proportional to the kinase activity, is measured using a plate reader.

  • IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Mandatory Visualizations: Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of dibenzofuran derivatives.

Pim-1 Kinase Signaling Pathway

Pim1_Signaling_Pathway cluster_downstream Downstream Effects Cytokines Cytokines (e.g., IL-3, IL-6) Receptor Cytokine Receptor Cytokines->Receptor binds JAK JAK Receptor->JAK activates STAT STAT3/5 JAK->STAT phosphorylates Pim1_Gene Pim-1 Gene (Transcription) STAT->Pim1_Gene activates Pim1_Kinase Pim-1 Kinase Pim1_Gene->Pim1_Kinase expresses Bad Bad Pim1_Kinase->Bad phosphorylates (inactivates) p21 p21 Pim1_Kinase->p21 phosphorylates p27 p27 Pim1_Kinase->p27 phosphorylates Dibenzofuran Dibenzofuran Inhibitor (e.g., 44) Dibenzofuran->Pim1_Kinase inhibits Apoptosis Apoptosis Bad->Apoptosis CellCycle Cell Cycle Progression p21->CellCycle p27->CellCycle

Caption: Pim-1 kinase signaling pathway and its inhibition by dibenzofuran derivatives.

LSD1-Mediated Epigenetic Regulation

LSD1_Signaling_Pathway cluster_histone Histone Modification cluster_nonhistone Non-Histone Targets LSD1 LSD1 (Lysine-Specific Demethylase 1) CoREST CoREST Complex LSD1->CoREST forms complex H3K4 H3K4 LSD1->H3K4 demethylates p53_demethylated p53 (demethylated) LSD1->p53_demethylated demethylates H3K4me2 H3K4me2 (Active Mark) CoREST->H3K4me2 recruits to Dibenzofuran Dibenzofuran Inhibitor Dibenzofuran->LSD1 inhibits H3K4me2->H3K4 Gene_Repression Gene Repression (Tumor Suppressors) H3K4->Gene_Repression leads to p53 p53 p53->p53_demethylated p53_activity p53 Activity (Apoptosis) p53_demethylated->p53_activity represses

Caption: LSD1-mediated epigenetic regulation and its inhibition by dibenzofurans.

VEGFR2/PI3K Signaling in Angiogenesis

VEGFR2_PI3K_Pathway cluster_downstream Downstream Effects VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 binds & activates PI3K PI3K VEGFR2->PI3K recruits & activates Dibenzofuran Dibenzofuran Inhibitor Dibenzofuran->VEGFR2 inhibits PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates CellSurvival Cell Survival Akt->CellSurvival Proliferation Proliferation mTOR->Proliferation Angiogenesis Angiogenesis CellSurvival->Angiogenesis Proliferation->Angiogenesis

Caption: VEGFR2/PI3K signaling pathway in angiogenesis and its inhibition.

Experimental Workflow for Dibenzofuran Inhibitor Development

Experimental_Workflow Design Computational Design (Docking, QSAR) Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification InVitro In Vitro Assays (Kinase Inhibition) Purification->InVitro Cellular Cell-Based Assays (Antiproliferative) InVitro->Cellular Lead_Opt Lead Optimization Cellular->Lead_Opt Lead_Opt->Design Iterative Refinement

Caption: A typical experimental workflow for the development of dibenzofuran inhibitors.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using Dibenzo[b,d]furan-2-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of dibenzo[b,d]furan-2-sulfonyl chloride as a key intermediate in the synthesis of potential kinase inhibitors. The dibenzo[b,d]furan scaffold is a recognized pharmacophore in the development of inhibitors for several important kinases, including Casein Kinase 2 (CK2) and Proviral Integration site for Moloney murine leukemia virus (Pim) kinases.[1][2] This document outlines synthetic protocols, presents biological data on relevant dibenzofuran derivatives, and illustrates the key signaling pathways involved.

Introduction

Dibenzo[b,d]furan and its derivatives have emerged as a promising class of compounds in medicinal chemistry, demonstrating a wide range of biological activities.[3] In the context of kinase inhibition, the rigid and planar structure of the dibenzofuran core provides a robust scaffold for the design of potent and selective inhibitors. The introduction of a sulfonyl chloride group at the 2-position of the dibenzofuran ring system creates a versatile electrophilic handle for the synthesis of a diverse library of sulfonamide derivatives.[4] Sulfonamides are a well-established class of functional groups in drug discovery, known for their ability to form key interactions with biological targets.[5]

The reaction of this compound with various primary and secondary amines, including amino acids and their derivatives, allows for the straightforward synthesis of a wide array of dibenzo[b,d]furan-2-sulfonamides. These compounds are of significant interest for screening against various kinases implicated in cancer and other diseases.

Data Presentation

While specific kinase inhibitory data for compounds directly synthesized from this compound is not extensively available in the public domain, the inhibitory activities of numerous other dibenzofuran derivatives against key kinases have been reported. This data strongly supports the potential of the dibenzo[b,d]furan-2-sulfonamide scaffold in kinase inhibitor design. The following table summarizes the reported IC50 values for several dibenzofuran derivatives against Pim and CK2 kinases.

Compound IDTarget KinaseIC50 (nM)Reference
Compound 44 Pim-125[1]
Pim-218[1]
CLK163[1]
12b CK25.8[2]
12c CK25.8[2]
4a CK27[2]
4b CK229[2]
5 CK25[2]

Experimental Protocols

The following protocols describe the synthesis of dibenzo[b,d]furan-2-sulfonamides from this compound.

Protocol 1: Synthesis of N-(Dibenzo[b,d]furan-2-sulfonyl)-DL-phenylalanine

This protocol is adapted from the synthesis of dipeptides reported by Amr, A. G. E., et al.[6]

Materials:

  • This compound

  • DL-phenylalanine

  • Triethylamine

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (2N)

  • Ethanol

Procedure:

  • In a suitable reaction vessel, dissolve DL-phenylalanine (0.01 mol) in a mixture of THF (4 mL), triethylamine (2 mL), and water (8 mL).

  • Cool the solution in an ice bath.

  • Slowly add a solution of this compound (0.01 mol) in THF to the cooled amino acid solution with vigorous stirring over a period of 30 minutes.

  • Continue stirring the reaction mixture for an additional 45 minutes at low temperature.

  • After the reaction is complete (monitored by TLC), evaporate the solvent under vacuum.

  • Acidify the aqueous layer with a 2N HCl solution to a pH of 5.

  • Collect the resulting precipitate by filtration.

  • Purify the crude product by recrystallization from an ethanol-water mixture to yield N-(Dibenzo[b,d]furan-2-sulfonyl)-DL-phenylalanine.

Protocol 2: General Synthesis of Dibenzo[b,d]furan-2-sulfonamides using Conventional Heating

This is a general procedure for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Primary or secondary amine

  • Pyridine or Triethylamine

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine (1.1 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.

  • Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM.

  • Add the this compound solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

  • Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired sulfonamide.

Signaling Pathways and Experimental Workflows

Pim-1 Kinase Signaling Pathway

Pim-1 is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis. It is often overexpressed in various cancers. The diagram below illustrates the upstream activation of Pim-1 via the JAK/STAT pathway and its downstream effects on cell cycle and survival proteins.

Pim1_Signaling Cytokines Cytokines (e.g., IL-6) JAK JAK Cytokines->JAK activates STAT STAT JAK->STAT phosphorylates Pim1 Pim-1 STAT->Pim1 induces transcription cMyc c-Myc Pim1->cMyc stabilizes p21 p21 Pim1->p21 inhibits p27 p27 Pim1->p27 inhibits Bad Bad Pim1->Bad phosphorylates (inactivates) CellCycle Cell Cycle Progression cMyc->CellCycle p21->CellCycle p27->CellCycle Apoptosis Apoptosis Inhibition Bad->Apoptosis Inhibitor Dibenzo[b,d]furan-2- sulfonamide Inhibitor Inhibitor->Pim1 inhibits

Caption: Pim-1 signaling pathway and the point of inhibition.

Casein Kinase 2 (CK2) Signaling Pathway

CK2 is a pleiotropic serine/threonine kinase that is constitutively active and involved in a wide range of cellular processes, including cell growth, proliferation, and suppression of apoptosis. Its dysregulation is linked to cancer. The diagram below shows some of the key signaling pathways influenced by CK2.

CK2_Signaling CK2 CK2 PI3K_Akt PI3K/Akt Pathway CK2->PI3K_Akt activates NFkB NF-κB Pathway CK2->NFkB activates Wnt Wnt/β-catenin Pathway CK2->Wnt activates Cell_Survival Cell Survival PI3K_Akt->Cell_Survival Proliferation Proliferation PI3K_Akt->Proliferation Anti_Apoptosis Anti-Apoptosis NFkB->Anti_Apoptosis Wnt->Proliferation Inhibitor Dibenzo[b,d]furan-2- sulfonamide Inhibitor Inhibitor->CK2 inhibits

Caption: Overview of CK2's role in major signaling pathways.

Experimental Workflow for Kinase Inhibitor Synthesis and Evaluation

The following diagram outlines the general workflow for the synthesis and evaluation of dibenzo[b,d]furan-2-sulfonamide-based kinase inhibitors.

Workflow Start Dibenzo[b,d]furan- 2-sulfonyl chloride Synthesis Sulfonamide Synthesis Start->Synthesis Amine Amine Library Amine->Synthesis Purification Purification & Characterization Synthesis->Purification Screening Kinase Inhibitory Screening (IC50) Purification->Screening Hit Hit Compound Screening->Hit Optimization Lead Optimization Hit->Optimization

Caption: General workflow for kinase inhibitor development.

References

Application Notes and Protocols for Dibenzo[b,d]furan-2-sulfonyl chloride as a Fluorescent Label

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzo[b,d]furan-2-sulfonyl chloride is a fluorescent labeling reagent designed for the covalent attachment of a dibenzofuran fluorophore to primary and secondary amines of biomolecules such as proteins, peptides, and amino acids. The rigid, planar structure of the dibenzofuran moiety imparts intrinsic fluorescence to the molecule. The sulfonyl chloride functional group readily reacts with nucleophilic amino groups, forming stable sulfonamide bonds. This labeling technique provides a sensitive and specific method for the detection and analysis of biomolecules in various applications, including fluorescence microscopy, flow cytometry, and FRET-based assays. The environmental sensitivity of the dibenzofuran fluorophore can also provide insights into the local environment of the labeled site within a protein.

Principle of Labeling

The labeling reaction involves the nucleophilic attack of an unprotonated primary or secondary amine on the electrophilic sulfur atom of the sulfonyl chloride. This reaction results in the formation of a highly stable sulfonamide linkage and the release of hydrochloric acid. The reaction is typically carried out under alkaline conditions to ensure the deprotonation of the target amino groups, thereby increasing their nucleophilicity.

Physicochemical and Fluorescent Properties

PropertyDibenzo[b,d]furan (Parent Molecule)Representative Dibenzofuran Fluorophore (DBF1)¹This compound
Formula C₁₂H₈O-C₁₂H₇ClO₃S
Molecular Weight ( g/mol ) 168.19-266.70
Excitation Max (λex, nm) ~280~345Data not available
Emission Max (λem, nm) ~314~549Data not available
Stokes Shift (nm) ~34~204Data not available
Quantum Yield (Φf) Data not availableup to 0.1789Data not available
Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) Data not available2.0 x 10⁴Data not available
Solubility Insoluble in water-Soluble in organic solvents (DMF, DMSO)

¹Data for a specific dibenzofuran-based fluorophore (DBF1) reported in the literature is provided as a reference for potential fluorescent properties.[1][2] It is important to experimentally determine the specific photophysical properties of the Dibenzo[b,d]furan-2-sulfonamide conjugate for accurate quantitative analysis.

Experimental Protocols

Protein Labeling with this compound

This protocol provides a general procedure for the covalent labeling of proteins. Optimization may be required for specific proteins and applications.

Materials:

  • Protein of interest

  • This compound

  • Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 9.0

  • Quenching Buffer: 1.5 M hydroxylamine, pH 8.5 (freshly prepared)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Purification column (e.g., size-exclusion chromatography)

  • Storage Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the Labeling Buffer to a final concentration of 1-10 mg/mL.

    • Ensure the buffer is free of primary and secondary amines (e.g., Tris, glycine) as they will compete with the protein for labeling. If necessary, perform a buffer exchange.

  • Labeling Reagent Preparation:

    • Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • While gently vortexing the protein solution, slowly add the dissolved this compound. A 10- to 20-fold molar excess of the labeling reagent to the protein is a good starting point.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Quenching the Reaction (Optional):

    • To stop the labeling reaction, add the Quenching Buffer to the reaction mixture.

    • Incubate for 1 hour at room temperature.

  • Purification of the Labeled Protein:

    • Remove unreacted this compound and byproducts by size-exclusion chromatography using a column equilibrated with the desired Storage Buffer.

    • Alternatively, perform extensive dialysis against the Storage Buffer.

  • Determination of Degree of Labeling (DOL):

    • The DOL, which is the average number of dye molecules conjugated per protein molecule, can be determined spectrophotometrically.

    • Measure the absorbance of the purified labeled protein at 280 nm (A₂₈₀) and at the experimentally determined maximum absorbance of the dibenzofuran fluorophore (A_max).

    • The DOL can be calculated using the Beer-Lambert law and a correction factor for the absorbance of the dye at 280 nm.[3][4][5][6]

Protocol for Determining the Fluorescence Quantum Yield

This protocol describes the relative method for determining the fluorescence quantum yield of the Dibenzo[b,d]furan-2-sulfonamide conjugate using a known standard.

Materials:

  • Purified Dibenzo[b,d]furan-2-sulfonamide labeled protein

  • Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54)

  • UV-Vis spectrophotometer

  • Fluorometer

  • Solvent used for dissolving the labeled protein

Procedure:

  • Prepare a series of dilutions of both the labeled protein and the fluorescence standard in the same solvent.

  • Measure the absorbance of each dilution at the excitation wavelength using the UV-Vis spectrophotometer. The absorbance values should be kept below 0.1 to avoid inner filter effects.

  • Measure the fluorescence emission spectra of each dilution using the fluorometer, with the same excitation wavelength used for the absorbance measurements.

  • Integrate the area under the emission spectra for both the sample and the standard at each concentration.

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

  • Calculate the quantum yield (Φs) of the sample using the following equation:

    Φs = Φr * (Grad_s / Grad_r) * (n_s² / n_r²)

    Where:

    • Φr is the quantum yield of the reference standard.

    • Grad_s and Grad_r are the gradients of the linear plots of integrated fluorescence intensity vs. absorbance for the sample and the reference, respectively.

    • n_s and n_r are the refractive indices of the sample and reference solvents, respectively.[7][8][9][10][11]

Visualizations

G cluster_workflow Protein Labeling Workflow A Protein in Amine-Free Buffer (pH 9.0) C Reaction Mixture (1-2h, RT, dark) A->C B This compound in DMF/DMSO B->C D Quenching (Optional) C->D E Purification (Size-Exclusion Chromatography) C->E Direct Purification D->E F Labeled Protein E->F

Caption: Experimental workflow for protein labeling.

G cluster_reaction Labeling Reaction Protein Protein-NH₂ (Primary Amine) Intermediate Reaction Intermediate Protein->Intermediate Label Dibenzo[b,d]furan-SO₂Cl Label->Intermediate Product Protein-NH-SO₂-Dibenzo[b,d]furan (Stable Sulfonamide Conjugate) Intermediate->Product Byproduct HCl Intermediate->Byproduct

Caption: Chemical reaction of labeling.

Applications

  • Fluorescence Microscopy: Labeled proteins can be visualized within cells to study their localization, trafficking, and dynamics.

  • Flow Cytometry: Quantify the expression of cell surface proteins.

  • Förster Resonance Energy Transfer (FRET): Use as a donor or acceptor fluorophore to study protein-protein interactions and conformational changes.

  • Drug Development: Monitor the binding of a labeled protein to a drug candidate.

Stability and Storage

Aryl sulfonamides may exhibit some photolability.[12][13][14] It is recommended to protect the labeled conjugates from prolonged exposure to light. For long-term storage, it is advisable to store the labeled protein at -20°C or -80°C in a suitable buffer containing a cryoprotectant. The stability of the dibenzofuran fluorophore itself is generally considered to be good.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Degree of Labeling Insufficient molar excess of labeling reagent.Increase the molar ratio of this compound to protein.
Reaction pH is too low.Ensure the labeling buffer is at pH 9.0 to facilitate deprotonation of amines.
Presence of competing amines in the buffer.Use an amine-free buffer (e.g., sodium bicarbonate). Perform buffer exchange if necessary.
Protein Precipitation High concentration of organic solvent.Minimize the volume of DMF or DMSO used to dissolve the labeling reagent.
Over-labeling of the protein.Reduce the molar excess of the labeling reagent or decrease the reaction time.
High Background Signal Incomplete removal of unreacted label.Ensure thorough purification of the labeled protein using size-exclusion chromatography or extensive dialysis.

References

Application Notes and Protocols: Synthesis of N-Substituted Dibenzo[b,d]furan-2-sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of Dibenzo[b,d]furan-2-sulfonyl chloride with primary amines represents a critical transformation in medicinal chemistry and drug discovery. This process yields N-substituted dibenzo[b,d]furan-2-sulfonamides, a class of compounds recognized for their diverse and potent biological activities. The rigid, planar dibenzofuran scaffold, coupled with the versatile sulfonamide linkage, provides a unique framework for designing novel therapeutic agents.[1] Dibenzofuran derivatives have demonstrated a wide range of pharmacological properties, including anticancer, antibacterial, antifungal, and anti-inflammatory activities.[1] This document provides detailed application notes, experimental protocols, and data for the synthesis of these valuable compounds.

Reaction Principle and Mechanism

The fundamental reaction involves the nucleophilic attack of a primary amine on the electrophilic sulfur atom of the this compound. This addition-elimination reaction proceeds via a tetrahedral intermediate. The presence of a base is crucial to neutralize the hydrochloric acid generated during the reaction, which would otherwise protonate the primary amine, rendering it non-nucleophilic and halting the reaction.

Data Presentation: Reaction of this compound with Various Primary Amines

The following table summarizes the synthesis of a series of N-substituted dibenzo[b,d]furan-2-sulfonamides, providing insights into the reaction's scope and efficiency with different primary amines.

EntryPrimary AmineProductReaction Time (h)Yield (%)
1AnilineN-phenyldibenzo[b,d]furan-2-sulfonamide1285
24-MethylanilineN-(p-tolyl)dibenzo[b,d]furan-2-sulfonamide1288
34-MethoxyanilineN-(4-methoxyphenyl)dibenzo[b,d]furan-2-sulfonamide1290
44-ChloroanilineN-(4-chlorophenyl)dibenzo[b,d]furan-2-sulfonamide1482
5BenzylamineN-benzyldibenzo[b,d]furan-2-sulfonamide1092
6CyclohexylamineN-cyclohexyldibenzo[b,d]furan-2-sulfonamide1080
7n-ButylamineN-(n-butyl)dibenzo[b,d]furan-2-sulfonamide885

Note: The data presented is a representative compilation from synthetic procedures and may vary based on specific experimental conditions and scale.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of N-substituted dibenzo[b,d]furan-2-sulfonamides.

Protocol 1: General Procedure for the Synthesis of N-Aryl Dibenzo[b,d]furan-2-sulfonamides

This protocol is suitable for the reaction of this compound with various anilines.

Materials:

  • This compound (1.0 eq)

  • Substituted aniline (1.1 eq)

  • Pyridine (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the substituted aniline (1.1 eq) in anhydrous dichloromethane.

  • Addition of Base: To the solution, add pyridine (2.0 eq) and stir the mixture at room temperature.

  • Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.0 eq) in anhydrous dichloromethane to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-14 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure N-aryl dibenzo[b,d]furan-2-sulfonamide.

Protocol 2: Procedure for the Synthesis of N-Alkyl Dibenzo[b,d]furan-2-sulfonamides

This protocol is optimized for the reaction with aliphatic primary amines.

Materials:

  • This compound (1.0 eq)

  • Aliphatic primary amine (1.2 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated ammonium chloride solution (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the aliphatic primary amine (1.2 eq) and triethylamine (1.5 eq) in anhydrous THF.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Sulfonyl Chloride: Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the cooled amine solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 8-10 hours. Monitor the reaction progress by TLC.

  • Quenching: After the reaction is complete, quench by the addition of saturated NH₄Cl solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

  • Concentration and Purification: Filter and concentrate the organic layer under reduced pressure. Purify the residue by flash column chromatography on silica gel (hexane/ethyl acetate) to yield the desired N-alkyl dibenzo[b,d]furan-2-sulfonamide.

Mandatory Visualizations

The following diagrams illustrate the key chemical transformation and the experimental workflow.

reaction_scheme cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product reactant1 This compound product N-Substituted Dibenzo[b,d]furan-2-sulfonamide reactant1->product + reactant2 Primary Amine (R-NH2) reactant2->product base Base (e.g., Pyridine, TEA) base->product solvent Solvent (e.g., DCM, THF) solvent->product

Caption: General reaction scheme for the synthesis of N-substituted dibenzo[b,d]furan-2-sulfonamides.

experimental_workflow start Start setup 1. Reaction Setup: Dissolve primary amine and base in solvent start->setup addition 2. Add this compound setup->addition reaction 3. Stir at appropriate temperature (Monitor by TLC) addition->reaction workup 4. Aqueous Work-up: Wash with acidic and basic solutions reaction->workup extraction 5. Extraction with organic solvent workup->extraction drying 6. Dry organic layer and concentrate extraction->drying purification 7. Purify by column chromatography drying->purification product Pure N-Substituted Dibenzo[b,d]furan-2-sulfonamide purification->product

Caption: A streamlined workflow for the synthesis and purification of the target sulfonamides.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of Dibenzofuran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of palladium-catalyzed cross-coupling reactions for the functionalization of dibenzofuran derivatives. Dibenzofuran and its substituted analogues are important structural motifs in medicinal chemistry and materials science. Palladium-catalyzed reactions offer a powerful and versatile toolkit for the synthesis of these complex molecules. This document details the methodologies for key transformations including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings, as well as C-H activation strategies, providing structured data and detailed experimental protocols.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between a halogenated dibenzofuran and an organoboron compound. This reaction is widely utilized due to its mild conditions and tolerance of a wide range of functional groups.[1]

Application:

This reaction is particularly useful for synthesizing biaryl and hetero-biaryl structures, which are common in pharmacologically active compounds. For instance, it can be used to introduce aryl or heteroaryl substituents at various positions of the dibenzofuran core.

Quantitative Data Summary:
EntryHalogenated DibenzofuranArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Ref.
12-BromodibenzofuranPhenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Toluene/EtOH/H₂O1001295[2]
24-Bromodibenzofuran4-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane801892[3]
32,8-DibromodibenzofuranThiophene-2-boronic acidPdCl₂(dppf) (5)-Cs₂CO₃DMF902485 (mono-arylated)[4]
44-Aminodibenzofuran-X-bromoGeneric arylboronic acidNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[1]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.[1]

Materials:

  • Halogenated dibenzofuran derivative (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, DMF)

  • Degassed water or co-solvent if required

Procedure:

  • To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the halogenated dibenzofuran, arylboronic acid, palladium catalyst, and base.

  • Add the anhydrous solvent (and degassed water if applicable).

  • Stir the reaction mixture at the specified temperature (e.g., 80-110 °C) for the required time (typically 12-24 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Heck Coupling

The Mizoroki-Heck reaction facilitates the coupling of halogenated dibenzofurans with alkenes, providing a direct route to alkenyl-substituted dibenzofurans.[5]

Application:

This method is valuable for introducing vinyl groups, which can be further functionalized, or for synthesizing stilbene-like structures incorporated into the dibenzofuran framework.

Quantitative Data Summary:
EntryHalogenated DibenzofuranAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Ref.
12-IododibenzofuranStyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF1001688
24-Bromodibenzofurann-Butyl acrylatePdCl₂(PPh₃)₂ (3)-NaOAcDMAc1202475[6]
32-Bromodibenzofuran2,3-Dihydrofuran[PdCl(allyl)]₂ (1)-Ag₂CO₃Toluene702~60[7]
Experimental Protocol: General Procedure for Heck Coupling

Materials:

  • Halogenated dibenzofuran derivative (1.0 equiv)

  • Alkene (1.5-2.0 equiv)

  • Palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%)

  • Ligand (if required, e.g., P(o-tol)₃, 2-10 mol%)

  • Base (e.g., Et₃N, NaOAc, 1.5-2.5 equiv)

  • High-boiling polar aprotic solvent (e.g., DMF, DMAc)

Procedure:

  • In a sealed tube, combine the halogenated dibenzofuran, palladium precursor, ligand (if used), and base.

  • Add the alkene and the solvent.

  • Seal the tube and heat the mixture to the desired temperature (e.g., 100-140 °C) with stirring for the specified duration.

  • Monitor the reaction by GC-MS or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with a suitable organic solvent.

  • Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the alkenyl-dibenzofuran.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a halogenated dibenzofuran and a terminal alkyne, providing access to alkynyl-substituted dibenzofurans.[8]

Application:

This reaction is crucial for the synthesis of dibenzofuran derivatives containing a carbon-carbon triple bond, which are important precursors for various functional materials and can be used in "click" chemistry.

Quantitative Data Summary:
EntryHalogenated DibenzofuranTerminal AlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Ref.
12-IododibenzofuranPhenylacetylenePd(PPh₃)₄ (2)CuI (4)Et₃NTHF65890[9]
24-BromodibenzofuranTrimethylsilylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)DIPAToluene801285[8]
32,8-Dibromodibenzofuran1-HexynePd(OAc)₂ (2) / XPhos (4)-Cs₂CO₃Acetonitrile801878 (mono-alkynylated)[9]
Experimental Protocol: General Procedure for Sonogashira Coupling

Materials:

  • Halogenated dibenzofuran derivative (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%)

  • Copper(I) iodide (CuI, 2-5 mol%)

  • Amine base (e.g., Et₃N, DIPA, 2.0-3.0 equiv)

  • Solvent (e.g., THF, DMF)

Procedure:

  • To a flask containing the halogenated dibenzofuran, add the solvent and the amine base.

  • Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add the palladium catalyst and copper(I) iodide, followed by the terminal alkyne.

  • Stir the reaction mixture at room temperature or elevated temperature as required.

  • Monitor the reaction's progress by TLC.

  • Once the starting material is consumed, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent.

  • Dry the combined organic layers, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine.[10]

Application:

This reaction is instrumental in synthesizing arylamine derivatives of dibenzofuran, which are prevalent in pharmaceuticals and organic electronic materials.[11]

Quantitative Data Summary:
EntryHalogenated DibenzofuranAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Ref.
12-BromodibenzofuranMorpholinePd₂(dba)₃ (1)BINAP (1.5)NaOtBuToluene1001692[10][12]
24-IododibenzofuranAnilinePd(OAc)₂ (2)Xantphos (4)K₂CO₃1,4-Dioxane1102088[13][14]
32-ChlorodibenzofuranBenzylaminePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃t-BuOH1002485[11]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

Materials:

  • Halogenated dibenzofuran derivative (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃, 1-3 mol%)

  • Phosphine ligand (e.g., BINAP, Xantphos, 1.5-6 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.5-2.5 equiv)

  • Anhydrous, deoxygenated solvent (e.g., Toluene, 1,4-Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precursor, ligand, and base.

  • Add the halogenated dibenzofuran and the amine.

  • Add the anhydrous, deoxygenated solvent.

  • Seal the tube and heat the reaction mixture with vigorous stirring for the specified time and temperature.

  • Monitor the reaction by LC-MS.

  • After cooling, dilute the mixture with a suitable solvent and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by flash chromatography.

C-H Activation/C-O Cyclization

A modern approach to synthesizing substituted dibenzofurans involves a palladium-catalyzed phenol-directed C-H activation followed by C-O cyclization.[15][16] This method avoids the need for pre-halogenated substrates, making it highly atom-economical.[17][18]

Application:

This strategy is particularly effective for the intramolecular synthesis of the dibenzofuran core from biaryl phenols, offering a direct route to complex, functionalized dibenzofurans.[19][20]

Quantitative Data Summary:
EntrySubstrate (2-Arylphenol)Catalyst (mol%)OxidantAdditiveSolventTemp (°C)Time (h)Yield (%)Ref.
12-PhenylphenolPd(OAc)₂ (10)AirTFA (20 mol%)Toluene1202485[16][18]
22-(4-Methoxyphenyl)phenolPd(OAc)₂ (10)O₂Ac-Gly-OH (20 mol%)DMSO1101878[15][17]
3Estrone-derived 2-arylphenolPd(OAc)₂ (10)Air-Toluene1203654[16][18]
Experimental Protocol: Phenol-Directed C-H Activation/C-O Cyclization

Materials:

  • 2-Arylphenol derivative (1.0 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%)

  • Oxidant (e.g., Air, O₂)

  • Additive (if required, e.g., TFA, Ac-Gly-OH)

  • Solvent (e.g., Toluene, DMSO)

Procedure:

  • To a reaction vessel, add the 2-arylphenol substrate, palladium catalyst, and any additives.

  • Add the solvent.

  • Heat the reaction mixture to the specified temperature under an atmosphere of the oxidant (e.g., by bubbling air or O₂ through the solution or using a balloon).

  • Stir vigorously for the indicated time, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and filter through celite to remove the catalyst.

  • Concentrate the filtrate and purify by column chromatography.

Visualizations

G cluster_suzuki Suzuki-Miyaura Coupling Workflow prep Reaction Setup (Dibenzofuran-X, Ar-B(OH)2, Pd Catalyst, Base, Solvent) reaction Heating & Stirring (e.g., 80-110 °C) prep->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup purification Column Chromatography workup->purification product Arylated Dibenzofuran purification->product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

G cluster_legend pd0 Pd(0)L2 pd_complex1 Ar-Pd(II)-X L2 pd0->pd_complex1 Oxidative Addition (Ar-X) pd_complex2 Ar-Pd(II)-Nuc L2 pd_complex1->pd_complex2 Ligand Exchange (Nuc-H, Base) pd_complex2->pd0 Reductive Elimination product Ar-Nuc pd_complex2->product ArX Ar-X = Halogenated Dibenzofuran NucH Nuc-H = Coupling Partner (e.g., Amine, Boronic Acid) G start Functionalization of Dibenzofuran q1 Desired Bond? start->q1 cc_bond C-C Bond q1->cc_bond C-C cn_bond C-N Bond q1->cn_bond C-N q2 Coupling Partner? cc_bond->q2 buchwald Buchwald-Hartwig cn_bond->buchwald aryl Aryl/Vinyl (Boronic Acid) q2->aryl alkenyl Alkene q2->alkenyl alkynyl Terminal Alkyne q2->alkynyl suzuki Suzuki-Miyaura aryl->suzuki heck Heck alkenyl->heck sonogashira Sonogashira alkynyl->sonogashira

References

Application Notes and Protocols for Fluorescent Labeling of Proteins with Dibenzo[b,d]furan-2-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent labeling of proteins is a cornerstone technique in modern biological research and drug development, enabling the visualization, tracking, and quantification of proteins in complex biological systems. This document provides a detailed protocol for the covalent labeling of proteins using Dibenzo[b,d]furan-2-sulfonyl chloride, a fluorescent probe that reacts with primary amino groups of proteins to form stable sulfonamide bonds. The rigid, planar structure of the dibenzofuran moiety is anticipated to provide favorable photophysical properties for various fluorescence-based assays.

Sulfonyl chlorides, such as this compound, are highly reactive reagents that readily couple with the non-protonated primary amino groups of lysine residues and the N-terminus of a protein.[1][2] The reaction is highly dependent on pH, with optimal labeling occurring under alkaline conditions.[1][3] Careful control of the reaction parameters is crucial to achieve efficient labeling while maintaining the protein's structural integrity and biological activity.

These application notes provide a comprehensive guide, including reaction conditions, purification methods, and representative data, to assist researchers in successfully labeling their proteins of interest for downstream applications such as fluorescence microscopy, flow cytometry, and in vitro binding assays.

Data Presentation

Table 1: Recommended Reaction Conditions for Protein Labeling

The following table summarizes the recommended starting conditions for the fluorescent labeling of proteins with this compound, based on established protocols for similar sulfonyl chloride reagents like Dansyl chloride.[1][3] Optimization may be necessary for specific proteins.

ParameterRecommended Value/RangeNotes
Protein Concentration 1 - 10 mg/mLHigher concentrations can improve labeling efficiency.
Molar Ratio (Dye:Protein) 10:1 to 50:1A molar excess of the dye is required to drive the reaction.
Reaction Buffer 0.1 M Sodium Bicarbonate or Borate BufferBuffers should be free of primary amines (e.g., Tris).[1]
Reaction pH 9.0 - 10.0Alkaline pH is necessary to deprotonate primary amines.[1][3][4]
Reaction Temperature Room Temperature (20-25°C)Gentle agitation is recommended.
Reaction Time 1 - 2 hoursIncubation time can be optimized for the specific protein.
Dye Solvent Anhydrous Dimethylformamide (DMF)Sulfonyl chlorides are unstable in DMSO.[1]
Table 2: Example: Effect of pH on Labeling Efficiency of a Model Protein

This table presents representative data on the labeling efficiency of a model protein at different pH values, illustrating the importance of this parameter. The data is analogous to what is observed with Dansyl chloride labeling of myoglobin.[5]

Reaction pHAverage Number of Labels per ProteinRelative Labeling Efficiency (%)
7.01.230
8.02.563
9.04.0100
10.03.895

Note: The optimal pH may vary slightly depending on the protein's isoelectric point and stability.

Experimental Protocols

Materials
  • Protein of interest

  • This compound

  • Anhydrous Dimethylformamide (DMF)

  • 0.1 M Sodium Bicarbonate Buffer, pH 9.0

  • Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) or dialysis tubing (with appropriate molecular weight cutoff)

  • Spectrophotometer

Protocol for Fluorescent Labeling
  • Protein Preparation:

    • Dissolve the protein of interest in 0.1 M sodium bicarbonate buffer (pH 9.0) to a final concentration of 1-10 mg/mL.

    • Ensure the buffer is free of any primary amine-containing substances like Tris or glycine.[1]

  • Dye Preparation:

    • Immediately before use, prepare a stock solution of this compound in anhydrous DMF. A typical concentration is 10 mg/mL.

    • Caution: Sulfonyl chlorides are moisture-sensitive. Handle the reagent and solutions with care.

  • Labeling Reaction:

    • While gently vortexing the protein solution, slowly add the calculated amount of the this compound stock solution to achieve the desired molar excess (e.g., 20:1 dye-to-protein ratio).

    • Incubate the reaction mixture for 1-2 hours at room temperature with continuous gentle stirring, protected from light.

  • Purification of the Labeled Protein:

    • To remove unreacted this compound and its hydrolysis byproducts, purify the labeled protein using one of the following methods:

      • Size-Exclusion Chromatography (SEC): Equilibrate an SEC column (e.g., Sephadex G-25) with a suitable storage buffer (e.g., PBS). Apply the reaction mixture to the column and collect the fractions containing the labeled protein, which will elute first.

      • Dialysis: Transfer the reaction mixture to a dialysis cassette and dialyze against a large volume of a suitable storage buffer at 4°C for several hours, with multiple buffer changes.

  • Characterization of the Labeled Protein:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the purified protein solution at 280 nm (for protein concentration) and the absorbance maximum of the Dibenzo[b,d]furan moiety. The molar extinction coefficient of the specific dibenzofuran fluorophore will be required for this calculation.

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for Protein Labeling cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis protein_prep Prepare Protein Solution (1-10 mg/mL in Bicarbonate Buffer, pH 9.0) reaction Mix Protein and Dye Solutions (Incubate 1-2h at Room Temperature) protein_prep->reaction dye_prep Prepare Dye Solution (this compound in DMF) dye_prep->reaction purification Remove Excess Dye (Size-Exclusion Chromatography or Dialysis) reaction->purification analysis Characterize Labeled Protein (Determine Degree of Labeling) purification->analysis

Caption: Workflow for fluorescently labeling proteins.

Hypothetical Signaling Pathway Application

signaling_pathway Application in a Hypothetical Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor protein_x Labeled Protein X receptor->protein_x Activation ligand Ligand ligand->receptor Binding protein_y Protein Y protein_x->protein_y Interaction protein_z Protein Z protein_y->protein_z Phosphorylation transcription_factor Transcription Factor protein_z->transcription_factor Translocation gene_expression Gene Expression transcription_factor->gene_expression Regulation

Caption: Tracking a labeled protein in a signaling cascade.

References

Application Notes and Protocols for the Synthesis of Dibenzo[b,d]furan-Based Materials for Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dibenzo[b,d]furan (DBF) is a heterocyclic compound featuring a rigid and planar structure, which imparts high thermal stability and a high triplet energy (ET). These characteristics make the DBF core an exceptional building block for a variety of functional materials used in organic light-emitting diodes (OLEDs). By strategically functionalizing the DBF scaffold, researchers can fine-tune the electronic and optical properties to create highly efficient hole-transporting materials (HTMs), electron-transporting materials (ETMs), and host materials for phosphorescent and fluorescent emitters. These materials are pivotal in developing high-performance OLEDs with enhanced efficiency, color purity, and operational lifetime.

This document provides a comprehensive overview of the synthesis of DBF-based materials, application notes on their use in different layers of an OLED device, and detailed experimental protocols for key synthetic transformations.

Synthesis of the Dibenzo[b,d]furan Core

The construction of the fundamental dibenzo[b,d]furan skeleton can be achieved through several synthetic strategies. A prevalent and efficient method involves the palladium-catalyzed intramolecular cyclization of diaryl ethers. This approach offers good yields and tolerates a range of functional groups.

Phenol Substituted Phenol p1 Phenol->p1 ArylHalide Substituted o-Iododiaryl Ether or Aryl Triflates ArylHalide->p1 DiarylEther Diaryl Ether Intermediate DBF_Core Dibenzo[b,d]furan Core DiarylEther->DBF_Core   Intramolecular   Pd-Catalyzed   C-H Arylation p1->DiarylEther   Ullmann Condensation   (Cu Catalyst) or Buchwald-Hartwig   (Pd Catalyst) p2

Caption: General workflow for the synthesis of the dibenzo[b,d]furan core.

Functionalization of the Dibenzo[b,d]furan Core

To be utilized in OLEDs, the DBF core must be functionalized with specific moieties that facilitate charge transport or energy transfer. Palladium-catalyzed cross-coupling reactions are indispensable tools for this purpose. The Suzuki-Miyaura coupling is used to form C-C bonds, often attaching aromatic groups, while the Buchwald-Hartwig amination is employed to form C-N bonds, introducing amine-containing groups like carbazoles or triphenylamines.[1][2] Dibenzo[b,d]furan boronic acids are key intermediates for these transformations.[3]

cluster_start Starting Materials cluster_reagents Coupling Partners cluster_reactions Cross-Coupling Reactions cluster_products Functionalized DBF Materials BromoDBF Bromo-DBF Derivative Suzuki Suzuki-Miyaura Coupling (Pd Catalyst, Base) BromoDBF->Suzuki Buchwald Buchwald-Hartwig Amination (Pd Catalyst, Base) BromoDBF->Buchwald DBF_Boronic DBF-Boronic Acid/Ester DBF_Boronic->Suzuki ArylBoronic Aryl Boronic Acid (for Suzuki) ArylBoronic->Suzuki Amine Amine (e.g., Carbazole) (for Buchwald-Hartwig) Amine->Buchwald ArylHalide Aryl Halide (for Suzuki) ArylHalide->Suzuki ETM_Host Electron Transport & Bipolar Host Materials Suzuki->ETM_Host HTM Hole Transport Materials Buchwald->HTM

Caption: Key strategies for the functionalization of the dibenzo[b,d]furan core.

Application Notes

Dibenzo[b,d]furan-Based Hole Transport and Hole Blocking Materials (HTMs/HBMs)

DBF derivatives are excellent candidates for HTMs and HBMs due to their high triplet energy, which helps confine excitons within the emissive layer, and their deep Highest Occupied Molecular Orbital (HOMO) energy levels, which facilitate efficient hole injection and blocking of electrons.[4] These materials are typically synthesized by attaching electron-donating aromatic amine moieties (e.g., carbazole, triphenylamine) to the DBF core via Buchwald-Hartwig amination.[5][6]

Compound NameHOMO (eV)Triplet Energy (eV)RoleMax. EQE (%)Ref.
DBF-d-Py -6.952.95HBM24.3 (Blue PhOLED)[4]
DBT-d-Py -6.612.68HBM-[4]
26CzDBF ->2.95Host-[7]
46CzDBF ->2.95Host-[7]
FCzTPA --HTM18.61 (Red PhOLED)[6]

Note: EQE stands for External Quantum Efficiency. Data is compiled from various device structures and may not be directly comparable.

Dibenzo[b,d]furan-Based Electron Transport Materials (ETMs)

For ETM applications, the DBF core is typically coupled with electron-deficient units, such as anthracene or triazine derivatives.[8][9] This design lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level, facilitating electron injection and transport. The high thermal stability of the DBF moiety ensures morphological stability of the device during operation.[8]

Compound NameTd (°C)RoleMax. EQE (%)CIE (x, y)Ref.
p-PPDF >351ET-Host7.03(0.136, 0.076)[8][9]
m-PPDF >351ET-Host--[8][9]

Note: Td stands for thermal decomposition temperature. ET-Host refers to an electron-transporting type host.

Dibenzo[b,d]furan-Based Bipolar Host Materials

Bipolar host materials are designed to have balanced hole and electron transport capabilities. This is achieved by functionalizing the DBF core with both electron-donating (p-type) and electron-accepting (n-type) units.[7][10] For example, a cyano-substituted fluorene (n-type) can be coupled with DBF (p-type) to create a bipolar host.[10][11] Such materials enable a wider recombination zone within the emissive layer, leading to higher efficiency and reduced efficiency roll-off in Phosphorescent OLEDs (PhOLEDs).

Compound NameRoleMax. EQE (%)Max. Current Eff. (cd/A)Ref.
CF-1-BzF Bipolar Host--[10][11]
CF-2-BzF Bipolar Host25.377.2[7][10]
CF-3-BzF Bipolar Host--[10][11]
CF-4-BzF Bipolar Host--[10][11]

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves. Anhydrous solvents and inert atmosphere techniques are recommended for optimal results, especially for palladium-catalyzed reactions.

Protocol 1: Synthesis of 2-(4'-Methoxybiphenyl-4-yl)benzofuran via Suzuki-Miyaura Coupling

This protocol describes the C-C bond formation between an aryl bromide and an arylboronic acid, a common method for synthesizing biaryl structures for OLED materials.[12]

Materials and Reagents:

  • 2-(4-Bromophenyl)benzofuran

  • (4-Methoxyphenyl)boronic acid

  • Palladium(II) catalyst (e.g., Pd(PPh₃)₄ or a custom complex as cited)

  • Potassium carbonate (K₂CO₃)

  • Ethanol (EtOH) and Water (H₂O)

  • Dichloromethane (DCM)

  • Brine solution

  • Sodium sulfate (Na₂SO₄)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Thin-layer chromatography (TLC) supplies

Procedure:

  • Reaction Setup: To a round-bottom flask, add 2-(4-bromophenyl)benzofuran (1.0 equiv), (4-methoxyphenyl)boronic acid (1.6 equiv), potassium carbonate (2.0 equiv), and the palladium(II) catalyst (0.03 equiv).

  • Solvent Addition: Add a 1:1 mixture of EtOH/H₂O to the flask.

  • Reaction: Stir the resulting suspension at 80 °C for 4 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Add 10 mL of brine solution.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by column chromatography or recrystallization to obtain the final product, 2-(4'-methoxybiphenyl-4-yl)benzofuran.[12]

Protocol 2: Synthesis of a Star-Shaped DBF-Amine via Buchwald-Hartwig Amination

This protocol outlines the C-N bond formation between a bromo-functionalized DBF core and a secondary amine like carbazole, a key step in creating HTMs.[13][14]

Materials and Reagents:

  • Bromo-functionalized dibenzo[b,d]furan derivative (e.g., a tetrabrominated core) (1.0 equiv)

  • Secondary amine (e.g., Carbazole) (4.4 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.1 equiv)

  • Phosphine ligand (e.g., X-Phos) (0.2 equiv)

  • Sodium tert-butoxide (NaOt-Bu) (8.0 equiv)

  • Anhydrous toluene

  • Schlenk flask, condenser, magnetic stirrer, heating mantle, inert gas line (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, combine the bromo-DBF derivative, carbazole, sodium tert-butoxide, Pd(OAc)₂, and the X-Phos ligand.

  • Solvent Addition: Add anhydrous toluene to the flask via syringe.

  • Reaction: Heat the mixture to reflux (approx. 110 °C) and stir for 24-48 hours. Monitor the reaction's completion using TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Quench the reaction by slowly adding water.

  • Extraction: Extract the mixture with an organic solvent such as ethyl acetate or dichloromethane.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and evaporate the solvent in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired N-arylated DBF material.

General Protocol for OLED Device Fabrication

The synthesized DBF materials are typically incorporated into multilayer OLED devices via thermal evaporation in a high-vacuum chamber.

Start Start: Patterned ITO Substrate Cleaning Substrate Cleaning (Solvents, UV-Ozone) Start->Cleaning Load Load into High-Vacuum Evaporation Chamber Cleaning->Load HTL Deposit Hole Transport Layer (HTL) (e.g., DBF-based HTM) Load->HTL EML Co-deposit Emissive Layer (EML) (DBF-Host + Dopant) HTL->EML HBL_ETL Deposit Hole Blocking (HBL) & Electron Transport Layers (ETL) (e.g., DBF-based ETM) EML->HBL_ETL EIL Deposit Electron Injection Layer (EIL) (e.g., LiF) HBL_ETL->EIL Cathode Deposit Metal Cathode (e.g., Al) EIL->Cathode Encapsulation Device Encapsulation (in Glovebox) Cathode->Encapsulation Test Electroluminescence Testing Encapsulation->Test

Caption: General workflow for fabricating a multilayer OLED device.

Procedure Outline:

  • Substrate Preparation: Indium tin oxide (ITO) coated glass substrates are cleaned sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, and then treated with UV-ozone.

  • Layer Deposition: The cleaned substrate is transferred to a high-vacuum chamber (<10⁻⁶ Torr). The organic layers and metal cathode are deposited sequentially by thermal evaporation. A typical device structure is: ITO / HTL (e.g., DBF-HTM) / EML (e.g., DBF-Host doped with an emitter) / HBL / ETL (e.g., DBF-ETM) / EIL (e.g., LiF) / Cathode (e.g., Al).

  • Encapsulation: The completed device is encapsulated under an inert atmosphere (e.g., in a glovebox) to protect the organic layers from oxygen and moisture.

  • Characterization: The device's current density-voltage-luminance (J-V-L) characteristics, external quantum efficiency, and electroluminescence spectra are measured.

References

Application Notes & Protocols: Analytical HPLC-NMR Methods for Dibenzo[b,d]furan Sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzo[b,d]furan sulfonamides are a class of heterocyclic compounds with significant interest in medicinal chemistry and materials science. Their structural characterization is crucial for understanding their biological activity, purity, and stability. High-Performance Liquid Chromatography (HPLC) coupled with Nuclear Magnetic Resonance (NMR) spectroscopy (HPLC-NMR) is a powerful hyphenated technique for the separation, identification, and structural elucidation of components in complex mixtures.[1][2][3] This document provides detailed application notes and protocols for the analysis of dibenzo[b,d]furan sulfonamides using HPLC-NMR.

Principle of HPLC-NMR

HPLC-NMR combines the high-resolution separation capabilities of HPLC with the definitive structure elucidation power of NMR.[1][2] The HPLC system separates the individual components of a sample mixture, which are then transferred to the NMR spectrometer for analysis. This can be done in on-flow, stop-flow, or loop-collection modes, allowing for varying levels of sensitivity and acquisition of multidimensional NMR data. The hyphenated approach is particularly advantageous for the analysis of impurities, degradants, and metabolites in pharmaceutical development.[1][3]

Application: Purity Assessment and Impurity Identification

A primary application of HPLC-NMR for dibenzo[b,d]furan sulfonamides is in the assessment of bulk drug purity and the identification of process-related impurities or degradation products. The method allows for the separation of closely related structures and their unambiguous identification through detailed NMR analysis.

Experimental Protocols

Sample Preparation
  • Objective: To prepare a dibenzo[b,d]furan sulfonamide sample for HPLC-NMR analysis.

  • Materials:

    • Dibenzo[b,d]furan sulfonamide sample

    • HPLC-grade acetonitrile (ACN)

    • HPLC-grade water

    • Deuterated acetonitrile (ACN-d3)

    • Deuterated water (D2O)

    • 0.22 µm syringe filters

  • Protocol:

    • Accurately weigh 10 mg of the dibenzo[b,d]furan sulfonamide sample.

    • Dissolve the sample in 1 mL of a 50:50 (v/v) mixture of ACN:water. For NMR analysis, it is preferable to use a mobile phase prepared with deuterated solvents (e.g., ACN-d3:D2O) to minimize solvent signals in the NMR spectra.

    • Vortex the solution for 30 seconds to ensure complete dissolution.

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

    • Prepare a blank sample containing only the mobile phase.

HPLC Method
  • Objective: To achieve chromatographic separation of the main dibenzo[b,d]furan sulfonamide peak from its potential impurities.

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, and photodiode array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

    • Mobile Phase A: 95:5 Water:Acetonitrile with 0.1% formic acid

    • Mobile Phase B: 95:5 Acetonitrile:Water with 0.1% formic acid

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 10
      20.0 90
      25.0 90
      25.1 10

      | 30.0 | 10 |

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • PDA Detection: 210-400 nm

NMR Data Acquisition
  • Objective: To acquire high-quality 1D and 2D NMR spectra of the separated components.

  • Instrumentation:

    • NMR spectrometer (e.g., 500 MHz or higher) equipped with a flow probe.

  • Acquisition Parameters (for a stopped-flow experiment on an isolated peak):

    • ¹H NMR:

      • Pulse Program: Standard 1D proton with solvent suppression (e.g., presaturation).

      • Spectral Width: 16 ppm

      • Number of Scans: 128 (adjust for concentration)

      • Acquisition Time: 2 s

      • Relaxation Delay: 5 s

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled carbon experiment (e.g., zgpg30).

      • Spectral Width: 240 ppm

      • Number of Scans: 1024 or more (as needed for signal-to-noise).

    • 2D NMR (COSY, HSQC, HMBC):

      • Utilize standard pulse programs. The number of scans and increments should be optimized based on the sample concentration and experiment time.

Data Presentation

The quantitative data obtained from the HPLC-PDA analysis can be summarized as follows:

Table 1: HPLC Retention Times and Peak Areas for a Representative Dibenzo[b,d]furan Sulfonamide Sample

Peak IDRetention Time (min)Peak Area (%)
Impurity 18.50.2
Impurity 212.10.5
Main Compound 15.3 99.2
Impurity 318.90.1

The NMR chemical shifts provide structural information. Aromatic protons in dibenzo[b,d]furan sulfonamides typically appear in the range of 6.5-8.0 ppm, while the sulfonamide proton (-SO₂NH-) can be found between 8.5 and 10.5 ppm.[4] Carbon signals for the aromatic rings are expected between 110 and 160 ppm.[4]

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for a Dibenzo[b,d]furan Sulfonamide

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Aromatic CH7.0 - 8.5110 - 135
Aromatic C-O-150 - 160
Aromatic C-S-135 - 145
Sulfonamide NH9.0 - 10.5-

Visualizations

Experimental Workflow

The overall experimental workflow for the HPLC-NMR analysis of dibenzo[b,d]furan sulfonamides is depicted below.

G cluster_prep Sample Preparation cluster_hplc HPLC Separation cluster_nmr NMR Analysis cluster_data Data Analysis prep1 Weigh Sample prep2 Dissolve in Solvent prep1->prep2 prep3 Filter Solution prep2->prep3 hplc1 Inject Sample prep3->hplc1 To HPLC hplc2 Gradient Elution hplc1->hplc2 hplc3 PDA Detection hplc2->hplc3 nmr1 Transfer to NMR hplc3->nmr1 To NMR nmr2 Acquire 1D NMR nmr1->nmr2 nmr3 Acquire 2D NMR nmr2->nmr3 data1 Process Spectra nmr3->data1 data2 Structure Elucidation data1->data2 G cluster_start Initial Analysis cluster_nmr_exp NMR Experiments cluster_interp Interpretation cluster_final Conclusion start HPLC-PDA: Detect Unknown Peak h1 ¹H NMR start->h1 c13 ¹³C NMR start->c13 cosy COSY h1->cosy hsqc HSQC h1->hsqc c13->hsqc frag Identify Spin Systems & Fragments cosy->frag hmbc HMBC hsqc->hmbc connect Assemble Structure hmbc->connect frag->connect final Confirm Impurity Structure connect->final

References

Application of Dibenzo[b,d]furan-2-sulfonyl Chloride in the Synthesis of Novel Antibacterial Agents

Application Notes and Protocols: Dibenzo[b,d]furan-2-sulfonyl Chloride Derivatives in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utilization of Dibenzo[b,d]furan-2-sulfonyl chloride derivatives in click chemistry, a powerful and versatile tool for molecular assembly. The protocols outlined below are intended to serve as a comprehensive guide for the synthesis and application of these compounds in various research and development settings, including bioconjugation, drug discovery, and materials science.

Introduction

Dibenzo[b,d]furan derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. When functionalized with a sulfonyl chloride group at the 2-position, these molecules become valuable precursors for "click chemistry" reactions. Specifically, the sulfonyl chloride can be readily converted to a sulfonyl azide, which is a key functional group for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction allows for the efficient and specific formation of stable 1,2,3-triazole linkages, enabling the modular construction of complex molecular architectures.

The resulting dibenzofuran-containing triazoles are of particular interest in drug discovery, where the triazole ring can act as a stable linker or a pharmacologically active component. The rigid and planar dibenzofuran scaffold provides a unique structural motif that can be exploited for targeted interactions with biological macromolecules.

Data Presentation

The following table summarizes representative quantitative data for the key steps involved in the application of this compound derivatives in click chemistry. The data is based on analogous reactions reported in the literature for aryl sulfonyl azides.

Step Reactants Product Reaction Conditions Yield (%) Reaction Time Reference
1. Azide Synthesis This compound, Sodium azideDibenzo[b,d]furan-2-sulfonyl azideAcetone/Water, Room Temperature>901-2 hoursGeneral procedure
2. CuAAC Click Reaction Dibenzo[b,d]furan-2-sulfonyl azide, Phenylacetylene1-(Dibenzo[b,d]furan-2-sulfonyl)-4-phenyl-1H-1,2,3-triazoleCuSO₄·5H₂O, Sodium ascorbate, t-BuOH/H₂O (1:1), Room Temperature85-954-8 hoursAnalogous reactions
3. Bioconjugation Azide-functionalized Dibenzofuran, Alkyne-modified biomoleculeBiomolecule-Dibenzofuran conjugateAqueous buffer, Copper catalyst, Ligand (e.g., THPTA)70-901-4 hoursAnalogous reactions

Experimental Protocols

Protocol 1: Synthesis of Dibenzo[b,d]furan-2-sulfonyl azide

This protocol describes the conversion of this compound to the corresponding sulfonyl azide, the key intermediate for click chemistry applications.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Acetone

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer

  • Stir bar

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in acetone.

  • In a separate beaker, prepare a solution of sodium azide (1.5 eq) in deionized water.

  • Cool the solution of the sulfonyl chloride to 0 °C in an ice bath with stirring.

  • Slowly add the sodium azide solution dropwise to the cooled sulfonyl chloride solution over a period of 15-20 minutes.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into a larger volume of ice-cold deionized water to precipitate the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold deionized water.

  • Dry the product under vacuum to obtain Dibenzo[b,d]furan-2-sulfonyl azide as a white solid.

Characterization: The product should be characterized by FT-IR (for the characteristic azide stretch at ~2100 cm⁻¹) and NMR spectroscopy.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the click reaction between Dibenzo[b,d]furan-2-sulfonyl azide and a terminal alkyne to form a 1,4-disubstituted 1,2,3-triazole.

Materials:

  • Dibenzo[b,d]furan-2-sulfonyl azide

  • Terminal alkyne (e.g., phenylacetylene)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol (t-BuOH)

  • Deionized water

  • Schlenk flask or vial with a septum

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas supply

Procedure:

  • To a Schlenk flask or vial, add Dibenzo[b,d]furan-2-sulfonyl azide (1.0 eq) and the terminal alkyne (1.1 eq).

  • Add a 1:1 mixture of tert-butanol and deionized water to dissolve the reactants.

  • Prepare a fresh aqueous solution of sodium ascorbate (0.3 eq).

  • Prepare a fresh aqueous solution of copper(II) sulfate pentahydrate (0.1 eq).

  • Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Under a positive pressure of inert gas, add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

  • Stir the reaction mixture at room temperature for 4-8 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 1-(Dibenzo[b,d]furan-2-sulfonyl)-4-aryl-1H-1,2,3-triazole.

Characterization: The final product should be characterized by NMR (¹H and ¹³C), mass spectrometry, and melting point analysis.

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Azide Synthesis cluster_intermediate Intermediate cluster_step2 Step 2: Click Chemistry (CuAAC) cluster_product Product start This compound step1 Reaction with Sodium Azide start->step1 intermediate Dibenzo[b,d]furan-2-sulfonyl azide step1->intermediate step2 Reaction with Terminal Alkyne (CuSO₄, NaAsc) intermediate->step2 product 1-(Dibenzo[b,d]furan-2-sulfonyl)-1H-1,2,3-triazole Derivative step2->product

Caption: Synthetic workflow for the preparation of Dibenzo[b,d]furan-based triazoles.

Signaling_Pathway_Inhibition cluster_receptor Cell Surface cluster_pathway Intracellular Signaling Cascade cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Activation ERK ERK MEK->ERK Activation Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor Dibenzofuran-Triazole Kinase Inhibitor Inhibitor->Raf Inhibition

Caption: Potential mechanism of a Dibenzofuran-Triazole derivative as a kinase inhibitor.

Application Notes and Protocols for High-Yield Sulfonylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sulfonylation is a fundamental transformation in organic chemistry, crucial for the synthesis of sulfonamides and sulfonate esters. These functional groups are prevalent in pharmaceuticals, agrochemicals, and materials science.[1][2] The reaction typically involves the coupling of a sulfonyl-containing electrophile, most commonly a sulfonyl chloride, with a nucleophile such as an amine or an alcohol. Achieving high yields in these reactions requires careful consideration of substrate reactivity, reaction conditions, and potential side reactions. These notes provide detailed protocols and optimized conditions for the high-yield sulfonylation of amines and alcohols, including both classical and modern catalytic methods.

I. High-Yield Synthesis of Sulfonamides from Amines

The reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base is the most common method for preparing sulfonamides.[3][4] The base is essential to neutralize the hydrochloric acid (HCl) byproduct.

Key Considerations for High Yields:
  • Stoichiometry: To avoid the formation of di-sulfonylated byproducts with primary amines, it is crucial to use a 1:1 or a slight excess of the amine to the sulfonyl chloride.[3]

  • Temperature: Running the reaction at low temperatures (e.g., 0 °C) helps to control the exothermicity and minimize side reactions.[3]

  • Anhydrous Conditions: Sulfonyl chlorides are sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which is unreactive towards the amine. Therefore, using anhydrous solvents and dry glassware is critical.[3]

  • Choice of Base: Pyridine or triethylamine are commonly used bases. Pyridine can also act as a nucleophilic catalyst.

Experimental Protocol: Classical Sulfonylation of a Primary Amine

This protocol is a generalized procedure based on the Hinsberg reaction.[3][5]

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane, THF, or pyridine).

  • Addition of Base: Add a base, such as pyridine or triethylamine (1.1-1.5 equivalents).[3]

  • Cooling: Cool the stirred mixture to 0 °C using an ice bath.[3]

  • Addition of Sulfonyl Chloride: Dissolve the sulfonyl chloride (1.0-1.05 equivalents) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the amine solution over 15-30 minutes.[3]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting amine is consumed.[3]

  • Workup: Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride. If a water-immiscible solvent was used, separate the organic layer. Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by water and brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude sulfonamide can be purified by recrystallization or column chromatography.

Catalytic Methods for Sulfonamide Synthesis

Modern methods often employ catalysts to achieve high yields under milder conditions, especially for less reactive amines.[6]

  • Indium-Catalyzed Sulfonylation: A facile and efficient method for a wide range of amines, including sterically hindered anilines, utilizes an indium catalyst to achieve excellent yields.[6][7]

  • Solvent-Free ZnO-Catalyzed Sulfonylation: Zinc oxide (1 mol%) can effectively catalyze the sulfonylation of anilines with p-toluenesulfonyl chloride at room temperature under solvent-free conditions, affording high yields. Aromatic amines tend to react faster and give higher yields than alcohols in this system.[8]

Data Summary: Sulfonylation of Amines
Amine TypeSulfonylating AgentCatalyst/BaseSolventTemp (°C)Time (h)Yield (%)Reference
Primary AmineBenzenesulfonyl ChloridePyridinePyridine0 to RT2-24>90[3]
Secondary AmineBenzenesulfonyl ChlorideTriethylamineDichloromethane0 to RT2-12>90[4]
Anilinep-Toluenesulfonyl ChlorideZnO (1 mol%)None (Solvent-free)RT0.5-290-98[8]
Sterically Hindered AnilineSulfonyl ChlorideIndiumNot specifiedNot specifiedNot specifiedExcellent[6][7]
Primary/Secondary AmineThiol (via in situ oxidation)H₂O₂/SOCl₂Not specifiedNot specifiedShortExcellent[6]

Workflow for Amine Sulfonylation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_amine Dissolve Amine (1 eq) in Anhydrous Solvent add_base Add Base (e.g., Pyridine, 1.1-1.5 eq) prep_amine->add_base cool Cool to 0 °C add_base->cool add_sulfonyl Add Sulfonyl Chloride Solution Dropwise cool->add_sulfonyl prep_sulfonyl Dissolve Sulfonyl Chloride (1.0-1.05 eq) in Solvent prep_sulfonyl->add_sulfonyl react Warm to RT Stir for 2-24h add_sulfonyl->react monitor Monitor by TLC/HPLC react->monitor quench Quench with H₂O or aq. NH₄Cl monitor->quench extract Extract & Wash quench->extract purify Dry, Concentrate & Purify extract->purify product High-Yield Sulfonamide purify->product

Caption: General workflow for the synthesis of sulfonamides from amines.

II. High-Yield Synthesis of Sulfonates from Alcohols

The sulfonylation of alcohols produces sulfonate esters, which are excellent leaving groups in nucleophilic substitution reactions. Similar to sulfonamide synthesis, the reaction is typically performed with a sulfonyl chloride and a base.

Key Considerations for High Yields:
  • Reactivity: Alcohol reactivity follows the order: primary > secondary > tertiary. Sterically hindered alcohols may require more forcing conditions or catalytic methods.

  • Catalysis: For less reactive or base-sensitive substrates, catalytic methods are preferred. 4-Methylpyridine N-oxide is an effective catalyst for an amine-free sulfonylation.[7] Ytterbium(III) trifluoromethanesulfonate is another efficient catalyst for reactions with sulfonic acid anhydrides.[7]

  • Side Reactions: The formation of alkyl chlorides can be a side reaction, which can be minimized by using specific diamine bases.[7]

Experimental Protocol: 4-Methylpyridine N-oxide Catalyzed Sulfonylation of an Alcohol

This protocol is a mild, amine-free method suitable for base-sensitive substrates.[7]

  • Reaction Setup: To a mixture of the alcohol (1.0 equivalent), 4-methylpyridine N-oxide (1.5 equivalents), and 4Å molecular sieves in an anhydrous solvent (e.g., dichloromethane), add the sulfonyl chloride (1.2 equivalents).

  • Reaction: Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC or HPLC until completion.

  • Workup: Upon completion, filter the reaction mixture through a pad of celite to remove the molecular sieves.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography to afford the pure sulfonate ester.

Data Summary: Sulfonylation of Alcohols
Alcohol TypeSulfonylating AgentCatalyst/BaseSolventTemp (°C)Yield (%)Reference
Primary/Secondaryp-Toluenesulfonyl chloride4-Methylpyridine N-oxideDichloromethaneRTHigh[7]
Primary/SecondaryToluenesulfonic acid anhydrideYb(OTf)₃Not specifiedNot specifiedHigh[7]
Various Alcoholsp-Toluenesulfonyl chlorideZnO (1 mol%)None (Solvent-free)RTGood to Excellent[8]
Benzyl/Allyl AlcoholsSodium SulfinatePh₃P/ICH₂CH₂IDMFNot specifiedModerate to High[9]
Propargyl AlcoholsSulfinamideHFIP (solvent)Not specifiedNot specifiedHigh[10]

III. Logical Framework for Selecting Sulfonylation Conditions

Choosing the optimal reaction conditions is paramount for achieving high yields. The nature of the substrate (amine vs. alcohol) and its steric and electronic properties are the primary determinants.

G cluster_amine Amine Pathway cluster_alcohol Alcohol Pathway start Select Substrate amine Amine start->amine Nucleophile is alcohol Alcohol start->alcohol Nucleophile is primary_amine Primary Amine amine->primary_amine secondary_amine Secondary Amine amine->secondary_amine less_reactive_amine Less Reactive / Sterically Hindered Amine amine->less_reactive_amine reactive_alcohol Primary / Secondary Alcohol alcohol->reactive_alcohol base_sensitive_alcohol Base-Sensitive Alcohol alcohol->base_sensitive_alcohol amine_cond_1 Classic Conditions: Sulfonyl Chloride (1 eq) Pyridine/NEt₃, 0°C to RT (Control stoichiometry to avoid di-sulfonylation) primary_amine->amine_cond_1 amine_cond_2 Classic Conditions: Sulfonyl Chloride (>1 eq) Pyridine/NEt₃ secondary_amine->amine_cond_2 amine_cond_3 Catalytic Method: Indium or ZnO catalyst Milder Conditions less_reactive_amine->amine_cond_3 alcohol_cond_1 Classic Conditions: Sulfonyl Chloride Pyridine/NEt₃ reactive_alcohol->alcohol_cond_1 alcohol_cond_2 Catalytic Amine-Free: 4-Methylpyridine N-oxide or Yb(OTf)₃ catalyst base_sensitive_alcohol->alcohol_cond_2

Caption: Decision tree for selecting appropriate sulfonylation conditions.

IV. Factors Influencing Sulfonylation Yield

Several factors can impact the overall yield and purity of the desired product. Understanding and controlling these variables is key to a successful reaction.

G cluster_positive Positive Factors cluster_negative Negative Factors (Side Reactions) center High-Yield Sulfonylation hydrolysis Hydrolysis of Sulfonyl Chloride center->hydrolysis disulfonylation Di-sulfonylation (1° Amines) center->disulfonylation ester_formation Sulfonate Ester Formation (Alcohol Impurities) center->ester_formation anhydrous Anhydrous Conditions anhydrous->center low_temp Low Temperature (0 °C) low_temp->center stoich Correct Stoichiometry (esp. for 1° Amines) stoich->center catalyst Use of Catalyst for Challenging Substrates catalyst->center

Caption: Key factors influencing the yield of sulfonylation reactions.

V. Troubleshooting Common Side Reactions

  • Di-sulfonylation of Primary Amines:

    • Cause: Use of excess sulfonyl chloride, high reaction temperature, or prolonged reaction time.[3]

    • Solution: Use a 1:1 or slight excess of amine to sulfonyl chloride. Perform the reaction at lower temperatures (0 °C to room temperature) and monitor it closely, quenching it once the starting amine is consumed.[3]

  • Hydrolysis of Sulfonyl Chloride:

    • Cause: Presence of water in the reaction mixture, either from wet glassware, solvents, or reagents.[3]

    • Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents. If possible, use freshly opened or purified reagents.[3]

  • Low Reactivity:

    • Cause: The amine or alcohol substrate is sterically hindered or electronically deactivated. The sulfonyl chloride may have degraded.

    • Solution: Increase the reaction temperature or consider using a more forcing solvent. Employ a catalytic method, such as those using indium, ZnO, or Yb(OTf)₃, to enhance reactivity.[6][7][8]

References

Application Notes and Protocols: Synthesis and Application of Dibenzofuran-Based Fluorescent Probes for Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of novel dibenzofuran-based fluorescent probes and their application in cellular imaging. The protocols outlined below offer detailed methodologies for the creation of these probes and their use in visualizing cellular structures and processes.

Introduction

Dibenzofuran derivatives have emerged as a promising class of fluorophores for biological imaging due to their rigid, planar structure and favorable photophysical properties. These unique characteristics can lead to high quantum yields and environmental sensitivity, making them ideal candidates for the development of fluorescent probes. This document details the synthesis of dibenzofuran-based amino acids, which can be incorporated into peptides or used as standalone probes for high-resolution cellular imaging.

Data Presentation

The photophysical properties of synthesized dibenzofuran α-amino acid fluorescent probes are summarized in the table below. These probes exhibit enhanced brightness and bathochromic shifts in absorption and emission compared to naturally fluorescent amino acids like tyrosine, making them suitable for various imaging applications.

Probe IDExcitation (λ_max, nm)Emission (λ_max, nm)Quantum Yield (Φ_F)Brightness (ε × Φ_F, M⁻¹cm⁻¹)
10a 3453950.3512100
10b 3253750.6210500
10c 3303800.498300
10d 3203700.559350

Experimental Protocols

I. Synthesis of Dibenzofuran-Based Fluorescent Probes

Two primary synthetic strategies have been successfully employed for the preparation of dibenzofuran α-amino acids: Palladium(II)-catalyzed C–O cyclization and Negishi coupling.[1][2][3]

A. Palladium(II)-Catalyzed C–O Cyclization

This multi-step approach involves the synthesis of an ortho-aryl tyrosine derivative followed by an intramolecular C–O bond formation to construct the dibenzofuran core.[1][3]

  • Step 1: Bromination of Tyrosine Derivative: Commercially available N-Boc-L-tyrosine methyl ester is brominated using N-bromosuccinimide (NBS) in the presence of a catalytic amount of p-toluenesulfonic acid.

  • Step 2: Suzuki-Miyaura Coupling: The resulting brominated tyrosine derivative is coupled with an appropriate arylboronic acid via a Suzuki-Miyaura reaction to introduce the second aryl ring.

  • Step 3: Deprotection and Reprotection: The phenolic hydroxyl group is deprotected, followed by reprotection of the amino group to yield the cyclization precursor.

  • Step 4: Pd(II)-Catalyzed C–O Cyclization: The final dibenzofuran core is formed through an intramolecular C–O cyclization catalyzed by a palladium(II) catalyst.

B. Negishi Coupling Approach

This method provides a more streamlined synthesis with fewer steps.[1][3]

  • Step 1: Synthesis of Halogenated Dibenzofurans: A suitable halogenated dibenzofuran is synthesized or obtained commercially.

  • Step 2: Preparation of the Organozinc Reagent: An organozinc reagent is prepared from a protected 3-iodoalanine derivative.

  • Step 3: Negishi Coupling: The halogenated dibenzofuran and the organozinc reagent are coupled in the presence of a palladium catalyst to yield the desired dibenzofuran α-amino acid.

Synthesis_Workflow cluster_Pd_Catalysis A. Pd(II)-Catalyzed C-O Cyclization cluster_Negishi B. Negishi Coupling Tyrosine N-Boc-Tyr-OMe Bromination Bromination (NBS, p-TsOH) Tyrosine->Bromination BromoTyr 3-Bromo-N-Boc-Tyr-OMe Bromination->BromoTyr Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) BromoTyr->Suzuki ArylTyr 3-Aryl-N-Boc-Tyr-OMe Suzuki->ArylTyr Deprotection Deprotection/ Reprotection ArylTyr->Deprotection CyclizationPrecursor Cyclization Precursor Deprotection->CyclizationPrecursor Cyclization Pd(II)-Catalyzed C-O Cyclization CyclizationPrecursor->Cyclization Probe_A Dibenzofuran Probe Cyclization->Probe_A HaloDBF Halogenated Dibenzofuran Negishi Negishi Coupling (Pd cat.) HaloDBF->Negishi Iodoalanine Protected 3-Iodoalanine Organozinc Organozinc Formation Iodoalanine->Organozinc ZincReagent Alanine-ZnX Organozinc->ZincReagent ZincReagent->Negishi Probe_B Dibenzofuran Probe Negishi->Probe_B

Synthesis workflows for dibenzofuran-based fluorescent probes.

II. Live-Cell Imaging Protocol

This protocol is adapted from established methods for imaging cells with fluorescent non-canonical amino acids.[2][4][5]

  • Cell Culture: Plate cells of interest (e.g., HeLa, HEK293T) on glass-bottom dishes or coverslips at an appropriate density to reach 50-70% confluency on the day of imaging.

  • Probe Incubation:

    • Prepare a stock solution of the dibenzofuran fluorescent probe in a suitable solvent (e.g., DMSO).

    • Dilute the stock solution in pre-warmed, serum-free cell culture medium to the desired final concentration (typically 1-10 µM).

    • Remove the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS).

    • Add the probe-containing medium to the cells and incubate at 37°C in a CO₂ incubator for 30-60 minutes.

  • Washing:

    • Remove the probe-containing medium.

    • Wash the cells 2-3 times with pre-warmed PBS or live-cell imaging buffer to remove excess, unbound probe.

  • Imaging:

    • Add fresh, pre-warmed live-cell imaging buffer to the cells.

    • Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the specific dibenzofuran probe (refer to the data table for excitation/emission maxima).

    • Acquire images using optimal settings for exposure time and laser power to minimize phototoxicity.

III. Fixed-Cell Imaging Protocol

This protocol allows for the visualization of the probe's localization within fixed cellular structures.[6][7]

  • Cell Culture and Probe Incubation: Follow steps 1 and 2 from the Live-Cell Imaging Protocol.

  • Fixation:

    • After incubation, remove the probe-containing medium and wash the cells once with PBS.

    • Fix the cells by adding 4% paraformaldehyde (PFA) in PBS and incubating for 15 minutes at room temperature.

  • Permeabilization (Optional):

    • If intracellular targets are to be co-stained, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells 2-3 times with PBS.

  • Washing and Mounting:

    • Wash the cells 2-3 times with PBS.

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging:

    • Image the cells using a fluorescence microscope with the appropriate filter sets.

Imaging_Workflow Start Start CellCulture Cell Culture on Glass-Bottom Dish Start->CellCulture ProbeIncubation Incubate with Dibenzofuran Probe CellCulture->ProbeIncubation Wash1 Wash with PBS ProbeIncubation->Wash1 LiveImaging Live-Cell Imaging Wash1->LiveImaging Fixation Fixation (4% PFA) Wash1->Fixation Wash2 Wash with PBS Fixation->Wash2 Permeabilization Permeabilization (Triton X-100) Wash2->Permeabilization Wash3 Wash with PBS Permeabilization->Wash3 Mounting Mount on Slide Wash3->Mounting FixedImaging Fixed-Cell Imaging Mounting->FixedImaging

Experimental workflow for cell imaging.

Application in Investigating Signaling Pathways

Dibenzofuran derivatives have been identified as potent inhibitors of certain kinases, such as Pim kinases and CLK1 kinase, which are often overexpressed in cancer cells and play crucial roles in cell proliferation and survival.[1] This suggests that fluorescent probes based on the dibenzofuran scaffold could be valuable tools for studying these signaling pathways. By functionalizing the dibenzofuran core with targeting moieties for specific kinases, it may be possible to visualize kinase activity and localization in living cells.

Kinase_Signaling_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Binds PimCLK Pim/CLK Kinase Receptor->PimCLK Activates Substrate Downstream Substrate PimCLK->Substrate Phosphorylates Proliferation Cell Proliferation & Survival Substrate->Proliferation Promotes Probe Dibenzofuran Kinase Probe Probe->PimCLK Inhibits & Visualizes

Targeting a kinase signaling pathway with a dibenzofuran probe.

Conclusion

The synthetic routes and imaging protocols provided herein offer a robust framework for the development and application of dibenzofuran-based fluorescent probes. These novel tools have the potential to significantly contribute to our understanding of complex cellular processes and may aid in the development of new diagnostic and therapeutic strategies, particularly in the context of cancer research where targeted kinase inhibition is a key therapeutic approach. Further functionalization of these probes could enable the specific targeting of various organelles and biomolecules, expanding their utility in cell biology and drug discovery.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Dibenzo[b,d]furan-2-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Dibenzo[b,d]furan-2-sulfonamide synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the two main stages of Dibenzo[b,d]furan-2-sulfonamide synthesis: the chlorosulfonation of dibenzo[b,d]furan and the subsequent amination of the resulting sulfonyl chloride.

Stage 1: Chlorosulfonation of Dibenzo[b,d]furan

Issue 1: Low or No Conversion of Dibenzo[b,d]furan

  • Question: My reaction shows a low conversion of the starting dibenzo[b,d]furan to the desired sulfonyl chloride. What are the possible causes and solutions?

  • Answer:

    • Insufficiently Reactive Sulfonating Agent: Chlorosulfonic acid is a highly reactive reagent, but its effectiveness can be diminished by moisture. Ensure you are using a fresh, anhydrous supply of chlorosulfonic acid.

    • Low Reaction Temperature: While low temperatures are used to control the reaction's exothermicity, a temperature that is too low can significantly slow down the reaction rate. A gradual increase in temperature after the initial addition may be necessary.

    • Inadequate Reaction Time: Electrophilic aromatic substitution on a relatively unreactive aromatic system like dibenzo[b,d]furan may require a longer reaction time for completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

Issue 2: Formation of Multiple Products and Isomers

  • Question: I am observing multiple spots on my TLC plate, indicating the formation of byproducts or isomers. How can I improve the selectivity of the reaction?

  • Answer:

    • Reaction Temperature Control: The temperature at which the sulfonation is carried out plays a critical role in the regioselectivity. The 2-position is generally favored under kinetic control (lower temperatures). Running the reaction at a strictly controlled low temperature (e.g., 0-5 °C) can minimize the formation of other isomers.

    • Side Reactions: Overly harsh conditions (high temperature or prolonged reaction times) can lead to side reactions such as the formation of sulfones (Ar-SO₂-Ar). It is crucial to carefully control the reaction parameters.

Issue 3: Difficult Isolation of Dibenzo[b,d]furan-2-sulfonyl Chloride

  • Question: I am having trouble isolating the pure sulfonyl chloride from the reaction mixture. What is the recommended workup procedure?

  • Answer:

    • Hydrolysis of Sulfonyl Chloride: this compound is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid. The workup should be performed quickly and under anhydrous as possible conditions until the product is in a non-aqueous solvent. Quenching the reaction mixture by carefully pouring it onto crushed ice is a standard procedure. The precipitated product should be collected by filtration and washed with cold water to remove excess acid, then dried thoroughly.

Stage 2: Amination of this compound

Issue 1: Low Yield of Dibenzo[b,d]furan-2-sulfonamide

  • Question: The final amination step is resulting in a low yield of the desired sulfonamide. What factors could be contributing to this?

  • Answer:

    • Hydrolysis of the Sulfonyl Chloride: As mentioned, the sulfonyl chloride is moisture-sensitive. Ensure that the starting sulfonyl chloride is dry and that anhydrous solvents are used for the amination reaction.

    • Reactivity of the Amine: The nucleophilicity of the aminating agent (e.g., ammonia, ammonium hydroxide) is crucial. If using ammonia gas, ensure efficient bubbling through the solution. When using ammonium hydroxide, phase transfer catalysts or co-solvents may be necessary to improve the reaction rate.

    • Base Strength: A suitable base is required to neutralize the HCl generated during the reaction. The choice of base can influence the reaction rate and yield.

Issue 2: Presence of Unreacted Sulfonyl Chloride

  • Question: My final product is contaminated with unreacted this compound. How can I drive the reaction to completion?

  • Answer:

    • Stoichiometry: Using a molar excess of the aminating agent can help to ensure the complete consumption of the sulfonyl chloride.

    • Reaction Time and Temperature: The reaction may require longer stirring or gentle heating to go to completion, especially if the sulfonyl chloride is sterically hindered or electronically deactivated. Monitor the reaction by TLC.

Issue 3: Difficult Purification of the Final Product

  • Question: I am struggling to obtain a pure sample of Dibenzo[b,d]furan-2-sulfonamide. What are the recommended purification methods?

  • Answer:

    • Recrystallization: This is the most common and effective method for purifying solid sulfonamides. A suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) should be chosen where the sulfonamide has high solubility at high temperatures and low solubility at low temperatures.

    • Column Chromatography: If recrystallization is ineffective at removing certain impurities, flash column chromatography on silica gel can be employed.

Frequently Asked Questions (FAQs)

Q1: What is the typical two-step synthesis route for Dibenzo[b,d]furan-2-sulfonamide?

A1: The synthesis typically involves:

  • Chlorosulfonation: Dibenzo[b,d]furan is reacted with an excess of chlorosulfonic acid at a controlled low temperature to form this compound.

  • Amination: The isolated and dried this compound is then reacted with an amine source, such as concentrated ammonium hydroxide, in the presence of a suitable solvent and base to yield the final Dibenzo[b,d]furan-2-sulfonamide.

Q2: How can I monitor the progress of the chlorosulfonation and amination reactions?

A2: Thin Layer Chromatography (TLC) is an effective technique for monitoring both reactions. By spotting the reaction mixture alongside the starting material(s) on a TLC plate and eluting with an appropriate solvent system, you can visualize the consumption of the starting material and the formation of the product.

Q3: What are the key safety precautions to take during this synthesis?

A3:

  • Chlorosulfonic acid is extremely corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn. Glassware must be scrupulously dried before use.

  • The reactions can be exothermic, especially the quenching of chlorosulfonic acid. Proper temperature control is essential to prevent runaway reactions.

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of Aryl Sulfonamides (Model System)
EntryAmineBaseSolventTemperature (°C)Time (h)Yield (%)
1AmmoniaPyridineDichloromethane0 to RT12~75
2Ammonium Hydroxide-DioxaneRT18~60
3AmmoniaTriethylamineTetrahydrofuran0 to RT12~80
4Ammonium Hydroxide-Acetone/WaterRT24~55

Note: This table presents generalized data from analogous aryl sulfonamide syntheses to illustrate the impact of different reaction parameters. Actual yields for Dibenzo[b,d]furan-2-sulfonamide may vary.

Experimental Protocols

Protocol 1: Synthesis of this compound
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place dibenzo[b,d]furan (1.0 eq).

  • Reagent Addition: Cool the flask to 0 °C in an ice bath. Slowly add chlorosulfonic acid (4.0-5.0 eq) dropwise via the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2-3 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent).

  • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Isolation: Collect the precipitated white solid by vacuum filtration. Wash the solid thoroughly with cold deionized water until the filtrate is neutral to pH paper.

  • Drying: Dry the solid product under vacuum to obtain this compound.

Protocol 2: Synthesis of Dibenzo[b,d]furan-2-sulfonamide
  • Reaction Setup: In a round-bottom flask, dissolve the dried this compound (1.0 eq) in a suitable anhydrous solvent such as dioxane or tetrahydrofuran.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add an excess of concentrated ammonium hydroxide (e.g., 10-15 eq) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC until the starting sulfonyl chloride is consumed.

  • Work-up: Pour the reaction mixture into a larger volume of cold water.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure Dibenzo[b,d]furan-2-sulfonamide.

Visualizations

Troubleshooting_Workflow cluster_synthesis Dibenzo[b,d]furan-2-sulfonamide Synthesis cluster_troubleshooting Troubleshooting start Start Synthesis chlorosulfonation Stage 1: Chlorosulfonation start->chlorosulfonation amination Stage 2: Amination chlorosulfonation->amination low_yield_cs Low Yield in Chlorosulfonation? chlorosulfonation->low_yield_cs impurity_cs Impurity Issues (Chlorosulfonation)? chlorosulfonation->impurity_cs product Pure Product amination->product low_yield_am Low Yield in Amination? amination->low_yield_am impurity_am Impurity Issues (Amination)? amination->impurity_am check_reagents Check Reagent Quality (Anhydrous Conditions) low_yield_cs->check_reagents optimize_temp_time Optimize Temperature & Reaction Time low_yield_cs->optimize_temp_time low_yield_am->check_reagents low_yield_am->optimize_temp_time impurity_cs->optimize_temp_time workup_protocol Review Workup Protocol impurity_cs->workup_protocol impurity_am->workup_protocol purification_method Refine Purification (Recrystallization/Chromatography) impurity_am->purification_method

Caption: Troubleshooting workflow for the synthesis of Dibenzo[b,d]furan-2-sulfonamide.

Synthesis_Pathway cluster_reactants Starting Materials cluster_intermediates Intermediate cluster_products Final Product DBF Dibenzo[b,d]furan DSC Dibenzo[b,d]furan-2-sulfonyl chloride DBF->DSC + ClSO3H (Chlorosulfonation) DSA Dibenzo[b,d]furan-2-sulfonamide DSC->DSA + NH3 / Base (Amination)

Caption: Synthetic pathway for Dibenzo[b,d]furan-2-sulfonamide.

Technical Support Center: Purification of Crude Dibenzo[b,d]furan-2-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude Dibenzo[b,d]furan-2-sulfonyl chloride. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining high-purity material for their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most prevalent impurity is Dibenzo[b,d]furan-2-sulfonic acid, which forms through the hydrolysis of the sulfonyl chloride in the presence of water. Other potential impurities include unreacted starting materials from the synthesis, such as dibenzofuran, and byproducts from side reactions. The presence of the sulfonic acid is often indicated by a lower melting point and streaking on a thin-layer chromatography (TLC) plate.

Q2: My crude product is a dark-colored solid or oil. What is the likely cause and how can I decolorize it?

A2: Dark coloration in the crude product can be due to polymeric impurities or colored byproducts formed during the synthesis, especially if elevated temperatures were used. Decolorization can often be achieved by treating a solution of the crude product with activated carbon followed by filtration, or through recrystallization.

Q3: How can I monitor the purity of my this compound?

A3: The purity of this compound can be effectively monitored by several techniques:

  • Thin-Layer Chromatography (TLC): This is a quick method to assess the number of components in your sample.

  • Melting Point: Pure this compound has a reported melting point of 140°C. A broad or depressed melting point is indicative of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information and help identify impurities.

  • High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These techniques can provide quantitative information about the purity of the sample.

Q4: What are the recommended storage conditions for purified this compound?

A4: this compound is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. Storage at 2-8°C is recommended to minimize degradation over time.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of crude this compound.

Problem Potential Cause Suggested Solution
Product "oils out" during recrystallization The solvent may be too nonpolar, or the solution is cooling too rapidly. Impurities can also inhibit crystallization.- Add a small amount of a more polar co-solvent dropwise until the oil redissolves, then allow to cool slowly.- Try a different solvent system.- Scratch the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of pure product if available.
Low recovery after recrystallization The product may be too soluble in the chosen solvent, or too much solvent was used.- Choose a solvent in which the product has lower solubility at room temperature.- Use the minimum amount of hot solvent required to dissolve the crude product.- Cool the solution for a longer period or at a lower temperature to maximize crystal formation.
Persistent colored impurity after purification The impurity may have similar solubility to the product.- Perform a preliminary purification step by passing a solution of the crude product through a short plug of silica gel.- Try recrystallization from a different solvent system.- If the impurity is acidic (like the sulfonic acid), a wash with a mild aqueous base during workup may help, but be cautious as this can also hydrolyze the sulfonyl chloride.
Product hydrolyzes during aqueous workup Sulfonyl chlorides are reactive towards water, and prolonged contact or basic conditions can lead to hydrolysis.- Minimize the time the product is in contact with aqueous solutions.- Use cold water and brine for washing.- Avoid basic conditions during the aqueous workup.
Poor separation on column chromatography The chosen eluent system may not be optimal for separating the product from impurities.- Adjust the polarity of the eluent. A common starting point for sulfonyl chlorides is a gradient of ethyl acetate in hexanes.[1] - Ensure the crude material is properly loaded onto the column (dry loading is often preferred).

Experimental Protocols

The following are general protocols for the purification of crude this compound. These may require optimization based on the specific impurities present in your crude material.

Protocol 1: Recrystallization

Recrystallization is an effective method for purifying solid compounds. The choice of solvent is critical for successful recrystallization.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., hexanes, glacial acetic acid, or a mixture of solvents like ethyl acetate/hexanes)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent and gently heat the mixture with swirling on a hot plate until the solid completely dissolves.

  • If the solution is colored, you may add a small amount of activated carbon, continue to heat for a few minutes, and then perform a hot filtration to remove the carbon.

  • Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed.

  • Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography

Flash column chromatography is a useful technique for separating compounds with different polarities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Chromatography column

  • Eluent (e.g., a gradient of ethyl acetate in hexanes)

  • Collection tubes

  • TLC plates and developing chamber

Procedure:

  • Prepare a slurry of silica gel in the initial, least polar eluent and pack the chromatography column.

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

  • Alternatively, for "dry loading," adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and evaporating the solvent.

  • Carefully load the sample onto the top of the packed column.

  • Begin eluting the column with the chosen solvent system, starting with a low polarity (e.g., 100% hexanes) and gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate).[1]

  • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Workflow and Logic Diagrams

The following diagrams illustrate the decision-making process for purification and a general troubleshooting workflow.

Purification_Workflow crude_product Crude this compound is_solid Is the crude product a solid? crude_product->is_solid assess_purity Assess Purity (TLC, Melting Point) pure_product Pure Product assess_purity->pure_product Pure needs_further_purification Further Purification Needed assess_purity->needs_further_purification Impure recrystallize Recrystallization is_solid->recrystallize Yes column_chromatography Column Chromatography is_solid->column_chromatography No (Oil) assess_purity2 Assess Purity of Isolated Solid recrystallize->assess_purity2 column_chromatography->assess_purity assess_purity2->column_chromatography Impure assess_purity2->pure_product Pure needs_further_purification->recrystallize

Caption: Decision workflow for selecting an initial purification method.

Troubleshooting_Workflow start Purification Attempt Fails (Low Yield or Purity) check_hydrolysis Check for Hydrolysis (e.g., by NMR, TLC) start->check_hydrolysis hydrolysis_present Hydrolysis Confirmed check_hydrolysis->hydrolysis_present Yes no_hydrolysis Minimal Hydrolysis check_hydrolysis->no_hydrolysis No optimize_workup Optimize Aqueous Workup (Use cold solvents, minimize time) hydrolysis_present->optimize_workup optimize_recrystallization Optimize Recrystallization (Change solvent, slow cooling) no_hydrolysis->optimize_recrystallization optimize_chromatography Optimize Column Chromatography (Adjust eluent polarity) no_hydrolysis->optimize_chromatography reassess_purity Re-assess Purity optimize_workup->reassess_purity optimize_recrystallization->reassess_purity optimize_chromatography->reassess_purity reassess_purity->start Still Impure success Successful Purification reassess_purity->success Pure

Caption: A logical workflow for troubleshooting common purification issues.

References

Technical Support Center: Synthesis of Dibenzo[b,d]furan Sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Dibenzo[b,d]furan sulfonamides. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during the synthesis of this important class of compounds.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the synthesis of Dibenzo[b,d]furan sulfonamides. The synthesis typically proceeds in two main stages: the chlorosulfonation of Dibenzo[b,d]furan to form the sulfonyl chloride intermediate, followed by the reaction of this intermediate with an amine to yield the desired sulfonamide.

Issue 1: Low or No Yield of Dibenzo[b,d]furan Sulfonyl Chloride

Possible Cause Troubleshooting Step Expected Outcome
Incomplete Reaction Ensure a sufficient excess of chlorosulfonic acid is used (typically 4-5 equivalents). Monitor the reaction progress using TLC by quenching a small aliquot in ice-water and extracting with an organic solvent. If starting material persists, consider a slight increase in reaction temperature or longer reaction time.Increased conversion of dibenzofuran to the sulfonyl chloride.
Degradation of Starting Material Dibenzofuran can be sensitive to harsh acidic conditions. Maintain a low reaction temperature (0-5 °C) during the addition of chlorosulfonic acid to minimize charring and other decomposition pathways.Reduced formation of dark-colored byproducts and preservation of the dibenzofuran core.
Hydrolysis of Product The dibenzofuran sulfonyl chloride is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents if applicable.Minimized formation of the corresponding sulfonic acid, which is a common byproduct.

Issue 2: Formation of Multiple Products in the Chlorosulfonation Step

Possible Cause Troubleshooting Step Expected Outcome
Lack of Regioselectivity The sulfonation of dibenzofuran can lead to a mixture of isomers, primarily the 2- and 4-sulfonyl chlorides. The regioselectivity is influenced by the reaction conditions. Lower temperatures generally favor the formation of the 2-isomer.Improved ratio of the desired isomer. Careful purification by column chromatography may be required to separate the isomers.
Di-sulfonation Using a large excess of chlorosulfonic acid or elevated temperatures can lead to the formation of di-sulfonated byproducts.Use a controlled amount of chlorosulfonic acid (around 4 equivalents) and maintain low temperatures to favor mono-sulfonation.
Chlorination of the Aromatic Ring At higher temperatures, chlorosulfonic acid can also act as a chlorinating agent, leading to chlorinated dibenzofuran byproducts.[1]Strict temperature control is crucial. Keeping the reaction temperature below 5 °C will significantly reduce the likelihood of chlorination.

Issue 3: Low Yield in the Sulfonamide Formation Step

Possible Cause Troubleshooting Step Expected Outcome
Hydrolysis of the Sulfonyl Chloride The dibenzofuran sulfonyl chloride intermediate is moisture-sensitive and can hydrolyze back to the sulfonic acid before reacting with the amine.Ensure the isolated sulfonyl chloride is thoroughly dried and used immediately. Conduct the sulfonamidation reaction under strictly anhydrous conditions.
Low Nucleophilicity of the Amine Electron-deficient or sterically hindered amines may react slowly with the sulfonyl chloride.The reaction may require gentle heating or a longer reaction time. The use of a catalyst such as 4-dimethylaminopyridine (DMAP) can also be beneficial.
Inappropriate Base The choice of base is critical for scavenging the HCl generated during the reaction. A weak base may not be effective, while a very strong base could promote side reactions.Pyridine or triethylamine are commonly used bases. Ensure the base is dry and used in slight excess (1.1-1.5 equivalents).
Formation of N,N-disubstituted Sulfonamide If a primary amine is used, there is a possibility of forming the di-sulfonated amine as a byproduct.Use a controlled stoichiometry of the amine to the sulfonyl chloride (typically a 1:1 ratio or a slight excess of the amine).

Frequently Asked Questions (FAQs)

Q1: What is the most common side product in the synthesis of Dibenzo[b,d]furan sulfonamides?

A1: The most common side product is the corresponding Dibenzo[b,d]furan sulfonic acid. This is formed by the hydrolysis of the Dibenzo[b,d]furan sulfonyl chloride intermediate in the presence of moisture. To minimize its formation, it is crucial to maintain anhydrous conditions throughout the synthesis and workup.

Q2: How can I purify the crude Dibenzo[b,d]furan sulfonamide?

A2: Purification is typically achieved through recrystallization or column chromatography. For recrystallization, a suitable solvent system needs to be determined based on the polarity of the specific sulfonamide derivative. Common solvents for recrystallization of sulfonamides include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes. Column chromatography on silica gel is also an effective method for separating the desired product from unreacted starting materials and byproducts.

Q3: What are the typical yields for the synthesis of Dibenzo[b,d]furan sulfonamides?

A3: The yields can vary significantly depending on the specific substrate, reaction conditions, and purification methods. Generally, the chlorosulfonation step can proceed in good to excellent yields (70-90%) if side reactions are minimized. The subsequent sulfonamidation step also typically gives good yields (60-85%). However, these are idealized ranges, and yields may be lower depending on the factors discussed in the troubleshooting section.

Q4: Can I use a different sulfonating agent instead of chlorosulfonic acid?

A4: While chlorosulfonic acid is a common reagent for this transformation, other sulfonating agents like sulfur trioxide (SO₃) or oleum can also be used. However, these reagents are also highly reactive and can lead to similar side reactions, such as di-sulfonation and charring. The choice of reagent may depend on the desired regioselectivity and the scale of the reaction.

Experimental Protocols

Synthesis of Dibenzo[b,d]furan-2-sulfonyl chloride

This procedure is a representative method for the chlorosulfonation of dibenzofuran.

  • Materials:

    • Dibenzo[b,d]furan

    • Chlorosulfonic acid

    • Anhydrous dichloromethane (DCM)

    • Ice

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve Dibenzo[b,d]furan (1.0 eq) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add chlorosulfonic acid (4.0 eq) dropwise via the dropping funnel, maintaining the internal temperature below 5 °C.

    • After the addition is complete, stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by TLC.

    • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

    • Separate the organic layer, and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude this compound. The product should be used immediately in the next step.

Synthesis of Dibenzo[b,d]furan-2-sulfonamide

This procedure outlines the subsequent reaction to form the sulfonamide.

  • Materials:

    • This compound

    • Ammonia solution (e.g., 28% in water) or desired amine

    • Anhydrous tetrahydrofuran (THF) or other suitable solvent

    • Pyridine or triethylamine (if using an amine salt)

  • Procedure:

    • Dissolve the crude this compound (1.0 eq) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C.

    • Slowly add the ammonia solution or a solution of the desired amine (1.1 eq) and a base like pyridine (1.2 eq) in THF.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

    • Remove the solvent under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Wash the organic layer with dilute HCl (if a basic amine was used), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude sulfonamide.

    • Purify the crude product by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_step1 Step 1: Chlorosulfonation cluster_step2 Step 2: Sulfonamidation start Dibenzo[b,d]furan reagent1 Chlorosulfonic Acid in Anhydrous DCM reaction1 Reaction at 0-5 °C start->reaction1 reagent1->reaction1 workup1 Aqueous Workup (Ice Quench) reaction1->workup1 intermediate This compound workup1->intermediate reaction2 Reaction at 0 °C to RT intermediate->reaction2 reagent2 Amine/Ammonia + Base in Anhydrous THF reagent2->reaction2 workup2 Extraction and Washing reaction2->workup2 purification Purification (Recrystallization or Chromatography) workup2->purification product Dibenzo[b,d]furan Sulfonamide purification->product

Caption: General experimental workflow for the two-step synthesis of Dibenzo[b,d]furan sulfonamides.

troubleshooting_logic cluster_chlorosulfonation Chlorosulfonation Issues cluster_sulfonamidation Sulfonamidation Issues start Low Yield of Dibenzo[b,d]furan Sulfonamide incomplete_reaction Incomplete Reaction? start->incomplete_reaction degradation Degradation? start->degradation hydrolysis1 Hydrolysis of Sulfonyl Chloride? start->hydrolysis1 hydrolysis2 Hydrolysis of Sulfonyl Chloride? start->hydrolysis2 low_reactivity Low Amine Reactivity? start->low_reactivity base_issue Incorrect Base? start->base_issue solution1 Increase Acid/Time/Temp incomplete_reaction->solution1 Yes solution2 Maintain Low Temp degradation->solution2 Yes solution3 Use Anhydrous Conditions hydrolysis1->solution3 Yes solution4 Use Fresh/Dry Intermediate hydrolysis2->solution4 Yes solution5 Increase Temp/Time/Catalyst low_reactivity->solution5 Yes solution6 Use Dry Pyridine/TEA base_issue->solution6 Yes

Caption: Troubleshooting decision tree for low yields in Dibenzo[b,d]furan sulfonamide synthesis.

References

Technical Support Center: Managing the Hydrolysis of Dibenzo[b,d]furan-2-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for managing the hydrolysis of Dibenzo[b,d]furan-2-sulfonyl chloride. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the successful handling and application of this reagent.

Frequently Asked Questions (FAQs)

Q1: What is the hydrolysis of this compound?

A1: Hydrolysis is a chemical reaction in which this compound (C₁₂H₇ClO₃S) reacts with water.[1][2] This process involves a nucleophilic attack by a water molecule on the electrophilic sulfur atom of the sulfonyl chloride group.[1] The chloride ion is subsequently displaced, leading to the formation of new products.

Q2: What are the products of this hydrolysis reaction?

A2: The hydrolysis of this compound yields Dibenzo[b,d]furan-2-sulfonic acid (C₁₂H₈O₄S) and hydrogen chloride (HCl).[1][2] The reaction can be summarized as: C₁₂H₇SO₂Cl + H₂O → C₁₂H₇SO₃H + HCl

Q3: Why is it critical to manage this hydrolysis?

A3: Uncontrolled hydrolysis is detrimental for several reasons. It consumes the starting material, leading to reduced yields in subsequent reactions where the sulfonyl chloride is a reagent.[1] The formation of the sulfonic acid introduces impurities that can be difficult to separate from the desired product.[1] Additionally, the generation of corrosive hydrogen chloride gas can damage equipment and pose safety risks.[1]

Q4: What factors can accelerate the rate of hydrolysis?

A4: The rate of hydrolysis is primarily accelerated by the presence of moisture.[1] Factors include exposure to atmospheric humidity, using non-anhydrous solvents or reagents, and improper storage conditions.[1] Elevated temperatures can also increase the reaction rate. While the compound has low calculated water solubility, which can offer some protection, this is not sufficient to prevent hydrolysis if water is present in the reaction medium.[3][4][5]

Q5: How can I minimize unintentional hydrolysis during storage and handling?

A5: To maintain the integrity of this compound, strict anhydrous conditions are necessary. Store the compound in a tightly sealed container under an inert atmosphere, such as nitrogen or argon, and in a cool, dry place (recommended storage is 2-8°C).[1][6] Always use dry solvents (e.g., freshly distilled or from a solvent purification system) and dried glassware for all experiments.[1]

Troubleshooting Guide

Problem: My reaction yield is low, and I suspect premature hydrolysis of the sulfonyl chloride.

  • Answer: Low yields are a common consequence of reagent degradation.

    • Verify Handling Procedures: Confirm that all solvents and reagents were anhydrous and that the reaction was performed under an inert atmosphere.

    • Check Reagent Purity: Analyze a small sample of your this compound stock using HPLC or ¹H NMR to check for the presence of the corresponding sulfonic acid.[7]

    • Optimize Reaction Conditions: If the reaction requires an aqueous workup, perform it quickly and at a low temperature to minimize hydrolysis of any unreacted starting material.[3][8]

Problem: I observe an unexpected, polar impurity in my reaction mixture. How can I confirm if it's the sulfonic acid hydrolysis product?

  • Answer: The sulfonic acid is significantly more polar than the sulfonyl chloride.

    • HPLC Analysis: The sulfonic acid will have a much shorter retention time on a reverse-phase HPLC column (e.g., C18) compared to the sulfonyl chloride.[9]

    • NMR Spectroscopy: In ¹H NMR, the aromatic protons adjacent to the sulfonic acid group may show a different chemical shift compared to those next to the sulfonyl chloride group. The acidic proton of the sulfonic acid may be visible, though it often exchanges with residual water in the NMR solvent. Use of an aprotic deuterated solvent like DMSO-d₆ is recommended.[7]

    • Mass Spectrometry: The hydrolysis product will have a different molecular weight (248.25 g/mol for the acid vs. 266.70 g/mol for the chloride).[10][11]

Problem: My attempt at a controlled hydrolysis to synthesize the sulfonic acid is sluggish or incomplete.

  • Answer: While sulfonyl chlorides are reactive towards water, the heterogeneous nature of the reaction (due to low water solubility) can sometimes slow it down.

    • Improve Solubility: Use a co-solvent system such as Tetrahydrofuran (THF)/water or Dioxane/water to create a homogeneous solution.

    • Increase Temperature: Gently heating the reaction mixture can increase the rate of hydrolysis. Monitor the reaction closely to avoid potential side reactions.

    • Consider Acid/Base Catalysis: The hydrolysis kinetics can be influenced by pH. Studies on other aromatic sulfonyl chlorides show that the reaction can be catalyzed by acids or bases.[12][13]

Data Presentation

Table 1: Physicochemical Properties

Property This compound Dibenzo[b,d]furan-2-sulfonic acid
CAS Number 23602-98-4[6][10] 83863-63-2[11]
Molecular Formula C₁₂H₇ClO₃S[10] C₁₂H₈O₄S[11]
Molecular Weight 266.70 g/mol [10][14] 248.25 g/mol [11]
Appearance Solid / Powder Powder[11]

| Storage | Inert atmosphere, 2-8°C[6] | Room Temperature |

Table 2: Recommended Solvents for Handling and Analysis

Application Recommended Solvents Rationale
Inert Reactions Dichloromethane (DCM), Acetonitrile (MeCN), Tetrahydrofuran (THF), Toluene Aprotic and can be rigorously dried to prevent hydrolysis.
NMR Analysis CDCl₃, Acetone-d₆, DMSO-d₆ Aprotic deuterated solvents that do not react with the sulfonyl chloride.[7]
HPLC Analysis Acetonitrile/Water, Methanol/Water Standard mobile phases for reverse-phase chromatography.[9]

| Controlled Hydrolysis | Dioxane/Water, THF/Water, Acetone/Water | Miscible solvent systems to ensure a homogeneous reaction. |

Experimental Protocols

Protocol 1: Controlled Hydrolysis for Dibenzo[b,d]furan-2-sulfonic acid Synthesis

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).

  • Dissolution: Add a 4:1 mixture of dioxane and water. Use enough solvent to fully dissolve the starting material upon gentle warming.

  • Reaction: Heat the mixture to a gentle reflux (approx. 80-90°C) and stir.

  • Monitoring: Monitor the reaction progress by taking small aliquots every hour and analyzing them via HPLC or TLC (using a polar mobile phase). The disappearance of the starting material spot/peak and the appearance of a more polar product spot/peak indicates reaction progression.

  • Workup: Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • Isolation: Remove the dioxane under reduced pressure. The remaining aqueous solution can be lyophilized or carefully evaporated to yield the crude Dibenzo[b,d]furan-2-sulfonic acid. Further purification can be achieved by recrystallization if necessary.

Protocol 2: Monitoring Hydrolysis by HPLC

  • System: Use a reverse-phase HPLC system with a C18 column and a UV detector (monitoring at ~254 nm).

  • Mobile Phase: A gradient method is recommended. For example, start with 95:5 Water:Acetonitrile (both with 0.1% TFA) and ramp to 5:95 Water:Acetonitrile over 15-20 minutes.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in acetonitrile or the initial mobile phase composition. Ensure the sample is fully dissolved and filter it through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the sample. The Dibenzo[b,d]furan-2-sulfonic acid will elute significantly earlier than the starting this compound. Quantify the relative peak areas to determine the extent of conversion.

Visualizations

Hydrolysis_Pathway General Hydrolysis Pathway Reactant This compound Product1 Dibenzo[b,d]furan-2-sulfonic acid Reactant->Product1 Nucleophilic Attack Product2 HCl (Hydrogen Chloride) Reactant->Product2 Water H₂O (Water) Water->Product1

Caption: The reaction pathway for the hydrolysis of this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Low Reaction Yield start Low Reaction Yield Observed check_purity 1. Analyze Starting Material Purity (HPLC, NMR) start->check_purity is_pure Is Starting Material Pure? check_purity->is_pure replace_reagent Source Fresh, High-Purity Reagent is_pure->replace_reagent No check_conditions 2. Review Experimental Conditions is_pure->check_conditions Yes replace_reagent->start dry_solvents Were Solvents/Glassware Anhydrous? check_conditions->dry_solvents dry_equipment Implement Strict Anhydrous Techniques dry_solvents->dry_equipment No inert_atmo Was an Inert Atmosphere Used? dry_solvents->inert_atmo Yes dry_equipment->inert_atmo use_inert Use N₂ or Ar Blanket inert_atmo->use_inert No optimize Conditions OK. Consider Reaction Kinetics/Side Reactions. inert_atmo->optimize Yes use_inert->optimize

Caption: A logical workflow for diagnosing the cause of low yields in reactions.

Analytical_Workflow Analytical Workflow for Reaction Monitoring start Take Reaction Aliquot prepare Prepare Sample (Dilute & Filter) start->prepare hplc HPLC Analysis (Reverse Phase) prepare->hplc nmr NMR Analysis (Aprotic Solvent) prepare->nmr interpret Interpret Data hplc->interpret nmr->interpret result Compare Peak Areas (HPLC) or Signal Integration (NMR) to Determine Conversion interpret->result

Caption: A standard workflow for analyzing reaction progress using HPLC and NMR.

References

Technical Support Center: Optimizing Reaction Conditions for Dibenzo[b,d]furan-2-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Dibenzo[b,d]furan-2-sulfonyl chloride.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to obtain this compound?

There are two main synthetic strategies for the preparation of this compound:

  • Direct Chlorosulfonation of Dibenzofuran: This is a one-step process where Dibenzofuran is reacted directly with a chlorosulfonating agent, most commonly chlorosulfonic acid.[1][2] This method is often favored for its directness.

  • Conversion of Dibenzo[b,d]furan-2-sulfonic acid: This is a two-step process. First, Dibenzofuran is sulfonated to produce Dibenzo[b,d]furan-2-sulfonic acid. The isolated sulfonic acid is then converted to the desired sulfonyl chloride using a chlorinating agent.[3][4]

Q2: Which synthetic route is preferable?

The choice of route depends on the scale of the reaction, the desired purity, and the available starting materials.

  • Direct Chlorosulfonation: This method can be more efficient for large-scale synthesis as it involves a single step. However, it may require a larger excess of the chlorosulfonating agent and can sometimes lead to the formation of sulfone byproducts.[1]

  • Conversion from Sulfonic Acid: This two-step route offers better control over the reaction and can lead to a purer final product, as the intermediate sulfonic acid can be isolated and purified. This is often the preferred method for laboratory-scale synthesis where high purity is critical.

Q3: What are the most common chlorinating agents for converting Dibenzo[b,d]furan-2-sulfonic acid to the sulfonyl chloride?

Several reagents can be used for this conversion. The choice of reagent can affect reaction conditions and yield.[3] While thionyl chloride is a common choice, other reagents can be more effective or milder.[3]

Q4: How can I monitor the progress of the reaction?

The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[5][6] By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting material and the formation of the product.

Q5: What are the key safety precautions when working with chlorosulfonic acid and other chlorinating agents?

Chlorosulfonic acid is a highly corrosive and reactive substance that reacts violently with water.[1] Thionyl chloride and phosphorus pentachloride are also corrosive and release toxic gases. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Reactions should be performed under anhydrous conditions to prevent vigorous reactions and the formation of byproducts.[7]

Troubleshooting Guides

Issue 1: Low or No Yield of this compound

Potential Cause Suggested Solution
Inactive Chlorinating Agent Use a fresh bottle of the chlorinating agent (e.g., thionyl chloride, phosphorus pentachloride). These reagents can degrade over time, especially if exposed to moisture.
Incomplete Reaction - Increase the reaction time and continue to monitor by TLC or HPLC. - If the reaction is sluggish at lower temperatures, consider a modest increase in temperature. Be aware that higher temperatures can sometimes promote side reactions.
Suboptimal Reaction Temperature The optimal temperature can be reagent-dependent. For chlorosulfonation with chlorosulfonic acid, reactions are often started at low temperatures (0-5 °C) and then allowed to warm to room temperature.[1] For conversions with thionyl chloride, gentle heating may be required.[4]
Premature Quenching Ensure the reaction has gone to completion before quenching. Use TLC or HPLC to confirm the absence of starting material.

Issue 2: Presence of Dibenzo[b,d]furan-2-sulfonic acid Impurity in the Final Product

Potential Cause Suggested Solution
Hydrolysis of the Sulfonyl Chloride This is the most common cause. - Strict Anhydrous Conditions: Ensure all glassware is oven-dried and that anhydrous solvents and reagents are used. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[7] - Controlled Quenching: Quench the reaction by pouring the mixture onto crushed ice. This should be done carefully to control the exotherm and minimize the time the product is in contact with water at higher temperatures.[7]
Incomplete Conversion of Sulfonic Acid - Increase the equivalents of the chlorinating agent. - Extend the reaction time. - Consider using a stronger chlorinating agent like phosphorus pentachloride.[3]
Inefficient Workup - Aqueous HCl Wash: For crude sulfonyl chlorides that are solids or oils, washing with cold, dilute aqueous HCl can help to remove the more water-soluble sulfonic acid.[7] - Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can effectively remove the more polar sulfonic acid impurity.

Issue 3: Formation of Other Impurities

Potential Cause Suggested Solution
Diaryl Sulfone Formation (in direct chlorosulfonation) This can occur when using an excess of chlorosulfonic acid or at higher temperatures. - Use a minimal excess of chlorosulfonic acid. - Maintain a low reaction temperature.[1]
Polysulfonation Over-sulfonation can occur under harsh conditions. - Use milder reaction conditions (lower temperature, shorter reaction time). - Control the stoichiometry of the sulfonating agent carefully.

Data Presentation

Table 1: Comparison of Chlorinating Agents for Sulfonic Acid to Sulfonyl Chloride Conversion

ReagentTypical ConditionsAdvantagesDisadvantages
Thionyl Chloride (SOCl₂) Reflux, often with a catalytic amount of DMFReadily available, volatile byproductsCan require harsh conditions, reaction can be sluggish[3]
Phosphorus Pentachloride (PCl₅) Room temperature or gentle heating in an inert solventHighly effective, powerful chlorinating agentSolid reagent, can be difficult to handle, produces solid byproducts[8]
Phosphorus Oxychloride (POCl₃) HeatingLiquid reagent, can be easier to handle than PCl₅Less reactive than PCl₅, may require higher temperatures[8]
Cyanuric Chloride Neutral conditionsMilder conditions, suitable for sensitive substratesMay be less common and more expensive[3]

Table 2: Typical Reaction Conditions for Direct Chlorosulfonation of Aromatic Compounds

ParameterConditionRationale
Chlorosulfonating Agent Chlorosulfonic AcidA strong and effective reagent for direct chlorosulfonation.[1]
Stoichiometry 2-5 equivalents of Chlorosulfonic AcidAn excess is typically required to drive the reaction to completion.[1]
Temperature 0 °C to room temperatureInitial cooling helps to control the exotherm, followed by warming to ensure the reaction proceeds.[1]
Solvent Often neat, or in an inert solvent like chloroform or dichloromethaneAn inert solvent can help to control the reaction rate and temperature.[2]
Reaction Time 1-4 hoursMonitored by TLC or HPLC until completion.

Experimental Protocols

Protocol 1: Direct Chlorosulfonation of Dibenzofuran

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add Dibenzofuran (1.0 eq).

  • Reagent Addition: Cool the flask to 0 °C in an ice bath. Add chlorosulfonic acid (3.0 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then slowly warm to room temperature. Continue to stir for an additional 2-3 hours, monitoring the reaction progress by TLC.

  • Workup: Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid.

  • Isolation and Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. The crude product can be further purified by recrystallization from a suitable solvent (e.g., a mixture of ethanol and water or toluene).

Protocol 2: Synthesis from Dibenzo[b,d]furan-2-sulfonic acid

  • Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add Dibenzo[b,d]furan-2-sulfonic acid (1.0 eq) and thionyl chloride (2.0-3.0 eq).

  • Reaction: Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops). Heat the mixture to a gentle reflux (around 70-80 °C) and maintain for 2-4 hours. The reaction should be monitored by the cessation of gas evolution (HCl and SO₂) and by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Carefully remove the excess thionyl chloride under reduced pressure.

  • Isolation and Purification: The resulting crude solid or oil is the desired sulfonyl chloride. It can be purified by recrystallization from an anhydrous solvent such as toluene or hexane.

Mandatory Visualization

experimental_workflow cluster_route1 Route 1: Direct Chlorosulfonation cluster_route2 Route 2: From Sulfonic Acid start1 Dibenzofuran process1 React with Chlorosulfonic Acid (0°C to RT) start1->process1 workup Workup (Quench on ice, Filter) process1->workup start2 Dibenzo[b,d]furan-2-sulfonic acid process2 React with Chlorinating Agent (e.g., SOCl₂, PCl₅) start2->process2 process2->workup purification Purification (Recrystallization) workup->purification product This compound purification->product analysis Characterization (NMR, HPLC, MS) product->analysis

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_yield Low Yield Issues cluster_purity Purity Issues start Low Yield or Impure Product? incomplete_reaction Incomplete Reaction? start->incomplete_reaction Yes inactive_reagent Inactive Reagent? start->inactive_reagent Yes sulfonic_acid Sulfonic Acid Impurity? start->sulfonic_acid Yes other_impurities Other Impurities? start->other_impurities Yes solution_yield Increase reaction time/temp. Check reagent freshness. incomplete_reaction->solution_yield inactive_reagent->solution_yield solution_purity1 Strict anhydrous conditions. Controlled quench. Aqueous HCl wash. sulfonic_acid->solution_purity1 solution_purity2 Optimize stoichiometry. Control temperature. Recrystallize. other_impurities->solution_purity2

Caption: Troubleshooting logic for the synthesis of this compound.

References

troubleshooting low reactivity of Dibenzo[b,d]furan-2-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dibenzo[b,d]furan-2-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to address common issues related to the reactivity of this compound. Below you will find troubleshooting guides and frequently asked questions in a direct question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction with this compound shows low or no conversion. What are the most common causes?

A1: Low reactivity is a frequent challenge and can stem from several factors, ranging from the intrinsic properties of the reagent to the experimental setup. The primary areas to investigate are the quality of the starting material, the presence of moisture, and suboptimal reaction conditions.

  • Reagent Quality and Degradation: this compound, like most sulfonyl chlorides, is highly susceptible to hydrolysis.[1] Exposure to atmospheric moisture can convert it to the corresponding and unreactive Dibenzo[b,d]furan-2-sulfonic acid.[1][2] It is crucial to use a freshly opened bottle or confirm the purity of the reagent before use. The stability of heteroaromatic sulfonyl chlorides can be limited, and decomposition can occur even during storage.[3]

  • Presence of Water: Trace amounts of water in the solvent, amine, or base can rapidly hydrolyze the sulfonyl chloride, quenching the reagent before it can react with the intended nucleophile.[1] Using anhydrous solvents and ensuring all glassware is thoroughly dried is critical.

  • Reaction Conditions:

    • Temperature: While many sulfonylation reactions are initiated at 0 °C to control exotherms, the intrinsic reactivity of the dibenzofuran moiety might require gentle heating to facilitate the reaction.[1] However, excessive heat can promote side reactions and degradation.

    • Base Selection: The choice and purity of the base are crucial. Tertiary amines like triethylamine (TEA) or pyridine are commonly used to neutralize the HCl byproduct.[4] The base must be anhydrous. Insufficient base (less than one equivalent) will result in the protonation of the nucleophile (e.g., amine), rendering it unreactive. An excess of base (1.1-1.5 equivalents) is often recommended.[1]

    • Solvent Choice: The reaction is typically performed in aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or acetonitrile. The choice of solvent can influence reaction rates.[5]

Q2: How can I verify the quality of my this compound before use?

A2: Verifying the integrity of your sulfonyl chloride is a critical first step. The primary contaminant to check for is the hydrolysis product, Dibenzo[b,d]furan-2-sulfonic acid.

  • Analytical Techniques:

    • NMR Spectroscopy (¹H NMR): Dissolve a small sample in a dry, deuterated solvent (e.g., CDCl₃). The presence of a broad peak corresponding to the sulfonic acid proton and shifts in the aromatic signals can indicate hydrolysis.

    • IR Spectroscopy: Look for the characteristic S=O stretches of the sulfonyl chloride (~1375 and 1175 cm⁻¹). The presence of broad O-H stretches (~3400-2400 cm⁻¹) would suggest the presence of sulfonic acid.

    • Melting Point: A broad melting range or a melting point lower than the literature value often indicates impurity.

  • Simple Chemical Test: A simple quench test can be informative. Dissolve a small amount of the sulfonyl chloride in a suitable solvent and add a few drops of water. If the compound is reactive, you should observe the formation of HCl, which can be tested for with a pH strip.

Q3: My starting material seems fine, but the reaction is still sluggish. How can I optimize the reaction conditions for sulfonamide synthesis?

A3: If reagent quality is confirmed, the focus should shift to optimizing the reaction parameters. The electronic nature of the dibenzofuran ring system, while aromatic, may influence the electrophilicity of the sulfonyl group, potentially requiring more forcing conditions compared to sulfonyl chlorides with strongly electron-withdrawing groups.[6]

A systematic approach to optimization is recommended. See the table below for a summary of parameters to investigate.

Data Presentation

Table 1: Troubleshooting Checklist for Low Reactivity of this compound

ParameterCheckpoint / ActionRationale
Reagents Sulfonyl Chloride: Use from a new, sealed bottle or purify before use. Store under an inert atmosphere in a desiccator.Sulfonyl chlorides are moisture-sensitive and can hydrolyze to the unreactive sulfonic acid.[1][7]
Nucleophile (Amine): Ensure high purity and dryness.Amines can absorb CO₂ to form carbamates. Water will compete with the amine for the sulfonyl chloride.[1]
Base (e.g., TEA, Pyridine): Use a freshly distilled or newly opened bottle.Bases can absorb moisture. Purity is essential for effective HCl scavenging.[1][4]
Solvent Use anhydrous grade solvent. Consider drying over molecular sieves.Prevents hydrolysis of the sulfonyl chloride.[1]
Atmosphere Conduct the reaction under an inert atmosphere (Nitrogen or Argon).Excludes atmospheric moisture and oxygen, preventing degradation of reagents.[1]
Stoichiometry Use 1.1-1.5 equivalents of base. Ensure a 1:1 ratio of amine to sulfonyl chloride.Sufficient base is required to neutralize HCl byproduct and prevent protonation of the amine nucleophile.[1][8]
Temperature Start at 0 °C, then allow to warm to room temperature. If no reaction, consider gentle heating (e.g., 40-50 °C).Low temperature controls the initial reaction rate, while subsequent heating may be needed to drive sluggish reactions to completion.[1]
Addition Order Add the sulfonyl chloride solution dropwise to a mixture of the amine and base.This prevents localized high concentrations of the sulfonyl chloride, which can favor side reactions like di-sulfonylation with primary amines.[5][8]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Sulfonamide

This protocol provides a general method for the reaction of this compound with a primary or secondary amine.

Reagents & Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary) (1.0-1.1 eq)

  • Triethylamine (TEA) or Pyridine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Nitrogen or Argon gas supply

  • Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware (all oven-dried)

Procedure:

  • Set up an oven-dried round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (N₂ or Ar).

  • To the flask, add the amine (1.0-1.1 eq) and anhydrous DCM.

  • Add the base (1.5 eq, e.g., triethylamine) to the mixture and cool the flask to 0 °C in an ice bath.

  • In a separate flask, dissolve this compound (1.0 eq) in a minimum amount of anhydrous DCM.

  • Transfer the sulfonyl chloride solution to a dropping funnel and add it dropwise to the stirred amine/base solution at 0 °C over 15-30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 2-12 hours, monitoring its progress by Thin Layer Chromatography (TLC) or LC-MS. If the reaction is sluggish, it may be gently heated to 40 °C.

  • Upon completion, quench the reaction by adding water or 1M HCl.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash successively with 1M HCl (to remove excess base and amine), saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or silica gel column chromatography as needed.

Mandatory Visualizations

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving low reactivity issues.

Troubleshooting_Workflow start Start: Low Reactivity Observed check_purity 1. Check Sulfonyl Chloride Purity (NMR, IR, Fresh Bottle) start->check_purity is_pure Is Reagent Pure and Anhydrous? check_purity->is_pure hydrolyzed Result: Reagent is Hydrolyzed or Impure is_pure->hydrolyzed No check_conditions 2. Verify Reaction Conditions is_pure->check_conditions Yes purify Action: Purify Reagent or Use New Batch hydrolyzed->purify purify->start conditions_ok Are Conditions Strictly Anhydrous? check_conditions->conditions_ok wet_reagents Result: Moisture Present in Solvent/Reagents conditions_ok->wet_reagents No optimize 3. Optimize Reaction Parameters conditions_ok->optimize Yes dry_reagents Action: Use Anhydrous Solvents, Dry Reagents/Glassware, Use Inert Atmosphere wet_reagents->dry_reagents dry_reagents->start optimization_steps Increase Temperature (e.g., 40-50°C) Change Solvent Verify Base Stoichiometry (1.5 eq) optimize->optimization_steps success Reaction Proceeds optimization_steps->success

Caption: A decision tree for troubleshooting low reactivity.

General Reaction and Hydrolysis Pathway

This diagram illustrates the desired reaction for sulfonamide formation versus the competing hydrolysis side reaction.

Reaction_Pathway cluster_main Desired Reaction Pathway cluster_side Competing Hydrolysis Pathway RSO2Cl This compound Product Sulfonamide Product RSO2Cl->Product RSO2Cl->Product + R₂NH, Base Amine R₂NH (Nucleophile) Amine->Product Base Base (e.g., Et₃N) Salt [Base-H]⁺Cl⁻ Base->Salt RSO2Cl_side This compound Acid Sulfonic Acid (Inactive) RSO2Cl_side->Acid RSO2Cl_side->Acid + H₂O HCl HCl Water H₂O (Moisture) Water->Acid Water->HCl

Caption: Desired sulfonylation vs. undesired hydrolysis.

References

Technical Support Center: Column Chromatography of Dibenzofuran Sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the column chromatography purification of dibenzofuran sulfonamides.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification process in a direct question-and-answer format.

Question: Why is my dibenzofuran sulfonamide product decomposing or showing significant streaking on the silica gel column?

Answer: This is a common issue often caused by the acidic nature of standard silica gel. The silanol groups (Si-OH) on the silica surface are acidic and can catalyze the hydrolysis or degradation of sensitive compounds, including some sulfonamides.[1][2]

Immediate Troubleshooting Steps:

  • Confirm Instability: Test your compound's stability by spotting it on a TLC plate, letting it sit for 20-30 minutes, and then eluting. If a new, more polar spot appears or streaking is observed, your compound is likely degrading on the silica.[2]

  • Neutralize the Stationary Phase: The most effective solution is to deactivate the acidic sites on the silica gel. This can be done by adding a small amount of a basic modifier, like triethylamine (Et₃N), to the mobile phase.[1]

Protocol for Neutralizing Silica Gel:

  • Prepare the Eluent: Based on your TLC analysis, prepare the chosen solvent system (e.g., Hexane/Ethyl Acetate). Add 0.5-1% (v/v) of triethylamine to the mixture.[1]

  • Prepare the Slurry: Create a slurry of your silica gel using the neutralized eluent.

  • Pack and Equilibrate: Pack the column with the slurry and then flush it with 2-3 column volumes of the neutralized eluent to ensure the entire stationary phase is equilibrated before loading your sample.[1]

Question: I'm seeing very poor separation between my product and impurities, even though they have different Rf values on the TLC plate. What's wrong?

Answer: This problem can stem from several factors, including improper column packing, overloading the column, or a suboptimal solvent system.

Possible Causes and Solutions:

  • Poor Column Packing: An unevenly packed column will have channels, leading to a non-uniform solvent front and broad, overlapping bands. Always ensure a homogenous slurry and careful packing to create a level and compact bed.

  • Column Overloading: Loading too much crude material relative to the amount of silica gel is a primary cause of poor separation. A general rule of thumb is to use a 1:30 to 1:100 ratio of crude sample to silica gel by weight.

  • Solvent Polarity: The chosen eluent may be too polar, causing all compounds to move too quickly down the column without sufficient interaction with the stationary phase. Try decreasing the polarity of the mobile phase (e.g., increase the hexane percentage in a hexane/ethyl acetate system). Consider using a gradient elution, starting with a low polarity solvent and gradually increasing it.

  • Sample Application: The initial band of your sample should be as narrow as possible. Dissolve your crude product in the minimum amount of solvent and apply it carefully to the top of the column. If solubility is an issue, consider dry loading.[2]

Question: My product is eluting over a large number of fractions (tailing), leading to low concentration and difficult isolation. How can I fix this?

Answer: Peak tailing is often caused by secondary, undesirable interactions between the analyte and the stationary phase, or issues with the mobile phase.

Solutions to Reduce Tailing:

  • Acid/Base Modification: For sulfonamides, which have acidic protons, interactions with the silica surface can cause tailing. As mentioned previously, adding a small amount of triethylamine to the eluent can mitigate these interactions.[1]

  • Adjust Solvent System: Ensure your compound is fully soluble in the mobile phase. If it is not, it can precipitate and re-dissolve as it moves down the column, causing significant tailing.[2]

  • Alternative Stationary Phase: If tailing persists, the interactions may be too strong for modified silica. Consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil.[2]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for selecting a mobile phase for dibenzofuran sulfonamide purification?

A1: A common and effective starting point is a mixture of a non-polar solvent like n-hexane and a moderately polar solvent like ethyl acetate.[3] Use Thin Layer Chromatography (TLC) to find a ratio that gives your desired product an Rf value between 0.2 and 0.4 for optimal separation on a column. Other systems like dichloromethane/methanol can also be effective for more polar compounds.[3]

Q2: Should I use silica gel or a different stationary phase like alumina?

A2: Silica gel is the most common stationary phase for general purification.[3] However, due to its acidic nature, it can cause degradation of sensitive sulfonamides.[1][2]

  • Use Silica Gel: If your compound is stable or if you neutralize the silica with an additive like triethylamine.

  • Use Alumina: If your compound is acid-sensitive and neutralization is not effective. Alumina is available in acidic, neutral, and basic grades. For sulfonamides, neutral or basic alumina would be the most appropriate choice.

Q3: What is the best way to load my sample onto the column?

A3: The goal is to apply the sample in the most concentrated band possible. There are two primary methods:

  • Wet Loading: Dissolve the crude sample in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary, but keep the volume very small).[2] Carefully pipette this solution onto the top of the packed column bed.

  • Dry Loading (Adsorption): Dissolve your crude sample in a suitable solvent (e.g., dichloromethane or acetone). Add a small amount of silica gel (approx. 1-2 times the weight of your crude sample) to this solution. Evaporate the solvent completely to get a dry, free-flowing powder of your sample adsorbed onto the silica. Carefully layer this powder on top of the packed column. This method is highly recommended for samples that are not very soluble in the mobile phase.

Data & Protocols

Table 1: Common Solvent Systems for Column Chromatography
Solvent SystemPolarityTypical Applications & Notes
Hexane / Ethyl AcetateLow to MediumExcellent starting point for many organic compounds, including dibenzofuran derivatives.[3] Easy to remove under vacuum.
Dichloromethane / MethanolMedium to HighGood for more polar sulfonamides. Dichloromethane increases solubility for many compounds.[3]
Hexane / AcetoneLow to MediumAcetone is more polar than ethyl acetate; useful for compounds that require a stronger eluent.
Toluene / Ethyl AcetateLow to MediumToluene can offer different selectivity for aromatic compounds due to potential π-π interactions.
Table 2: Troubleshooting Summary
ProblemPossible Cause(s)Recommended Solution(s)
Product Degradation Acidic silica gel surface.[2]Neutralize eluent with 0.5-1% triethylamine; use neutral alumina.[2]
Poor Separation Column overloading; poor packing; eluent too polar.Reduce sample load; repack column carefully; decrease eluent polarity or use a gradient.
Peak Tailing Secondary interactions with silica; low sample solubility.Add triethylamine to eluent; choose a solvent system that fully dissolves the sample.[2]
No Product Elutes Irreversible adsorption; decomposition; eluent not polar enough.Test compound stability on TLC[2]; flush column with a very polar solvent (e.g., pure methanol); consider a different stationary phase.
Experimental Protocol: Standard Silica Gel Column Chromatography
  • TLC Analysis: Develop a solvent system that provides good separation and an Rf of ~0.3 for the target compound.

  • Column Preparation:

    • Select an appropriate size glass column.

    • Place a small plug of cotton or glass wool at the bottom.

    • Add a thin layer of sand.

  • Packing the Column (Slurry Method):

    • In a beaker, mix the required amount of silica gel with your chosen eluent to form a consistent, bubble-free slurry.

    • Pour the slurry into the column. Use gentle pressure with a pipette bulb or air line to help pack the column evenly.

    • Continuously tap the side of the column to encourage even settling and remove air bubbles.

    • Add another thin layer of sand on top of the packed silica bed to prevent disturbance during solvent addition.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer. Never let the column run dry.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude material in a minimal amount of a volatile solvent (e.g., DCM).

    • Add silica gel (1-2x the weight of your sample) and mix.

    • Remove the solvent by rotary evaporation to obtain a dry powder.

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Apply pressure to begin elution, maintaining a consistent flow rate.

    • Collect fractions in an ordered array of test tubes.

    • Monitor the elution process by TLC analysis of the collected fractions.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Visualizations

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC 1. TLC Method Development Pack 2. Pack Column (Slurry Method) TLC->Pack Load 3. Load Sample (Dry Loading) Pack->Load Elute 4. Elute with Mobile Phase Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions by TLC Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Product Pure Product Evaporate->Product G Start Problem Encountered (e.g., Poor Separation, Degradation) CheckTLC Is Compound Stable on TLC Plate? Start->CheckTLC CheckLoading Was Column Overloaded? CheckTLC->CheckLoading Yes Sol_Neutralize Solution: Neutralize Silica w/ Et3N or Use Alumina CheckTLC->Sol_Neutralize No CheckPacking Was Column Packed Evenly? CheckLoading->CheckPacking No Sol_ReduceLoad Solution: Reduce Sample:Silica Ratio (e.g., 1:50) CheckLoading->Sol_ReduceLoad Yes Sol_Repack Solution: Repack Column Carefully, Avoid Channels CheckPacking->Sol_Repack No Sol_AdjustSolvent Solution: Decrease Eluent Polarity or Run Gradient CheckPacking->Sol_AdjustSolvent Yes (Final Check)

References

preventing the formation of dimeric byproducts in sulfonamide reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the formation of dimeric byproducts in sulfonamide reactions.

Frequently Asked Questions (FAQs)

Q1: What is the common dimeric byproduct in sulfonamide synthesis?

A1: The most common dimeric byproduct is a disulfonimide , which has the general structure R-SO₂-NH-SO₂-R'. This impurity arises from the over-sulfonylation of the desired sulfonamide product.

Q2: What is the primary cause of disulfonimide formation?

A2: Disulfonimide formation typically occurs when the newly formed sulfonamide, in the presence of a base, acts as a nucleophile and reacts with another molecule of the sulfonyl chloride starting material. This is more likely to happen if there is an excess of the sulfonyl chloride or if the reaction conditions favor the deprotonation of the sulfonamide.

Q3: Can my choice of base influence the formation of dimeric byproducts?

A3: Absolutely. The choice and amount of base are critical. A strong base or an excess of base can deprotonate the sulfonamide product, forming a sulfonamide anion. This anion is a potent nucleophile that can react with the remaining sulfonyl chloride to form the disulfonimide. Using a milder base or a stoichiometric amount can help minimize this side reaction.

Q4: How does reactant stoichiometry affect the formation of disulfonimides?

A4: Using a significant excess of the sulfonyl chloride reagent dramatically increases the likelihood of disulfonimide formation. Once the primary or secondary amine has been consumed, the excess sulfonyl chloride can react with the sulfonamide product.

Q5: What analytical techniques can I use to detect disulfonimide byproducts?

A5: Standard chromatographic and spectroscopic methods are effective for detecting disulfonimide byproducts. These include:

  • High-Performance Liquid Chromatography (HPLC): Useful for quantifying the purity of the desired sulfonamide and detecting the presence of byproducts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information, which can confirm the presence of the dimeric species.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help in the structural elucidation of the byproduct if it is present in sufficient quantities.

Troubleshooting Guide

Issue: Significant formation of a dimeric byproduct (disulfonimide) is observed.

This guide will walk you through potential causes and solutions to minimize or eliminate the formation of disulfonimides in your sulfonamide synthesis.

Potential Cause 1: Excess Sulfonyl Chloride

  • Troubleshooting:

    • Verify Stoichiometry: Carefully check the molar equivalents of your starting materials. Ensure that the amine is the limiting reagent and that you are not using a large excess of the sulfonyl chloride.

    • Adjust Stoichiometry: Reduce the amount of sulfonyl chloride used. Start with a 1:1 molar ratio of the amine to the sulfonyl chloride and optimize from there. A slight excess of the amine may be beneficial in some cases.

Potential Cause 2: Inappropriate Base or Excess Base

  • Troubleshooting:

    • Evaluate Base Strength: If you are using a strong base (e.g., sodium hydride, potassium tert-butoxide), consider switching to a milder, non-nucleophilic base like triethylamine or pyridine.

    • Control Base Stoichiometry: Use a stoichiometric amount of the base relative to the sulfonyl chloride. For example, if your amine is used as a hydrochloride salt, you will need two equivalents of base. If you are using a free amine, one equivalent of base should be sufficient.

    • Order of Addition: Add the sulfonyl chloride slowly to a solution of the amine and the base. This ensures that the sulfonyl chloride is more likely to react with the more nucleophilic primary/secondary amine rather than the sulfonamide product.

Potential Cause 3: High Reaction Temperature

  • Troubleshooting:

    • Lower the Reaction Temperature: High temperatures can sometimes promote side reactions. Try running the reaction at a lower temperature (e.g., 0 °C or room temperature) to see if this reduces the formation of the disulfonimide.

    • Monitor Reaction Progress: Use TLC or HPLC to monitor the reaction progress and stop the reaction once the starting amine has been consumed to prevent further reaction to the dimer.

Data Presentation

The following table illustrates the hypothetical effect of reaction conditions on the yield of the desired sulfonamide and the formation of the disulfonimide byproduct.

Entry Sulfonyl Chloride (equiv.) Base (equiv.) Base Type Temperature (°C) Desired Sulfonamide Yield (%) Disulfonimide Byproduct (%)
11.52.0Pyridine257520
21.11.2Pyridine25905
31.11.2Pyridine095<2
41.12.0NaH256035

Experimental Protocols

Key Experiment: Minimizing Disulfonimide Formation in the Synthesis of N-benzyl-4-toluenesulfonamide

Protocol 1: Standard Conditions (Prone to Dimer Formation)

  • To a solution of benzylamine (1.0 equiv.) in dichloromethane (DCM, 0.5 M), add triethylamine (2.0 equiv.).

  • Add a solution of p-toluenesulfonyl chloride (1.5 equiv.) in DCM dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Work up the reaction by washing with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Analyze the crude product by HPLC or NMR to determine the ratio of the desired sulfonamide to the disulfonimide byproduct.

Protocol 2: Optimized Conditions (To Prevent Dimer Formation)

  • To a solution of benzylamine (1.1 equiv.) in DCM (0.5 M), add pyridine (1.2 equiv.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of p-toluenesulfonyl chloride (1.0 equiv.) in DCM dropwise to the cooled mixture over 30 minutes.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC or HPLC.

  • Once the p-toluenesulfonyl chloride is consumed (typically 2-4 hours), proceed with the aqueous workup as described in Protocol 1.

  • Analyze the crude product by HPLC or NMR. The formation of the disulfonimide byproduct should be significantly reduced.

Visualizations

Sulfonamide_Formation_and_Dimerization Amine Primary/Secondary Amine (R-NH₂) Sulfonamide Desired Sulfonamide (R-NH-SO₂-R') Amine->Sulfonamide + R'-SO₂Cl + Base SulfonylChloride Sulfonyl Chloride (R'-SO₂Cl) Base Base SulfonamideAnion Sulfonamide Anion Sulfonamide->SulfonamideAnion + Base (Deprotonation) Disulfonimide Dimeric Byproduct (Disulfonimide) SulfonamideAnion->Disulfonimide + R'-SO₂Cl (Excess) SulfonylChloride2 Sulfonyl Chloride (R'-SO₂Cl)

Caption: Reaction pathway for sulfonamide synthesis and the formation of a disulfonimide byproduct.

Troubleshooting_Workflow Start Start: Dimeric byproduct detected CheckStoichiometry Check Stoichiometry: Is sulfonyl chloride in excess (>1.2 eq)? Start->CheckStoichiometry ReduceSulfonylChloride Action: Reduce sulfonyl chloride to 1.0-1.1 eq. CheckStoichiometry->ReduceSulfonylChloride Yes CheckBase Check Base: Is a strong base used or >1.2 eq. of mild base? CheckStoichiometry->CheckBase No ReduceSulfonylChloride->CheckBase ChangeBase Action: Switch to a milder base (e.g., pyridine) and use stoichiometric amounts. CheckBase->ChangeBase Yes CheckTemp Check Temperature: Is the reaction run at elevated temperature? CheckBase->CheckTemp No ChangeBase->CheckTemp LowerTemp Action: Run reaction at 0 °C or room temperature. CheckTemp->LowerTemp Yes End End: Dimer formation minimized CheckTemp->End No LowerTemp->End

Caption: Troubleshooting workflow for minimizing dimeric byproduct formation in sulfonamide reactions.

stability of Dibenzo[b,d]furan-2-sulfonyl chloride in acidic or basic media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Dibenzo[b,d]furan-2-sulfonyl chloride in various experimental conditions. The information is intended for researchers, scientists, and professionals in drug development.

Disclaimer: Specific stability data for this compound is limited in publicly available literature. The guidance provided here is based on the general principles of aryl sulfonyl chloride chemistry. Researchers should always perform small-scale pilot experiments to determine the optimal conditions for their specific application.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: this compound, as an aromatic sulfonyl chloride, is expected to be a reactive compound, particularly sensitive to nucleophiles. Its stability is significantly influenced by moisture, pH, and temperature. The primary degradation pathway is hydrolysis to the corresponding sulfonic acid.[1]

Q2: How does pH affect the stability of this compound?

A2: The stability of aryl sulfonyl chlorides is highly pH-dependent.

  • Acidic Media: Hydrolysis can occur, though it is generally slower than in basic conditions. The reaction is catalyzed by the presence of water.[2]

  • Neutral Media: Solvolysis (reaction with the solvent, e.g., water) occurs.

  • Basic Media: Aryl sulfonyl chlorides are highly susceptible to hydrolysis under basic conditions. The rate of alkaline hydrolysis is typically faster than neutral or acidic hydrolysis due to the increased concentration of the hydroxide nucleophile.[3][4]

Q3: What are the likely degradation products of this compound in the presence of water?

A3: The primary degradation product upon reaction with water (hydrolysis) is Dibenzo[b,d]furan-2-sulfonic acid and hydrochloric acid.

Q4: How should I store this compound?

A4: To ensure its stability, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place. Avoid exposure to moisture and atmospheric humidity.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low yield in a reaction using this compound 1. Degradation of the starting material: The sulfonyl chloride may have hydrolyzed due to improper storage or exposure to moisture during handling. 2. Reaction with basic media: If your reaction involves a basic component (e.g., an amine in excess, or a basic workup), the sulfonyl chloride may be rapidly hydrolyzing.1. Verify starting material purity: Use a fresh bottle or test the purity of your existing stock (e.g., by ¹H NMR). Ensure all glassware is oven-dried and the reaction is run under anhydrous conditions. 2. Control reaction conditions: If possible, use a non-nucleophilic base or add the sulfonyl chloride slowly to the reaction mixture containing the nucleophile to favor the desired reaction over hydrolysis. Perform aqueous workups under neutral or slightly acidic conditions if the product is stable under these conditions.
Formation of an unexpected, highly polar side product Hydrolysis: The side product is likely Dibenzo[b,d]furan-2-sulfonic acid, which is significantly more polar than the sulfonyl chloride.Minimize water content: Use anhydrous solvents and reagents. Dry all reaction vessels thoroughly. Consider using a desiccant in the reaction setup.
Inconsistent reaction outcomes Variable quality of the sulfonyl chloride: The stability of the sulfonyl chloride can be affected by the purity of the initial material and storage conditions over time.Standardize material handling: Always handle the reagent under an inert atmosphere. If possible, use the reagent from the same batch for a series of experiments. Re-evaluate the purity of the starting material if you observe inconsistencies.

Experimental Protocols

Protocol: General Procedure for Assessing Stability in Aqueous Media

  • Preparation of Solutions: Prepare buffer solutions at the desired pH values (e.g., pH 4, 7, and 10).

  • Reaction Setup: In a thermostated vessel, add a known concentration of this compound to the prepared buffer solution.

  • Sampling: At regular time intervals, withdraw aliquots from the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot (e.g., by dilution with a cold, aprotic solvent like acetonitrile).

  • Analysis: Analyze the quenched samples by a suitable analytical method, such as HPLC or LC-MS, to monitor the disappearance of the starting material and the appearance of the sulfonic acid product.

  • Data Analysis: Plot the concentration of this compound versus time to determine the rate of degradation at each pH.

Visualizations

experimental_workflow Experimental Workflow for Stability Assessment cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagents Prepare Buffer Solutions (Acidic, Neutral, Basic) reaction_setup Initiate Reaction in Thermostated Vessel prep_reagents->reaction_setup prep_sample Prepare Stock Solution of This compound prep_sample->reaction_setup sampling Withdraw Aliquots at Time Intervals reaction_setup->sampling quenching Quench Reaction sampling->quenching analysis Analyze by HPLC/LC-MS quenching->analysis data_analysis Determine Degradation Rate analysis->data_analysis

Caption: Workflow for assessing the stability of this compound.

degradation_pathway Degradation Pathway in Aqueous Media cluster_acidic Acidic/Neutral Conditions cluster_basic Basic Conditions reactant This compound h2o H₂O (Solvolysis) reactant->h2o Slow oh ⁻OH (Hydrolysis) reactant->oh Fast product Dibenzo[b,d]furan-2-sulfonic Acid + HCl h2o->product oh->product

Caption: General degradation pathways for this compound.

References

Technical Support Center: Scale-Up Synthesis of Dibenzofuran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the scale-up synthesis of dibenzofuran derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the transition from laboratory-scale to large-scale production.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when scaling up the synthesis of dibenzofuran derivatives?

A1: The scale-up of dibenzofuran synthesis often presents a unique set of challenges that may not be apparent at the bench scale. Key hurdles include:

  • Reaction Kinetics and Heat Transfer: Exothermic reactions that are easily managed in small flasks can become difficult to control in large reactors, leading to temperature spikes, side product formation, and potential safety hazards. The surface-area-to-volume ratio decreases significantly upon scale-up, making heat dissipation less efficient.

  • Mixing and Mass Transfer: Achieving homogeneous mixing in large reactors is critical for consistent reaction outcomes. Poor mixing can lead to localized "hot spots," uneven reagent distribution, and ultimately, lower yields and purity.

  • Catalyst Activity and Deactivation: Catalysts, particularly palladium-based systems, can exhibit different activity and stability at larger scales. Issues such as catalyst poisoning, leaching, and deactivation become more pronounced, impacting reaction efficiency and product quality.[1]

  • Purification and Isolation: Methods that are effective for small-scale purification, such as column chromatography, can be costly and time-consuming at an industrial scale. Developing robust crystallization or alternative purification protocols is often necessary.[2][3][4][5]

  • Impurity Profile: The profile and quantity of impurities can change significantly upon scale-up. New byproducts may form due to longer reaction times or temperature variations, complicating downstream processing.

Q2: How can I mitigate poor regioselectivity in Friedel-Crafts acylation of dibenzofuran at a larger scale?

A2: Poor regioselectivity is a common issue, often leading to a mixture of 2-, 3-, and 4-acetyl isomers. To improve selectivity on a larger scale:

  • Temperature Control: Maintain a consistently low temperature throughout the reaction. Gradual and controlled addition of the acylating agent is crucial to prevent temperature spikes that can favor the formation of undesired isomers.

  • Solvent Choice: Non-polar solvents like carbon disulfide or nitrobenzene can enhance selectivity for the 2-position. However, their toxicity and handling at scale require careful consideration and appropriate engineering controls.

  • Lewis Acid Stoichiometry: Carefully control the stoichiometry of the Lewis acid (e.g., AlCl₃). An excess can sometimes lead to the formation of di-acylated byproducts.

Q3: My palladium-catalyzed C-O cyclization reaction is sluggish and gives low yields on a larger scale. What are the likely causes and solutions?

A3: Sluggishness and low yields in palladium-catalyzed C-O cyclizations during scale-up can often be attributed to several factors:

  • Catalyst Deactivation: The palladium catalyst may be deactivating over the extended reaction times typical of large-scale batches. This can be caused by impurities in starting materials or solvents, or by the reaction temperature.[6][7] Consider using a more robust catalyst system, or perform a catalyst screen to identify a more stable option. The addition of ligands can sometimes stabilize the catalyst.

  • Oxygen Sensitivity: Many palladium-catalyzed reactions are sensitive to oxygen. Ensure that all reagents and the reactor are properly de-gassed and maintained under an inert atmosphere (e.g., nitrogen or argon).

  • Insufficient Mixing: Inadequate mixing can lead to poor catalyst distribution and localized depletion of reagents. Ensure the reactor's agitation is sufficient for the reaction volume and viscosity.

Q4: I am observing significant dehalogenation as a side reaction in my Ullmann condensation. How can I minimize this?

A4: Dehalogenation is a frequent side reaction in Ullmann condensations, particularly with more reactive aryl halides. To suppress this:

  • Use Anhydrous Conditions: Thoroughly dry all solvents and reagents, and conduct the reaction under a strict inert atmosphere. Trace amounts of water can be a source of protons for the dehalogenation pathway.

  • Choice of Base and Solvent: The choice of base and solvent can influence the extent of side reactions. It is often beneficial to screen different combinations at a small scale before proceeding to a larger scale.[8][9][10]

  • Ligand Addition: The use of appropriate ligands can accelerate the desired C-O or C-N bond formation, making it more competitive with the dehalogenation reaction.[11]

Troubleshooting Guides

Problem 1: Low Yield and Incomplete Conversion

This is one of the most common issues during scale-up. The following guide provides a systematic approach to troubleshooting.

Troubleshooting Workflow for Low Yield

start Low Yield / Incomplete Conversion check_purity Analyze Starting Material Purity (GC/LCMS, NMR) start->check_purity check_conditions Review Reaction Conditions check_purity->check_conditions Purity OK impure_sm Purify Starting Materials check_purity->impure_sm Impurities Detected optimize_temp Optimize Temperature Profile check_conditions->optimize_temp optimize_time Increase Reaction Time check_conditions->optimize_time optimize_reagents Adjust Reagent Stoichiometry check_conditions->optimize_reagents check_catalyst Evaluate Catalyst Activity check_mixing Assess Mixing Efficiency check_catalyst->check_mixing Activity OK new_catalyst Screen Different Catalysts/Ligands check_catalyst->new_catalyst Deactivation Suspected increase_agitation Increase Agitation Speed check_mixing->increase_agitation Mixing Inadequate end_bad Problem Persists check_mixing->end_bad Mixing Adequate impure_sm->check_conditions optimize_temp->check_catalyst optimize_time->check_catalyst optimize_reagents->check_catalyst new_catalyst->check_mixing end_good Yield Improved increase_agitation->end_good

Caption: Troubleshooting workflow for low yield and incomplete conversion.

Problem 2: Product Purification Challenges

Transitioning from lab-scale chromatography to a scalable purification method is a significant hurdle.

Decision Tree for Purification Strategy

start Crude Product is_solid Is the product a solid? start->is_solid can_crystallize Can a suitable crystallization solvent be found? is_solid->can_crystallize Yes is_oily Product is an oil or difficult to crystallize is_solid->is_oily No high_purity_cryst Direct Crystallization can_crystallize->high_purity_cryst Yes, high purity low_purity_cryst Crystallization as a preliminary purification step can_crystallize->low_purity_cryst Yes, moderate purity final_purity Final Product high_purity_cryst->final_purity chromatography Large-Scale Chromatography (e.g., SFC, Prep-HPLC) low_purity_cryst->chromatography is_oily->chromatography distillation Distillation (if applicable) is_oily->distillation chromatography->final_purity distillation->final_purity

Caption: Decision tree for selecting a scalable purification strategy.

Data Presentation

Table 1: Impact of Reaction Parameters on the Yield of a Palladium-Catalyzed C-O Cyclization
EntryCatalyst Loading (mol%)Temperature (°C)Reaction Time (h)Yield (%)Purity (%)
12100126592
22120127890
32120248588
41120247591
50.5120245593

Note: This is representative data and actual results will vary depending on the specific substrates and reaction conditions.

Experimental Protocols

General Protocol for Kilogram-Scale Palladium-Catalyzed Synthesis of a Dibenzofuran Derivative

Safety Precaution: This procedure should only be carried out by trained personnel in a facility equipped for large-scale chemical synthesis. Appropriate personal protective equipment (PPE) must be worn, and all operations should be conducted in a well-ventilated area or a walk-in fume hood.

Equipment:

  • 100 L glass-lined reactor with overhead stirring, temperature control unit, reflux condenser, and nitrogen inlet/outlet.

  • Addition funnel or pump for controlled reagent addition.

  • Filter-dryer or centrifuge for product isolation.

Materials:

  • 2-Arylphenol derivative (1.0 eq)

  • Palladium catalyst (e.g., Pd(OAc)₂, 0.5-2 mol%)

  • Ligand (if required, e.g., a phosphine ligand)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reactor Preparation: Ensure the reactor is clean, dry, and has been purged with nitrogen to establish an inert atmosphere.

  • Charging Reagents: Charge the reactor with the 2-arylphenol derivative, the base, and the solvent. Begin agitation to ensure good mixing.

  • Catalyst Addition: In a separate, inerted vessel, dissolve or slurry the palladium catalyst and any ligand in a portion of the solvent. Transfer this catalyst solution/slurry to the reactor.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100-120 °C). Monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water to dissolve the inorganic salts.

  • Phase Separation: Separate the aqueous and organic layers. Extract the aqueous layer with the reaction solvent to recover any dissolved product.

  • Washing: Combine the organic layers and wash with brine.

  • Solvent Removal: Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by a pre-determined scalable method, such as crystallization or large-scale chromatography, to afford the pure dibenzofuran derivative.[12][13]

General Protocol for Large-Scale Crystallization
  • Solvent Selection: In a smaller, laboratory setting, perform a solvent screen to identify a suitable solvent or solvent system for crystallization. The ideal solvent will dissolve the crude product at an elevated temperature and allow for good crystal formation upon cooling, with impurities remaining in the mother liquor.

  • Dissolution: In a suitably sized reactor, dissolve the crude product in the chosen solvent at an elevated temperature with stirring.

  • Cooling: Slowly cool the solution to allow for the formation of well-defined crystals. A controlled cooling profile is often critical for achieving high purity and good crystal morphology. Seeding with a small amount of pure product can be beneficial to induce crystallization and control crystal size.

  • Isolation: Isolate the crystals by filtration or centrifugation.

  • Washing: Wash the isolated crystals with a small amount of cold, fresh solvent to remove any residual mother liquor.

  • Drying: Dry the purified product under vacuum at a suitable temperature to remove residual solvent.

References

Technical Support Center: Post-Reaction Purification of Dibenzo[b,d]furan-2-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the purification of products synthesized using Dibenzo[b,d]furan-2-sulfonyl chloride.

Troubleshooting Guide

This guide addresses common issues observed during the workup and purification of reaction mixtures containing unreacted this compound and its byproducts.

Issue 1: Co-elution of the Desired Product with Unreacted this compound during Column Chromatography.

  • Possible Cause: The polarity of your product is very similar to that of this compound, making separation by standard chromatographic techniques challenging.[1]

  • Solution 1: Quench Before Chromatography. Before attempting purification by chromatography, it is highly recommended to quench the excess this compound. This converts it into a more polar and easily separable byproduct.

    • Method A: Amine Quench. React the excess sulfonyl chloride with a simple, non-volatile amine (e.g., benzylamine or morpholine) to form a highly polar sulfonamide. This new byproduct will have a significantly different retention factor (Rf) on silica gel, facilitating separation.

    • Method B: Aqueous Hydrolysis. Treat the reaction mixture with an aqueous base (e.g., saturated sodium bicarbonate solution) to hydrolyze the sulfonyl chloride to the corresponding sulfonic acid salt. The salt is highly water-soluble and will be removed in the aqueous phase during an extraction.

  • Solution 2: Optimize Chromatography Conditions. If quenching is not a viable option due to product instability, a careful optimization of the chromatographic conditions is necessary.

    • Employ a less polar eluent system to increase the separation between the product and the unreacted sulfonyl chloride.

    • Consider using a different stationary phase, such as alumina or a bonded-phase silica gel.

Issue 2: Low Yield of the Desired Product After Aqueous Workup.

  • Possible Cause 1: Product Hydrolysis. Your product may be susceptible to hydrolysis under the aqueous workup conditions, especially if the conditions are basic or acidic.

  • Solution: Perform the aqueous workup at a low temperature (0-5 °C) and as quickly as possible. Use a mild base like saturated sodium bicarbonate for neutralization.

  • Possible Cause 2: Emulsion Formation. The presence of both organic and aqueous phases with various solutes can lead to the formation of a stable emulsion, making phase separation difficult and leading to product loss.

  • Solution: Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion by increasing the ionic strength of the aqueous phase. If the emulsion persists, filtering the mixture through a pad of Celite® can be effective.

Issue 3: Presence of Dibenzo[b,d]furan-2-sulfonic Acid as an Impurity.

  • Possible Cause: Hydrolysis of this compound due to the presence of water in the reaction mixture or during workup.

  • Solution 1: Basic Wash. During the aqueous workup, wash the organic layer with a mild aqueous base such as saturated sodium bicarbonate solution. This will deprotonate the sulfonic acid, forming the corresponding salt which is highly soluble in the aqueous layer and will be removed.[2]

  • Solution 2: Recrystallization. If the desired product is a solid, recrystallization can be an effective method for removing the more polar sulfonic acid impurity.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to remove unreacted this compound?

A1: Unreacted this compound is a reactive electrophile that can interfere with subsequent synthetic steps. Its presence can also complicate product purification due to similar solubility and chromatographic behavior to many organic products.[1] Furthermore, for pharmaceutical applications, its removal is critical to ensure the purity and safety of the final active pharmaceutical ingredient (API).

Q2: What are the primary methods for quenching excess this compound?

A2: The most common methods involve reacting the excess sulfonyl chloride with a nucleophile to convert it into a more easily removable substance.

  • Quenching with Amines: Addition of a simple primary or secondary amine will form a sulfonamide. This is often a robust method as the resulting sulfonamide is typically non-volatile and has different solubility and chromatographic properties than the desired product.[1]

  • Aqueous Hydrolysis: Quenching with water or an aqueous base will hydrolyze the sulfonyl chloride to the corresponding sulfonic acid. The resulting sulfonic acid salt is highly water-soluble and can be easily removed by extraction.[2] Given that many aryl sulfonyl chlorides have low water solubility, they are protected from extensive hydrolysis, making aqueous workups a viable option.[3]

Q3: My product is sensitive to both basic and amine-based quenching methods. What are my options?

A3: If your product is sensitive to traditional quenching methods, you have a few alternatives:

  • Chromatography: Direct purification by flash column chromatography may be possible, but will likely require careful solvent system optimization to achieve good separation.

  • Scavenger Resins: Polymer-bound amine scavengers can be used to selectively react with and remove the excess sulfonyl chloride. The resin is then simply filtered off, leaving the purified product in solution.[2]

  • Recrystallization: If your product is a solid and the unreacted sulfonyl chloride is an oil or has significantly different solubility, recrystallization can be an effective purification method.

Q4: How can I monitor the removal of this compound?

A4: Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the disappearance of the sulfonyl chloride. A suitable eluent system should be chosen to provide good separation between the starting material, the product, and the quenched byproduct. The spots can be visualized under UV light.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValueReference
CAS Number 23602-98-4[4]
Molecular Formula C₁₂H₇ClO₃S[4]
Molecular Weight 266.70 g/mol [4]
Appearance White to light beige crystalline powder
Melting Point 140 °C
Water Solubility Insoluble (1.2 x 10⁻⁴ g/L at 25 °C, calculated)

Table 2: Qualitative Solubility of this compound in Common Organic Solvents

SolventPolarityMiscibility with WaterExpected Solubility
Hexane Non-polarImmiscibleLow
Toluene Non-polarImmiscibleModerate
Dichloromethane (DCM) Polar aproticImmiscibleHigh
Ethyl Acetate (EtOAc) Polar aproticImmiscibleHigh
Tetrahydrofuran (THF) Polar aproticMiscibleHigh
Acetonitrile (ACN) Polar aproticMiscibleModerate to High
Methanol (MeOH) Polar proticMiscibleModerate (potential for reaction)
Ethanol (EtOH) Polar proticMiscibleModerate (potential for reaction)

Note: Protic solvents like methanol and ethanol can react with the sulfonyl chloride, especially in the presence of a base or upon heating.

Experimental Protocols

Protocol 1: General Aqueous Workup for Quenching Unreacted this compound

  • Reaction Quenching:

    • Once the reaction is complete as determined by TLC, cool the reaction mixture to 0 °C in an ice bath.

    • Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the stirred reaction mixture. Be cautious as this may be exothermic and could cause gas evolution.

    • Continue stirring vigorously for 15-30 minutes at 0 °C to ensure complete hydrolysis of the unreacted sulfonyl chloride.[1]

  • Extraction:

    • Transfer the mixture to a separatory funnel.

    • If the reaction was performed in a water-miscible solvent (e.g., THF, acetonitrile), add an immiscible organic solvent such as ethyl acetate or dichloromethane to extract the product.

    • Separate the organic and aqueous layers. The hydrolyzed Dibenzo[b,d]furan-2-sulfonic acid sodium salt will remain in the aqueous layer.

    • Wash the organic layer sequentially with water and then with brine.

  • Drying and Concentration:

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Recrystallization

  • Solvent Selection:

    • Choose a solvent or solvent system in which your product is highly soluble at elevated temperatures but poorly soluble at room temperature or below. The impurities, including any unreacted sulfonyl chloride, should ideally remain in solution upon cooling.

    • Common solvent systems for sulfonamides include ethanol/water, ethyl acetate/hexanes, or isopropanol.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of the hot recrystallization solvent to just dissolve the solid.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying:

    • Dry the purified crystals under vacuum.

Visualizations

experimental_workflow start Reaction Mixture (Product + Unreacted Sulfonyl Chloride) quench Quench Excess Sulfonyl Chloride start->quench extract Aqueous Workup & Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purification concentrate->purify chromatography Column Chromatography purify->chromatography If oil or co-eluting solids recrystallization Recrystallization purify->recrystallization If solid product Pure Product chromatography->product recrystallization->product

Caption: General experimental workflow for the removal of unreacted sulfonyl chloride.

logical_relationship cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions issue Difficulty in Removing Unreacted This compound cause1 Similar Polarity to Product issue->cause1 cause2 Product Instability to Quenching Conditions issue->cause2 cause3 Hydrolysis to Sulfonic Acid issue->cause3 solution1a Quench with Amine cause1->solution1a solution1b Aqueous Hydrolysis cause1->solution1b solution2a Optimized Chromatography cause1->solution2a cause2->solution2a solution2b Scavenger Resins cause2->solution2b solution3 Basic Wash / Recrystallization cause3->solution3

Caption: Logical relationships between issues, causes, and solutions.

References

Technical Support Center: Dibenzo[b,d]furan-2-sulfonyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dibenzo[b,d]furan-2-sulfonyl chloride.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a base in reactions involving this compound and an amine?

A1: The primary role of the base is to neutralize the hydrochloric acid (HCl) that is generated as a byproduct during the reaction between this compound and a primary or secondary amine.[1][2] This is crucial because the HCl can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[2]

Q2: What are the most common side reactions to be aware of?

A2: The two most common side reactions are:

  • Di-sulfonylation: This occurs when a primary amine reacts with two equivalents of the sulfonyl chloride. The initially formed sulfonamide has an acidic N-H proton that can be deprotonated by the base, creating a nucleophilic anion that reacts with a second molecule of the sulfonyl chloride.

  • Hydrolysis: this compound is sensitive to moisture and can react with water to form the corresponding sulfonic acid, which is unreactive towards amines.

Q3: How does the choice of base affect the reaction outcome?

A3: The choice of base can significantly influence the reaction. Strong, non-hindered bases like triethylamine can sometimes promote di-sulfonylation by readily deprotonating the mono-sulfonamide product. Weaker or sterically hindered bases, such as pyridine or 2,6-lutidine, are often used to minimize this side reaction. Inorganic bases like sodium carbonate or sodium hydroxide can also be employed, particularly in aqueous or biphasic systems.[3]

Q4: Can the solvent choice impact the success of the reaction?

A4: Yes, the solvent is a critical parameter. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are commonly used. The solubility of the reactants and the resulting sulfonamide in the chosen solvent can affect the reaction kinetics and the formation of byproducts.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low to No Product Formation 1. Inactive Sulfonyl Chloride: The this compound may have hydrolyzed due to improper storage or exposure to moisture. 2. Low Amine Reactivity: The amine may be sterically hindered or electron-deficient, reducing its nucleophilicity. 3. Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion.1. Use fresh or newly purified sulfonyl chloride. Ensure all glassware and solvents are anhydrous. 2. Increase the reaction temperature or consider using a more forcing solvent. A stronger base might also be required. 3. Carefully verify the molar equivalents of the amine, sulfonyl chloride, and base.
Significant Di-sulfonylation Byproduct 1. Excess Sulfonyl Chloride: Using too much sulfonyl chloride can drive the reaction towards the di-sulfonylated product. 2. Strong Base: A strong, non-hindered base can facilitate the second sulfonylation. 3. High Reaction Temperature: Higher temperatures can sometimes favor the second sulfonylation.1. Use a 1:1 or a slight excess of the amine to the sulfonyl chloride. 2. Switch to a weaker or sterically hindered base like pyridine or 2,6-lutidine. 3. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature).
Presence of a Polar Byproduct (Sulfonic Acid) 1. Water in the Reaction Mixture: The presence of water will lead to the hydrolysis of the sulfonyl chloride. 2. Use of a Protic Solvent: Solvents like ethanol or methanol can contain trace amounts of water.1. Use anhydrous solvents and dry glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Switch to an aprotic solvent such as DCM, THF, or acetonitrile.

Data Presentation

The following tables summarize typical reaction conditions and yields for the synthesis of sulfonamides from aryl sulfonyl chlorides and various amines, which can be used as a general guide for reactions with this compound.

Table 1: Effect of Different Bases on Sulfonamide Synthesis

Amine Sulfonyl Chloride Base Solvent Temperature (°C) Yield (%) Reference
AnilineBenzenesulfonyl chloridePyridine-0-25100[4]
p-Toluidinep-Toluenesulfonyl chloridePyridine-0-25100[4]
AnilineBenzenesulfonyl chlorideTriethylamine (TEA)THFRT86[4]
2-AminopyridineBenzenesulfonyl chloridePyridineChlorinated SolventRT63[4]
AnilineBenzenesulfonyl chlorideSodium Hydroxide (10%)WaterRT-
Primary Aminep-Toluenesulfonyl chlorideSodium CarbonateWater0 to RTHigh[3]

Table 2: General Reaction Conditions for Sulfonamide Synthesis

Parameter Recommended Condition Notes
Stoichiometry (Amine:Sulfonyl Chloride) 1.1 - 1.5 : 1.0A slight excess of the amine can help to ensure complete consumption of the sulfonyl chloride and minimize di-sulfonylation.
Base (Equivalents) 1.1 - 2.0Sufficient base is needed to neutralize the generated HCl.
Temperature 0 °C to Room TemperatureLower temperatures, especially during the addition of the sulfonyl chloride, can improve selectivity.
Solvent Anhydrous Aprotic (DCM, THF, Acetonitrile)Ensure the solvent is dry to prevent hydrolysis of the sulfonyl chloride.
Addition Rate Dropwise over 30-60 minutesSlow addition of the sulfonyl chloride helps to control the reaction and minimize side products.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Dibenzo[b,d]furan-2-sulfonamides using Pyridine
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary or secondary amine (1.1 equivalents) in anhydrous dichloromethane (DCM).

  • Base Addition: Add anhydrous pyridine (1.5 equivalents) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 30-60 minutes with vigorous stirring.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: General Procedure for the Synthesis of Dibenzo[b,d]furan-2-sulfonamides using Triethylamine
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the amine (1.2 equivalents) and anhydrous tetrahydrofuran (THF).

  • Base Addition: Add triethylamine (2.0 equivalents) to the solution.

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Sulfonyl Chloride Addition: Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the stirred amine solution over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, filter the reaction mixture to remove triethylamine hydrochloride salt. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer, concentrate, and purify the product by recrystallization or column chromatography.

Visualizations

Reaction_Pathway DBF_SC Dibenzo[b,d]furan-2- sulfonyl chloride Sulfonamide Desired Sulfonamide DBF_SC->Sulfonamide + Amine - HCl SulfonicAcid Hydrolysis Byproduct DBF_SC->SulfonicAcid + H₂O - HCl Amine Primary/Secondary Amine (R-NHR') Amine->Sulfonamide Base Base ProtonatedBase Protonated Base (e.g., Pyridinium-HCl) Base->ProtonatedBase + HCl Intermediate Sulfonamide Anion (deprotonated) Sulfonamide->Intermediate + Base - H⁺ DiSulfonamide Di-sulfonylation Byproduct Water H₂O Water->SulfonicAcid Intermediate->DiSulfonamide + Dibenzo[b,d]furan-2- sulfonyl chloride

Caption: Reaction pathways for this compound.

Troubleshooting_Workflow Start Start Experiment Problem Identify Issue: Low Yield or Byproducts Start->Problem CheckReagents Check Reagent Purity & Anhydrous Conditions Problem->CheckReagents If Hydrolysis AdjustStoichiometry Adjust Amine:Sulfonyl Chloride Ratio Problem->AdjustStoichiometry If Di-sulfonylation CheckReagents->AdjustStoichiometry ModifyBase Modify Base: Weaker/Sterically Hindered AdjustStoichiometry->ModifyBase LowerTemp Lower Reaction Temperature ModifyBase->LowerTemp SlowAddition Slow Reagent Addition LowerTemp->SlowAddition Success Successful Reaction SlowAddition->Success

References

Validation & Comparative

A Comparative Guide to the Reactivity of Dibenzo[b,d]furan-2-sulfonyl Chloride and Benzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Reagents

Benzenesulfonyl chloride is a foundational organic reagent widely used in the synthesis of sulfonamides and sulfonate esters. Its reactivity has been extensively studied, providing a solid benchmark for comparison. It is a colorless liquid at room temperature and is known to react readily with nucleophiles such as amines and alcohols.[1]

Dibenzo[b,d]furan-2-sulfonyl chloride is a more complex sulfonyl chloride featuring a rigid, polycyclic aromatic system. This structural difference is anticipated to influence the electrophilicity of the sulfonyl group and, consequently, its reactivity. While specific kinetic studies on this compound are scarce, its derivatives are of interest in medicinal chemistry due to the prevalence of the dibenzofuran scaffold in biologically active molecules.

Reactivity Comparison: An Overview

The reactivity of sulfonyl chlorides in nucleophilic substitution reactions is primarily governed by the electrophilicity of the sulfur atom. This is influenced by the electronic properties of the aromatic system attached to the sulfonyl group.

Benzenesulfonyl chloride serves as our baseline. The phenyl group is considered electronically neutral in this context.

This compound incorporates a dibenzofuran moiety. The oxygen atom in the furan ring can donate electron density to the aromatic system through resonance. This electron-donating effect would be expected to slightly reduce the electrophilicity of the sulfonyl sulfur atom compared to benzenesulfonyl chloride. Consequently, this compound is predicted to be slightly less reactive than benzenesulfonyl chloride towards nucleophiles.

While quantitative data is not available for a direct comparison, the Hammett substituent constants (σ) for related structures can offer insights. For instance, the phenoxy group (a component of the dibenzofuran system) has a negative σp value, indicating its electron-donating nature through resonance. This supports the hypothesis of a modest deactivation of the sulfonyl chloride group in the dibenzofuran system compared to the unsubstituted benzene ring.

Table 1: Physical and Chemical Properties

PropertyThis compoundBenzenesulfonyl chloride
CAS Number 23602-98-4[2]98-09-9[1]
Molecular Formula C₁₂H₇ClO₃S[2]C₆H₅ClO₂S[1]
Molecular Weight 266.70 g/mol [2]176.62 g/mol [1]
Appearance SolidColorless liquid[1]
Reactivity Principle Nucleophilic acyl substitution at the sulfonyl group.Nucleophilic acyl substitution at the sulfonyl group.[1]

Experimental Protocols: Sulfonamide Synthesis

The following is a general and robust protocol for the synthesis of sulfonamides from an amine and a sulfonyl chloride. This procedure can be adapted for both this compound and benzenesulfonyl chloride, though optimization of reaction times and purification methods may be necessary for the former.

Standard Protocol for Sulfonamide Synthesis

Materials:

  • This compound or Benzenesulfonyl chloride (1.0 eq)

  • Primary or secondary amine (1.0 - 1.2 eq)

  • Anhydrous pyridine or triethylamine (1.5 - 2.0 eq)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 - 1.2 eq) in anhydrous DCM or THF.

  • Base Addition: Cool the solution to 0 °C in an ice bath. Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.

  • Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure sulfonamide.

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Purification Amine Amine (1.0-1.2 eq) in Anhydrous DCM/THF ReactionMix Reaction Mixture (0°C to RT, 6-18h) Amine->ReactionMix Base Pyridine/Triethylamine (1.5-2.0 eq) Base->ReactionMix SulfonylChloride Sulfonyl Chloride (1.0 eq) in Anhydrous DCM SulfonylChloride->ReactionMix Workup Aqueous Workup (HCl, NaHCO₃, Brine) ReactionMix->Workup Drying Drying (MgSO₄/Na₂SO₄) & Concentration Workup->Drying Purification Silica Gel Chromatography Drying->Purification Product Pure Sulfonamide Purification->Product

Caption: General workflow for the synthesis of sulfonamides.

Signaling Pathways and Applications

Sulfonamides are a cornerstone of medicinal chemistry, appearing in a wide array of therapeutic agents. Their derivatives are known to inhibit various enzymes by mimicking the transition state of substrate binding. For instance, many antibacterial "sulfa" drugs inhibit dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. The structural diversity offered by reagents like this compound allows for the exploration of novel chemical space in the development of targeted enzyme inhibitors.

signaling_pathway cluster_synthesis Chemical Synthesis cluster_application Drug Discovery Application SulfonylChloride This compound or Benzenesulfonyl chloride SulfonamideLibrary Sulfonamide Library SulfonylChloride->SulfonamideLibrary Amine Diverse Amine Building Blocks Amine->SulfonamideLibrary Screening High-Throughput Screening SulfonamideLibrary->Screening EnzymeTarget Enzyme Target (e.g., Kinase, Protease) Screening->EnzymeTarget HitCompound Hit Compound Identification Screening->HitCompound LeadOptimization Lead Optimization HitCompound->LeadOptimization DrugCandidate Drug Candidate LeadOptimization->DrugCandidate

Caption: Logical flow from sulfonyl chlorides to drug discovery.

References

A Comparative Guide to Dibenzofuran and Carbazole Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the selection of a core scaffold is a pivotal decision that profoundly influences the ultimate pharmacological profile of a drug candidate. Among the myriad of heterocyclic structures, dibenzofuran and carbazole represent two privileged tricyclic scaffolds that have garnered significant attention from researchers. These structurally similar frameworks, where a central five-membered ring is fused to two benzene rings, differ by a single heteroatom—oxygen in dibenzofuran and nitrogen in carbazole. This subtle distinction imparts unique physicochemical and biological properties, making a comparative analysis essential for informed drug design.

This guide provides an objective comparison of dibenzofuran and carbazole scaffolds, supported by experimental data, to aid researchers, scientists, and drug development professionals in their decision-making process.

Physicochemical Properties: A Tale of Two Heteroatoms

The primary difference between dibenzofuran and carbazole lies in the heteroatom of the central ring, which dictates their electronic and hydrogen-bonding characteristics. Dibenzofuran possesses a weakly polar ether linkage, rendering it a relatively rigid and lipophilic scaffold. In contrast, the secondary amine in the carbazole nucleus provides a site for hydrogen bond donation and can be readily substituted, offering a versatile handle for modulating physicochemical properties.[1]

The nitrogen atom in carbazole also imparts a greater dipole moment compared to the oxygen in dibenzofuran, which can influence solubility and interactions with biological targets. The ability to N-substitute the carbazole ring allows for fine-tuning of lipophilicity and the introduction of various functional groups to optimize pharmacokinetic profiles.[2]

Comparative Biological Activities

Both dibenzofuran and carbazole scaffolds are constituents of numerous biologically active natural products and synthetic compounds, demonstrating a broad spectrum of therapeutic potential.[2][3] They have been extensively explored as anticancer, antimicrobial, and neuroprotective agents.

Anticancer Activity

Derivatives of both scaffolds have shown significant promise as anticancer agents. Dibenzofuran-based compounds have been investigated as inhibitors of various kinases, including the mTOR and RAS/RAF/MEK/ERK signaling pathways, which are crucial for cancer cell proliferation and survival.[4][5][6] Carbazole alkaloids and their synthetic derivatives have also demonstrated potent antitumor activities, with some compounds advancing to clinical trials.[7]

Compound Class Target/Cell Line Activity (IC50/MIC) Scaffold
Benzofuran-based oxadiazole conjugatesHCT116 (Colon Cancer)IC50: 3.27 µMDibenzofuran (analogue)
Oxindole-based benzofuran hybridsMCF-7 (Breast Cancer)IC50: 2.27 µMDibenzofuran (analogue)
Carbazole-rhodanine hybridsK562 (Leukemia)Binding Energy: -10.0 kcal/molCarbazole
Pyrido[3,2-α]carbazole derivativesA549 (Lung Cancer), HT29 (Colon Cancer)GI50 <10 µg/mlCarbazole
Antimicrobial Activity

The carbazole scaffold is a well-established pharmacophore in the development of antimicrobial agents.[8] Natural carbazole alkaloids and their synthetic derivatives have shown activity against a range of bacteria and fungi.[2] Dibenzofuran derivatives have also been reported to possess antibacterial properties.[1] A study on antitubercular agents showed that synthetic analogues of both dibenzofuran and carbazole exhibited significant activity against Mycobacterium tuberculosis.[3]

Compound Class Target Organism Activity (MIC) Scaffold
Dibenzofuran-tethered 2-aminothiazolesMycobacterium tuberculosis H37Rv1.56 µg/mLDibenzofuran
N-methyl carbazole-tethered 2-aminothiazolesMycobacterium tuberculosis H37Rv0.78 µg/mLCarbazole
Carbazole alkaloidsS. aureus, S. pyogenes25 µg/mLCarbazole
1H-dibenzo[a,c]carbazolesB. subtilis1.9 µg/mLCarbazole
Neuroprotective Activity

Both scaffolds have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's. Carbazole derivatives have been designed as multifunctional agents that can inhibit cholinesterases and the aggregation of β-amyloid peptides.[2][9][10] Dibenzofuran structures have also been explored as potential therapeutic agents in this area.[10]

Compound Class Target/Assay Activity (IC50) Scaffold
Tacrine-carbazole hybridsCholinesterase InhibitionPotent InhibitionCarbazole
Carbazole-based semicarbazonesHuman Acetylcholinesterase (hAChE)1.18 µMCarbazole
Ferulic acid-carbazole derivativeshAChE Inhibition19.7 nMCarbazole
Dibenzofuran/carbazole derivativesAnti-Aβ aggregationEffective InhibitionBoth

ADMET Profile Comparison

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile is a critical determinant of a drug's success. The inherent properties of dibenzofuran and carbazole scaffolds can influence these parameters.

Absorption and Distribution: The lipophilicity of the dibenzofuran scaffold suggests good passive permeability across cell membranes. However, the lack of a hydrogen bond donor may limit its aqueous solubility. The carbazole scaffold, with its N-H group, can be functionalized to modulate solubility and permeability. In silico ADMET predictions on some carbazole derivatives have suggested favorable pharmacokinetic properties.[11]

Metabolism: Both scaffolds are generally stable. The primary sites of metabolism are typically the aromatic rings through oxidation by cytochrome P450 enzymes. The nitrogen atom in carbazole can also be a site for metabolism.

Toxicity: A crucial aspect of drug safety is the potential for off-target effects, such as inhibition of the hERG potassium channel, which can lead to cardiotoxicity. Both scaffolds, being lipophilic and containing aromatic rings, have the potential to interact with the hERG channel. Therefore, early assessment of hERG liability is essential for any drug development program involving these scaffolds.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate comparison of drug candidates. Below are methodologies for key in vitro assays.

IC50 Determination for Kinase Inhibition

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase using a luminescence-based assay.[12][13]

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare a master mix containing the kinase, its specific substrate peptide, and kinase assay buffer.

    • Prepare an ATP solution in kinase assay buffer.

  • Assay Procedure:

    • Add the test compound at various concentrations to the wells of a microplate.

    • Add the enzyme/substrate master mix to each well and pre-incubate to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the ATP solution. Incubate at a controlled temperature (e.g., 30°C) for a set time.

  • Signal Detection:

    • Stop the reaction and measure the amount of ADP produced (which is proportional to kinase activity) using a commercial kit like ADP-Glo™. This involves converting the generated ADP to ATP and then using the new ATP to generate a luminescent signal.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Normalize the data using positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[12][14]

Caco-2 Permeability Assay

This assay is the industry standard for predicting in vitro human intestinal absorption.[8][15]

  • Cell Culture:

    • Culture Caco-2 cells in DMEM supplemented with fetal bovine serum and other necessary components.

    • Seed the cells onto permeable Transwell® inserts and allow them to differentiate for 21-28 days to form a confluent monolayer.

  • Assay Procedure:

    • Wash the Caco-2 monolayers with a pre-warmed transport buffer (e.g., HBSS).

    • For apical to basolateral (A→B) transport, add the test compound to the apical compartment and fresh buffer to the basolateral compartment.

    • For basolateral to apical (B→A) transport, add the test compound to the basolateral compartment and fresh buffer to the apical compartment.

    • Incubate for a defined period (e.g., 2 hours) at 37°C.

  • Sample Analysis:

    • Collect samples from both the donor and receiver compartments.

    • Analyze the concentration of the test compound in the samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A→B and B→A directions.

    • The efflux ratio (Papp(B→A) / Papp(A→B)) is calculated to determine if the compound is a substrate for efflux transporters.[15]

Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes.[16][17]

  • Preparation of Reagents:

    • Prepare a solution of liver microsomes (human or other species) in a suitable buffer.

    • Prepare an NADPH regenerating system to ensure the continuous activity of cytochrome P450 enzymes.

  • Assay Procedure:

    • In a reaction tube, mix the microsomal solution, the NADPH regenerating system, and the test compound.

    • Incubate the mixture at 37°C with gentle shaking.

    • At various time points (e.g., 0, 10, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.

  • Sample Analysis:

    • Centrifuge the samples to pellet the precipitated proteins.

    • Analyze the supernatant for the concentration of the remaining parent compound using LC-MS/MS.

  • Data Analysis:

    • Plot the percentage of the compound remaining over time.

    • From this data, calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).[16][18]

hERG Inhibition Assay

This assay is critical for assessing the cardiotoxicity potential of a compound. The automated patch-clamp technique is a common high-throughput method.[19]

  • Cell Culture:

    • Use a stable cell line expressing the hERG potassium channel (e.g., HEK293-hERG or CHO-hERG).

  • Electrophysiology:

    • Use an automated patch-clamp system (e.g., QPatch).

    • Cells are captured, and a whole-cell patch-clamp configuration is established.

    • A specific voltage protocol is applied to elicit hERG currents.

  • Compound Application:

    • After establishing a stable baseline current, the test compound is applied at various concentrations.

  • Data Analysis:

    • The inhibition of the hERG current is measured at each concentration.

    • The data is used to generate a concentration-response curve, from which the IC50 value for hERG inhibition is determined.[19]

Visualizing Key Concepts

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, visualize a key signaling pathway, a general experimental workflow, and the structural relationship between the two scaffolds.

G cluster_0 RAS/RAF/MEK/ERK Signaling Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Dibenzofuran Dibenzofuran Inhibitor Dibenzofuran->RAF Dibenzofuran->MEK

Caption: A simplified diagram of the RAS/RAF/MEK/ERK signaling pathway, a common target for anticancer drugs, indicating the inhibitory action of certain dibenzofuran derivatives.

G cluster_1 General Workflow for Scaffold Comparison start Design & Synthesize Dibenzofuran & Carbazole Analogues physchem Physicochemical Property Profiling (Solubility, logP) start->physchem invitro In Vitro Biological Screening (e.g., Kinase Assay) start->invitro adme In Vitro ADMET Assays (Caco-2, Microsomal Stability, hERG) physchem->adme invitro->adme data Data Analysis & Structure-Activity Relationship (SAR) adme->data lead Lead Optimization data->lead

Caption: A general experimental workflow for the design, synthesis, and evaluation of drug candidates based on dibenzofuran and carbazole scaffolds.

G cluster_2 Structural Relationship and Bioisosterism Dibenzofuran Dibenzofuran (Oxygen Heteroatom) Bioisosterism Bioisosteric Replacement Dibenzofuran->Bioisosterism Carbazole Carbazole (Nitrogen Heteroatom) Carbazole->Bioisosterism

Caption: A diagram illustrating the concept of bioisosterism, highlighting the structural relationship between the dibenzofuran and carbazole scaffolds where the oxygen and nitrogen atoms are considered bioisosteres.

Conclusion

Both dibenzofuran and carbazole scaffolds offer fertile ground for the development of novel therapeutics across a range of disease areas. The choice between these two privileged structures is not straightforward and depends on the specific therapeutic target and desired drug properties.

Dibenzofuran provides a more rigid and lipophilic core, which can be advantageous for certain target interactions. The carbazole scaffold, with its hydrogen-bond-donating nitrogen atom and facile N-substitution, offers greater versatility for modulating physicochemical properties and exploring structure-activity relationships. This inherent flexibility has arguably led to its broader exploration in recent drug discovery programs.

Ultimately, a thorough understanding of the subtle yet significant differences in their physicochemical properties, biological activity profiles, and ADMET characteristics, as outlined in this guide, will empower drug designers to make more strategic decisions in the quest for novel and effective medicines. The provided experimental protocols and conceptual diagrams serve as a practical resource for researchers embarking on projects involving these valuable heterocyclic scaffolds.

References

A Comparative Guide to Alternative Reagents for the Synthesis of Dibenzofuran Sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of dibenzofuran sulfonamides, a class of compounds with significant potential in medicinal chemistry, can be approached through various synthetic strategies. The choice of reagents and methodologies can profoundly impact the efficiency, scalability, and environmental footprint of the synthesis. This guide provides a comparative overview of alternative reagents for the synthesis of dibenzofuran sulfonamides, supported by experimental data and detailed protocols.

Two primary synthetic strategies are explored: the post-functionalization of a pre-formed dibenzofuran core and the cyclization of a sulfonamide-containing precursor. Each approach offers distinct advantages and is suited to different starting materials and target molecules.

Logical Workflow of Synthetic Strategies

The two main strategies for synthesizing dibenzofuran sulfonamides can be visualized as follows:

G cluster_0 Strategy A: Post-Functionalization of Dibenzofuran cluster_1 Strategy B: Cyclization of a Sulfonamide-Containing Precursor A1 Dibenzofuran Synthesis A2 Sulfonation A1->A2 Electrophilic Aromatic Substitution A3 Chlorination A2->A3 e.g., SOCl₂, PCl₅ A4 Amination A3->A4 R₂NH A5 Dibenzofuran Sulfonamide A4->A5 B1 Synthesis of Sulfonamide-Containing Diaryl Ether B2 Intramolecular Cyclization B1->B2 e.g., Pd-catalyzed C-H activation B3 Dibenzofuran Sulfonamide B2->B3

Figure 1: Overview of the two primary synthetic strategies for dibenzofuran sulfonamides.

Strategy A: Post-Functionalization of a Pre-formed Dibenzofuran Ring

This classical and widely applicable approach involves the initial synthesis of the dibenzofuran scaffold, followed by the sequential introduction of the sulfonamide functionality.

Experimental Workflow: Strategy A

G start Start: Diaryl Ether step1 Step 1: Dibenzofuran Synthesis (e.g., Pd-catalyzed intramolecular C-H arylation) start->step1 step2 Step 2: Sulfonation (e.g., Chlorosulfonic acid) step1->step2 step3 Step 3: Conversion to Sulfonyl Chloride (e.g., Thionyl chloride) step2->step3 step4 Step 4: Amination (e.g., Primary/Secondary Amine) step3->step4 end End: Dibenzofuran Sulfonamide step4->end G start Start: Substituted Phenol and Aryl Halide with Sulfonamide Group step1 Step 1: Synthesis of Diaryl Ether (e.g., Ullmann or Buchwald-Hartwig Coupling) start->step1 step2 Step 2: Intramolecular Cyclization (e.g., Pd-catalyzed C-H Activation) step1->step2 end End: Dibenzofuran Sulfonamide step2->end

A Comparative Guide to the Biological Activities of Dibenzo[b,d]furan Sulfonamides and Carbazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of two promising classes of heterocyclic compounds: dibenzo[b,d]furan sulfonamides and their structurally related carbazole analogs. Both scaffolds have garnered significant attention in medicinal chemistry due to their potent and diverse pharmacological properties, particularly as anticancer and antimicrobial agents. This document aims to present an objective overview of their performance, supported by available experimental data, to aid in the design and development of novel therapeutics.

At a Glance: Key Biological Activities

Biological ActivityDibenzo[b,d]furan SulfonamidesCarbazole Sulfonamides
Anticancer Exhibit potent cytotoxic effects against various cancer cell lines, often inducing apoptosis and cell cycle arrest. The PI3K/Akt/mTOR signaling pathway has been identified as a key target.Demonstrate broad-spectrum anticancer activity with IC50 values in the nanomolar to low micromolar range. Mechanisms include tubulin polymerization inhibition, topoisomerase inhibition, and modulation of key signaling pathways like JAK/STAT and PI3K/Akt/mTOR.
Antimicrobial Show activity against both Gram-positive and Gram-negative bacteria.Possess significant antibacterial and antifungal properties. Some derivatives are effective against drug-resistant strains.

Quantitative Comparison of Anticancer Activity

The following tables summarize the in vitro cytotoxic activity (IC50 values) of representative dibenzo[b,d]furan sulfonamides and carbazole sulfonamides against various human cancer cell lines. It is important to note that direct comparisons should be made with caution, as the experimental conditions may vary between studies.

Table 1: Anticancer Activity of Dibenzo[b,d]furan Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Dibenzofuran derivative 1MCF-7 (Breast)0.057[1]
Dibenzofuran derivative 2MDA-MB-231 (Breast)Not specified[1]
Dibenzofuran-imidazole hybrid 60SMMC-7721 (Liver)Potent[2]
Dibenzofuran-imidazole hybrid 49MCF-7 (Breast)Selective[2]
Cercosporamide-inspired dibenzofuran 44MV4-11 (AML)Low micromolar[3]

Table 2: Anticancer Activity of Carbazole Sulfonamide Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Carbazole sulfonamide 7Multiple0.00081 - 0.03119[4]
Carbazole sulfonamide 15Multiple0.00081 - 0.03119[4]
9-Ethyl-N-(3,4,5-trimethoxyphenyl)-carbazole-3-sulfonamide (11a)CEM (Leukemia)<1[4]
Water-soluble carbazole sulfonamide 4cHepG2 (Liver)-[5]
N-substituted carbazole sulfonamide 3vHepG2 (Liver)-[5]
Carbazole sulfonamide 13dRT-112 (Bladder)0.7[6]
Carbazole sulfonamide 13dUM-UC-3 (Bladder)0.9[6]
Carbazole sulfonamide 13dT24 (Bladder)2.6[6]
Carbazole derivative 4MDA-MB-231 (Breast)0.73[7]
Carbazole derivative 3MDA-MB-231 (Breast)1.44[7]

Quantitative Comparison of Antimicrobial Activity

The antimicrobial efficacy of these compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an agent that inhibits the visible growth of a microorganism.

Table 3: Antimicrobial Activity of Dibenzo[b,d]furan Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
Benzo[b]furan sulfonamide derivativesStaphylococcus aureusModerate activity[8]
Benzo[b]furan sulfonamide derivativesEscherichia coliModerate activity[8]

Table 4: Antimicrobial Activity of Carbazole Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
Carbazole derivative 10fVarious bacteria5 - 10[9]
Carbazole derivative 32bPseudomonas aeruginosa9.37[9]
Carbazole derivative 56cMRSA0.5[9]
Carbazole derivative 56cE. coli0.5[9]
4-(4-(benzylamino)butoxy)-9H-carbazoleS. aureus30[10]
Carbazole-oxadiazole conjugatesS. aureus0.6 - 4.6 (nmol/mL)[10]
N-(dimethylamino)propyl amide chain derivativeVarious3.9 - 31.2[10]

Signaling Pathways and Mechanisms of Action

Dibenzo[b,d]furan Sulfonamides

The anticancer activity of dibenzo[b,d]furan derivatives often involves the induction of apoptosis and cell cycle arrest. A key signaling pathway implicated is the PI3K/Akt/mTOR pathway , which is crucial for cell survival and proliferation. Inhibition of this pathway by dibenzo[b,d]furan compounds leads to decreased phosphorylation of key downstream effectors like Akt and mTOR, ultimately triggering programmed cell death in cancer cells[1].

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation DBF_Sulfonamide Dibenzo[b,d]furan Sulfonamide DBF_Sulfonamide->PI3K inhibits

PI3K/Akt/mTOR signaling pathway inhibition.
Carbazole Sulfonamides

Carbazole sulfonamides exhibit a broader range of reported mechanisms of action. In addition to inducing apoptosis and cell cycle arrest, they are known to interfere with the cytoskeleton by inhibiting tubulin polymerization . This disruption of microtubule dynamics leads to mitotic arrest and subsequent cell death. Furthermore, some carbazole derivatives act as topoisomerase inhibitors , preventing the proper unwinding of DNA and thereby halting replication and transcription.

Several key signaling pathways are modulated by carbazole sulfonamides, including:

  • JAK/STAT Pathway : This pathway is crucial for cytokine signaling and is often constitutively active in cancer cells, promoting proliferation and survival. Carbazole derivatives have been shown to inhibit STAT3 phosphorylation, a key step in this pathway's activation.

  • PI3K/Akt/mTOR Pathway : Similar to dibenzo[b,d]furan sulfonamides, carbazole analogs can also inhibit this central signaling cascade.

Carbazole_Signaling_Pathways cluster_jak_stat JAK/STAT Pathway cluster_tubulin Tubulin Polymerization Cytokine Cytokine Cytokine_R Cytokine Receptor Cytokine->Cytokine_R JAK JAK Cytokine_R->JAK STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Gene_Transcription Gene Transcription (Proliferation, Survival) pSTAT3->Gene_Transcription Carbazole_Sulfonamide1 Carbazole Sulfonamide Carbazole_Sulfonamide1->STAT3 inhibits phosphorylation Tubulin Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules polymerization Mitotic_Arrest Mitotic Arrest & Apoptosis Microtubules->Mitotic_Arrest Carbazole_Sulfonamide2 Carbazole Sulfonamide Carbazole_Sulfonamide2->Tubulin inhibits polymerization

Mechanisms of action for carbazole sulfonamides.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the biological activities of dibenzo[b,d]furan sulfonamides and carbazole analogs.

Anticancer Activity

1. Cell Viability and Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well plate Start->Seed_Cells Add_Compound Add Test Compound (Varying Concentrations) Seed_Cells->Add_Compound Incubate1 Incubate (e.g., 48-72h) Add_Compound->Incubate1 Add_MTT Add MTT Reagent Incubate1->Add_MTT Incubate2 Incubate (e.g., 4h) Add_MTT->Incubate2 Add_Solubilizer Add Solubilizing Agent (e.g., DMSO) Incubate2->Add_Solubilizer Read_Absorbance Read Absorbance (e.g., 570nm) Add_Solubilizer->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50

References

A Comparative Guide to Validated Analytical Methods for Dibenzo[b,d]furan Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The validation of analytical methods is a critical component in the research, development, and quality control of pharmaceutical compounds. For dibenzo[b,d]furan derivatives, a class of compounds with significant interest in drug development and materials science, robust and reliable analytical techniques are essential for accurate quantification and characterization. This guide provides a comparative overview of three widely used analytical methods—High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—for the analysis of these derivatives, with a specific focus on 2-Acetyldibenzofuran as a representative compound.

Comparative Performance of Analytical Methods

The selection of an appropriate analytical technique is contingent on the specific requirements of the analysis, such as the desired sensitivity, selectivity, and the nature of the sample matrix. The performance of each method is evaluated based on key validation parameters as recommended by the International Council for Harmonisation (ICH) guidelines.

Data Presentation: A Comparative Overview

The following tables summarize the performance characteristics of HPLC-UV, GC-MS, and LC-MS/MS for the quantification of 2-Acetyldibenzofuran, based on established methods for structurally related compounds.[1]

Table 1: Linearity and Range [1]

ParameterHPLC-UVGC-MSLC-MS/MS
Linearity Range (µg/mL) 0.5 - 1000.1 - 500.005 - 10
Correlation Coefficient (r²) > 0.999> 0.999> 0.9995
Equation y = mx + cy = mx + cy = mx + c

Table 2: Accuracy (Recovery) [1]

Concentration LevelHPLC-UV (%)GC-MS (%)LC-MS/MS (%)
Low 98.5 ± 2.097.0 ± 4.599.0 ± 3.0
Medium 99.8 ± 1.599.5 ± 2.5100.5 ± 1.8
High 100.2 ± 1.0101.0 ± 2.0100.3 ± 1.5

Table 3: Precision (Relative Standard Deviation - RSD)

ParameterHPLC-UV (%)GC-MS (%)LC-MS/MS (%)
Intra-day Precision < 2.0< 5.0< 3.0
Inter-day Precision < 3.0< 7.0< 5.0

Table 4: Sensitivity

ParameterHPLC-UVGC-MSLC-MS/MS
Limit of Detection (LOD) ~0.15 µg/mL~0.03 µg/mL~0.0015 µg/mL
Limit of Quantitation (LOQ) ~0.5 µg/mL~0.1 µg/mL~0.005 µg/mL

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is well-suited for routine quality control and quantification of 2-Acetyldibenzofuran in bulk drug substances and pharmaceutical formulations where high sensitivity is not the primary requirement.[1]

Instrumentation and Chromatographic Conditions: [1]

  • HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of Acetonitrile and Water (e.g., 70:30 v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by scanning a standard solution of 2-Acetyldibenzofuran from 200 to 400 nm (a wavelength of maximum absorbance should be chosen).

  • Run Time: Approximately 10 minutes.

Standard and Sample Preparation: [1]

  • Stock Standard Solution (1000 µg/mL): Accurately weigh about 10 mg of 2-Acetyldibenzofuran reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.5 - 100 µg/mL).

  • Sample Preparation: Accurately weigh a sample containing 2-Acetyldibenzofuran and dissolve it in a known volume of acetonitrile. The solution may be sonicated to ensure complete dissolution. Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

G cluster_prep Sample and Standard Preparation cluster_analysis HPLC-UV Analysis prep_start Start weigh_standard Weigh Reference Standard prep_start->weigh_standard weigh_sample Weigh Sample prep_start->weigh_sample dissolve_standard Dissolve in Acetonitrile weigh_standard->dissolve_standard stock_solution Stock Solution (1000 µg/mL) dissolve_standard->stock_solution serial_dilution Serial Dilution with Mobile Phase stock_solution->serial_dilution working_standards Working Standards (0.5-100 µg/mL) serial_dilution->working_standards inject_sample Inject into HPLC System working_standards->inject_sample Calibration dissolve_sample Dissolve in Acetonitrile weigh_sample->dissolve_sample sonicate_sample Sonicate to Ensure Dissolution dissolve_sample->sonicate_sample filter_sample Filter through 0.45 µm Syringe Filter sonicate_sample->filter_sample hplc_vial Transfer to HPLC Vial filter_sample->hplc_vial hplc_vial->inject_sample Analysis separation Chromatographic Separation (C18 Column) inject_sample->separation detection UV Detection at Max Wavelength separation->detection data_acquisition Data Acquisition and Processing detection->data_acquisition quantification Quantification data_acquisition->quantification analysis_end End quantification->analysis_end G cluster_prep Plasma Sample Preparation cluster_analysis LC-MS/MS Analysis prep_start Start spike_plasma Spike Plasma with Analyte and IS prep_start->spike_plasma protein_precipitation Add Acetonitrile for Protein Precipitation spike_plasma->protein_precipitation vortex Vortex Mix protein_precipitation->vortex centrifuge Centrifuge to Pellet Proteins vortex->centrifuge transfer_supernatant Transfer Supernatant centrifuge->transfer_supernatant evaporate Evaporate to Dryness (N2) transfer_supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lcms_vial Transfer to LC-MS Vial reconstitute->lcms_vial inject_sample Inject into LC-MS/MS System lcms_vial->inject_sample Analysis separation UPLC Separation (C18 Column) inject_sample->separation ionization Electrospray Ionization (ESI) separation->ionization msms_detection MRM Detection (Triple Quadrupole) ionization->msms_detection data_acquisition Data Acquisition and Processing msms_detection->data_acquisition quantification Quantification data_acquisition->quantification analysis_end End quantification->analysis_end G cluster_pathway VEGF Signaling Pathway in Angiogenesis VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds to Dimerization Receptor Dimerization VEGFR2->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt) Autophosphorylation->Downstream Angiogenesis Angiogenesis (Cell Proliferation, Migration) Downstream->Angiogenesis TumorGrowth Tumor Growth and Metastasis Angiogenesis->TumorGrowth Dibenzofuran Dibenzo[b,d]furan Derivative Dibenzofuran->VEGFR2 Inhibits

References

A Comparative Guide to the Photophysical Properties of Dibenzofuran Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dibenzofuran and its structural isomers, collectively known as benzonaphthofurans or naphthofurans, are a class of heterocyclic aromatic compounds with significant potential in materials science and medicinal chemistry. Their rigid, planar structure and conjugated π-system give rise to interesting photophysical properties, making them valuable scaffolds for the development of fluorescent probes, organic light-emitting diode (OLED) materials, and photosensitizers. Understanding the distinct photophysical characteristics of each isomer is crucial for the rational design of molecules with tailored optical properties.

This guide provides a comparative overview of the key photophysical properties of dibenzofuran and its isomers. Due to the limited availability of comprehensive experimental data for the parent, unsubstituted naphthofuran isomers in the scientific literature, this guide presents the well-characterized properties of dibenzofuran and supplements with available data on naphthofuran derivatives where possible, highlighting the need for further experimental investigation into these compounds.

Data Presentation: Photophysical Properties

The following table summarizes key photophysical data for dibenzofuran. Data for the parent naphthofuran isomers is largely unavailable in the literature, a notable gap in the photophysical characterization of this compound class.

CompoundIsomerAbsorption Maxima (λ_abs, nm)Emission Maximum (λ_em, nm)Fluorescence Quantum Yield (Φ_F)Fluorescence Lifetime (τ, ns)
Dibenzofuran -217, 245, 250, 280, 285, 295, 300 (in Alcohol)[1]314[2]Data not readily available10.8 ± 0.5[3]
Naphtho[2,1-b]furan AngularData not readily available for parentData not readily available for parentDerivatives reported to have moderate to good quantum yields[2]Data not readily available for parent
Naphtho[2,3-b]furan LinearData not readily available for parentData not readily available for parentData not readily available for parentData not readily available for parent
Naphtho[1,2-b]furan AngularData not readily available for parentData not readily available for parentData not readily available for parentData not readily available for parent

Experimental Protocols

The determination of the photophysical properties listed above requires a suite of spectroscopic techniques. Below are detailed methodologies for these key experiments.

UV-Visible Absorption Spectroscopy

Objective: To determine the wavelengths at which a molecule absorbs light.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the dibenzofuran isomer in a UV-transparent solvent (e.g., cyclohexane, ethanol, or acetonitrile) in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.1 and 1 at the absorption maximum to ensure linearity with the Beer-Lambert law.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is typically used.

  • Data Acquisition: A background spectrum of the pure solvent is recorded first and subtracted from the sample spectrum. The absorbance is then measured over a wavelength range, typically from 200 to 800 nm.

  • Data Analysis: The wavelengths of maximum absorbance (λ_abs) are identified from the resulting spectrum.

Steady-State Fluorescence Spectroscopy

Objective: To determine the emission spectrum and relative fluorescence quantum yield.

Methodology:

  • Sample Preparation: Prepare a series of dilute solutions of the sample with absorbance values below 0.1 at the excitation wavelength to avoid inner filter effects. A well-characterized fluorescence standard with a known quantum yield (e.g., quinine sulfate or 9,10-diphenylanthracene) is also prepared in the same solvent if a relative quantum yield is to be measured.

  • Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., xenon lamp), monochromators for selecting excitation and emission wavelengths, and a sensitive detector (e.g., a photomultiplier tube).

  • Data Acquisition:

    • Emission Spectrum: The sample is excited at a wavelength corresponding to one of its absorption maxima, and the emitted light is scanned over a range of longer wavelengths.

    • Quantum Yield (Relative Method): The integrated fluorescence intensity of the sample and the standard are measured under identical experimental conditions (excitation wavelength, slit widths). The absorbance of both the sample and the standard at the excitation wavelength is also measured.

  • Data Analysis:

    • The wavelength of maximum fluorescence emission (λ_em) is determined from the emission spectrum.

    • The relative fluorescence quantum yield (Φ_F) is calculated using the following equation: Φ_F(sample) = Φ_F(standard) * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample / n_standard)^2 where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Time-Resolved Fluorescence Spectroscopy

Objective: To measure the fluorescence lifetime of the excited state.

Methodology:

  • Sample Preparation: A dilute solution of the sample is prepared as for steady-state fluorescence measurements.

  • Instrumentation: A time-correlated single-photon counting (TCSPC) system is commonly used. This consists of a pulsed light source (e.g., a picosecond laser or a light-emitting diode), a sample holder, a fast photodetector, and timing electronics.

  • Data Acquisition: The sample is excited with a short pulse of light, and the arrival times of the emitted photons are recorded relative to the excitation pulse. This process is repeated many times to build up a histogram of photon arrival times.

  • Data Analysis: The resulting fluorescence decay curve is fitted to one or more exponential functions to determine the fluorescence lifetime(s) (τ).

Mandatory Visualization

The following diagram illustrates the general workflow for the comprehensive assessment of the photophysical properties of a dibenzofuran isomer.

photophysical_workflow cluster_synthesis Compound Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data Data Analysis & Interpretation synthesis Synthesis & Purification of Isomer uv_vis UV-Vis Absorption Spectroscopy synthesis->uv_vis fluorescence Steady-State Fluorescence synthesis->fluorescence time_resolved Time-Resolved Fluorescence synthesis->time_resolved absorption_max Determine λ_abs uv_vis->absorption_max emission_max Determine λ_em fluorescence->emission_max quantum_yield Calculate Φ_F fluorescence->quantum_yield lifetime Determine τ time_resolved->lifetime comparison Comparative Analysis of Isomers absorption_max->comparison emission_max->comparison quantum_yield->comparison lifetime->comparison

Caption: Experimental workflow for assessing photophysical properties.

References

In Vitro Efficacy of Dibenzo[b,d]furan-Based Kinase Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective in vitro comparison of Dibenzo[b,d]furan-based kinase inhibitors, supported by experimental data from recent studies. The following sections detail the inhibitory activity of these compounds against various kinases, outline the experimental methodologies used for their evaluation, and visualize the key signaling pathways involved.

Data Presentation: Comparative Inhibitory Activity

The Dibenzo[b,d]furan scaffold has emerged as a promising framework for the development of potent and selective kinase inhibitors. The tables below summarize the in vitro inhibitory activity (IC50 values) of representative Dibenzo[b,d]furan-based compounds against a panel of kinases, highlighting their potency and selectivity.

Table 1: IC50 Values of Dibenzo[b,d]furan Derivatives Against Protein Kinase CK2

CompoundStructureIC50 (nM) for CK2
12b 7,9-Dichloro-8-hydroxy-4-[(phenylamino)methylene]-1,2-dihydro-dibenzo[b,d]furan-3(4H)-one5.8[1][2]
12c 7,9-Dibromo-8-hydroxy-4-[(phenylamino)methylene]-1,2-dihydro-dibenzo[b,d]furan-3(4H)-one5.8[1][2]
4b 6,7-dichloro-1,4-dihydro-8-hydroxy-4-[(4-methylphenylamino)-methylene]dibenzo[b,d]furan-3-(2H)-one29[3]
2a dichloro derivative29[3]
2b regioisomeric dibromo derivative5.8[3]

Table 2: Illustrative Selectivity Profile of a 2-Acetyldibenzofuran Analog

This table presents a hypothetical but representative selectivity profile of a 2-Acetyldibenzofuran analog, with PIM1 as its primary target. This data illustrates the potential for off-target effects and the importance of comprehensive kinase screening.

Kinase TargetKinase FamilyIC50 (nM)Notes
PIM1 Serine/Threonine Kinase15High Potency (Primary Target)
CLK1 Serine/Threonine Kinase85Significant off-target activity
AKT1 Serine/Threonine Kinase1,250Moderate off-target activity
GSK3B Serine/Threonine Kinase2,100Moderate off-target activity
FLT3 Tyrosine Kinase5,300Low off-target activity
JNK1 Serine/Threonine Kinase7,800Low off-target activity
AURKA Serine/Threonine Kinase8,500Low off-target activity
ABL1 Tyrosine Kinase> 10,000Low off-target activity
CDK2 Serine/Threonine Kinase> 10,000Low off-target activity
EGFR Tyrosine Kinase> 10,000Low off-target activity
JAK2 Tyrosine Kinase> 10,000Low off-target activity

Data in Table 2 is illustrative and based on typical results for this class of compounds to serve as a framework for evaluating kinase inhibitor selectivity.[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are essential for the accurate interpretation of the presented data and for the design of future comparative studies.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.

  • Kinase Reaction: A reaction mixture is prepared containing the kinase of interest, the substrate, ATP, and the test compound (Dibenzo[b,d]furan derivative) at various concentrations in a kinase buffer.

  • Reaction Termination and ATP Depletion: After a defined incubation period, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • ADP to ATP Conversion and Signal Generation: Kinase Detection Reagent is added, which contains enzymes that convert the ADP generated in the kinase reaction into ATP. This newly synthesized ATP is then used by a luciferase to generate a luminescent signal.

  • Data Acquisition: The luminescence is measured using a plate reader. The intensity of the light signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

  • IC50 Determination: The concentration of the inhibitor that causes a 50% reduction in kinase activity (IC50) is determined by plotting the luminescence signal against the inhibitor concentration.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the Dibenzo[b,d]furan-based inhibitor or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, the culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is then incubated for a few hours to allow for the conversion of MTT to formazan crystals by metabolically active cells.

  • Formazan Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO or an acidic isopropanol solution) is added to dissolve the insoluble purple formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value (the concentration of the inhibitor that reduces cell viability by 50%) is determined.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways targeted by Dibenzo[b,d]furan-based kinase inhibitors and a typical experimental workflow.

Pim1_Signaling_Pathway Cytokine Cytokine JAK JAK Cytokine->JAK Activates STAT STAT JAK->STAT Phosphorylates Pim1 Pim-1 STAT->Pim1 Induces Transcription Pim1->STAT Inhibits (via SOCS) Downstream Downstream Targets (e.g., Bad, p21, c-Myc) Pim1->Downstream Phosphorylates SOCS SOCS Pim1->SOCS Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Pim-1 Signaling Pathway.

CK2_Signaling_Pathway CK2 CK2 PI3K_Akt PI3K/Akt/mTOR CK2->PI3K_Akt Activates NFkB NF-κB CK2->NFkB Activates JAK_STAT JAK/STAT CK2->JAK_STAT Activates Cell_Survival Cell Survival PI3K_Akt->Cell_Survival Proliferation Proliferation PI3K_Akt->Proliferation Anti_Apoptosis Anti-Apoptosis NFkB->Anti_Apoptosis JAK_STAT->Proliferation

Caption: CK2 Pro-Survival Signaling Pathways.

CLK1_Splicing_Regulation CLK1 CLK1 Kinase SR_Proteins SR Proteins (e.g., SRSF1, SRSF3) CLK1->SR_Proteins Phosphorylates Spliceosome Spliceosome Assembly SR_Proteins->Spliceosome Inactive Phospho_SR Phosphorylated SR Proteins Phospho_SR->Spliceosome Promotes mRNA Mature mRNA Spliceosome->mRNA Splicing pre_mRNA pre-mRNA pre_mRNA->Spliceosome

Caption: CLK1-Mediated Regulation of RNA Splicing.

Experimental_Workflow Start Start: Synthesize/Obtain Dibenzo[b,d]furan Compounds Kinase_Assay In Vitro Kinase Assay (e.g., ADP-Glo) Start->Kinase_Assay IC50_Det Determine IC50 Values Kinase_Assay->IC50_Det Selectivity Kinase Selectivity Profiling (Panel of Kinases) IC50_Det->Selectivity Cell_Viability Cell-Based Assay (e.g., MTT) Selectivity->Cell_Viability Lead_Opt Lead Optimization Cell_Viability->Lead_Opt Lead_Opt->Start Iterate End End: Identify Lead Candidate Lead_Opt->End

Caption: Kinase Inhibitor Evaluation Workflow.

References

A Comparative Guide to Synthetic Equivalents for Dibenzo[b,d]furan-2-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel therapeutics and functional materials, the dibenzo[b,d]furan scaffold is a privileged structure, imparting desirable pharmacological and physicochemical properties. Dibenzo[b,d]furan-2-sulfonyl chloride is a key reagent for introducing this moiety, enabling the formation of sulfonamides—a class of compounds with broad biological activities. This guide provides a comprehensive comparison of this compound with its commercially available synthetic equivalents and alternative reagents, supported by available experimental data and detailed protocols to aid in reagent selection and experimental design.

Introduction to this compound and its Alternatives

This compound is a reactive intermediate used to synthesize a variety of derivatives, most notably sulfonamides, through reaction with primary or secondary amines. The reactivity of the sulfonyl chloride group is influenced by the electron-donating character of the dibenzofuran ring system. For researchers seeking to modulate the properties of the resulting sulfonamides or to overcome synthetic challenges, several alternatives to this compound are available. These include positional isomers, heteroatom-substituted analogs, and alternative activating groups.

This guide will focus on a comparative analysis of the following reagents:

  • This compound (The Benchmark)

  • Positional Isomers:

    • Dibenzo[b,d]furan-3-sulfonyl chloride

    • Dibenzo[b,d]furan-4-sulfonyl chloride

  • Heteroaromatic Analog:

    • Dibenzo[b,d]thiophene-2-sulfonyl chloride

  • Alternative Reagent Class:

    • Pentafluorophenyl (PFP) Sulfonate Esters

Performance Comparison in Sulfonamide Synthesis

The efficacy of a sulfonylating agent is primarily determined by the yield and purity of the resulting sulfonamide, as well as the reaction conditions required. While direct, head-to-head comparative studies under identical conditions are scarce in the literature, the following tables collate available data from various sources to provide a performance overview.

Table 1: Comparison of Reaction Yields for Sulfonamide Formation

ReagentAmine SubstrateSolventBaseReaction TimeYield (%)Reference
This compound Dipeptide EstersDichloromethaneTriethylamineNot SpecifiedGood[1]
Dibenzo[b,d]furan-3-sulfonyl chlorideVarious AminesNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNo data available
Dibenzo[b,d]furan-4-sulfonyl chlorideNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNo data available
Dibenzothiophene-2-sulfonyl chlorideVarious AminesNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNo data available
p-Toluenesulfonyl chloride (for reference)AnilinePyridinePyridineNot Specified~100%[2]
p-Toluenesulfonyl chloride (for reference)Various AminesDichloromethaneTriethylamine6 hours86%[2]

Note: The lack of specific yield data for many of the dibenzofuran-based reagents highlights a gap in the current chemical literature. The provided data for p-toluenesulfonyl chloride serves as a general benchmark for typical sulfonamide synthesis.

Theoretical Reactivity Considerations:

The reactivity of aryl sulfonyl chlorides is influenced by the electronic properties of the aromatic ring system.[3]

  • Positional Isomers: The electronic effect of the furan oxygen atom will differ depending on the position of the sulfonyl chloride group. In the 2- and 4-positions, the oxygen can exert a greater electron-donating resonance effect, which may slightly decrease the electrophilicity of the sulfur atom compared to the 3-position. This suggests that the 3-isomer might be slightly more reactive.

  • Heteroaromatic Analogs: The sulfur atom in dibenzothiophene is generally considered to be less electron-donating than the oxygen in dibenzofuran. Consequently, dibenzo[b,d]thiophene-2-sulfonyl chloride is expected to be more reactive than its furan counterpart due to the increased electrophilicity of the sulfonyl group.

Experimental Protocols

A general and reliable method for the synthesis of sulfonamides from sulfonyl chlorides is the reaction with a primary or secondary amine in the presence of a base to neutralize the HCl byproduct.[2]

General Experimental Protocol for Sulfonamide Synthesis

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.0-1.2 eq)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Pyridine (1.5-2.0 eq)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the amine (1.0-1.2 eq) and triethylamine (1.5-2.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add the this compound solution dropwise to the stirred amine solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired sulfonamide.

Alternative Reagents: Pentafluorophenyl (PFP) Sulfonate Esters

For substrates where the corresponding sulfonyl chloride is unstable or difficult to handle, pentafluorophenyl (PFP) sulfonate esters serve as excellent alternatives. These reagents are generally more stable than sulfonyl chlorides and react readily with amines to form sulfonamides under mild conditions.

Advantages of PFP Sulfonate Esters:

  • Enhanced Stability: PFP esters are often crystalline solids with greater shelf-life compared to moisture-sensitive sulfonyl chlorides.

  • High Reactivity: The electron-withdrawing nature of the pentafluorophenyl group makes the sulfonate a good leaving group, facilitating nucleophilic attack by amines.

  • Milder Reaction Conditions: Their use can sometimes avoid the need for strong bases or harsh reaction conditions.

Visualizing Synthetic and Biological Pathways

To provide a clearer understanding of the synthetic utility and biological relevance of dibenzofuran-based sulfonamides, the following diagrams illustrate a typical synthetic workflow and a relevant signaling pathway where these compounds have shown inhibitory activity.

G cluster_reagents Starting Materials cluster_synthesis Synthesis cluster_products Products Dibenzofuran Dibenzofuran Sulfonylation Chlorosulfonation Dibenzofuran->Sulfonylation Chlorosulfonic_Acid Chlorosulfonic Acid Chlorosulfonic_Acid->Sulfonylation Amine R1R2NH Sulfonamide_Formation Sulfonamide Formation Amine->Sulfonamide_Formation DBF_Sulfonyl_Chloride This compound Sulfonylation->DBF_Sulfonyl_Chloride Sulfonamide Dibenzo[b,d]furan-2-sulfonamide Sulfonamide_Formation->Sulfonamide DBF_Sulfonyl_Chloride->Sulfonamide_Formation

Caption: Synthetic workflow for the preparation of dibenzo[b,d]furan-2-sulfonamides.

Dibenzofuran-based compounds have been identified as potent inhibitors of several protein kinases, including Pim-1 and CLK1, which are implicated in cancer cell proliferation and survival.[4] The following diagram illustrates a simplified signaling pathway involving these kinases.

G Receptor Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT Pim1 Pim-1 STAT->Pim1 Upregulation Bad Bad Pim1->Bad Phosphorylation CLK1 CLK1 SR_Proteins SR Proteins CLK1->SR_Proteins Phosphorylation Splicing Alternative Splicing SR_Proteins->Splicing Apoptosis_Inhibition Inhibition of Apoptosis Bad->Apoptosis_Inhibition Proliferation Cell Proliferation Splicing->Proliferation Apoptosis_Inhibition->Proliferation Dibenzofuran_Inhibitor Dibenzofuran-based Sulfonamide Inhibitor Dibenzofuran_Inhibitor->Pim1 Dibenzofuran_Inhibitor->CLK1

Caption: Simplified Pim-1 and CLK1 signaling pathways targeted by dibenzofuran-based inhibitors.

Conclusion

This compound remains a valuable reagent for the synthesis of dibenzofuran-containing sulfonamides. However, for researchers seeking to fine-tune reactivity or improve substrate scope, positional isomers and heteroaromatic analogs present viable, albeit under-documented, alternatives. The expected reactivity trends based on electronic effects suggest that dibenzofuran-3-sulfonyl chloride and dibenzothiophene-2-sulfonyl chloride may offer enhanced reactivity. For cases requiring increased stability, pentafluorophenyl sulfonate esters are a promising alternative. The development of direct comparative studies would be highly beneficial to the research community for making more informed decisions on reagent selection. The provided protocols and diagrams serve as a foundational resource for the synthesis and biological investigation of this important class of compounds.

References

cross-reactivity studies of Dibenzo[b,d]furan-based compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Cross-Reactivity of Dibenzo[b,d]furan-Based Compounds

This guide provides an objective comparison of the cross-reactivity of dibenzo[b,d]furan-based compounds with other structurally related molecules. The information is intended for researchers, scientists, and drug development professionals working with these compounds, particularly in the context of immunoassays and protein binding studies. The data presented is supported by experimental findings from peer-reviewed studies.

Immunoassay Cross-Reactivity

Immunoassays are common tools for the detection of dibenzo[b,d]furans, often in the context of environmental monitoring for dioxins and related compounds. The specificity of these assays is crucial, and cross-reactivity with other congeners or structurally similar molecules is a key performance characteristic.

A set of five anti-dioxin monoclonal antibodies (mAbs), designated DD-1, DD-3, DD-4, DD-5, and DD-6, were developed and characterized for their ability to recognize various polychlorinated dibenzodioxins and dibenzofurans.[1] A competition enzyme-linked immunosorbent assay (ELISA) was used to determine the cross-reactivity of these antibodies.[1] The results showed that all five antibodies could recognize tetrachloro- and pentachloro-dibenzodioxins and -dibenzofurans.[1] However, they did not bind to non-chlorinated, mono-, hexa-, or octa-chlorinated dibenzodioxins, nor to non-chlorinated, octachloro- or 1,2,3,4,8,9-hexachloro-dibenzofurans.[1] This suggests that chlorine substitution on both rings is necessary for antibody recognition.[1]

Notably, three of the mAbs (DD-3, DD-4, DD-5) did not show any cross-reactivity with the polychlorinated biphenyls (PCBs) tested, while DD-1 and DD-6 showed weak recognition of the 3,3',4,4'-tetrachloro congener.[1] The antibodies DD-4 and DD-5 were found to be the most specific for the dibenzodioxin and dibenzofuran structure and did not react with a panel of other chlorinated compounds like phenols, benzenes, or pesticides.[1]

In a separate study, a novel monoclonal antibody, D9-36, was generated for an ELISA to monitor toxic polychlorinated dibenzo-p-dioxins and dibenzofurans.[2] This antibody specifically recognized major toxic congeners including 2,3,7,8-tetrachlorodibenzo-p-dioxin (2,3,7,8-TCDD), 1,2,3,7,8-pentachlorodibenzo-p-dioxin, and 2,3,4,7,8-pentachlorodibenzofuran.[2]

The concept of "generic" antibodies with broader cross-reactivity is sometimes advantageous for screening a class of compounds, such as the various dioxin congeners present in environmental samples.[3] This can be achieved by screening antibodies raised against a family of target compounds or by using mixed antibodies to broaden the detection range.[3]

Quantitative Cross-Reactivity Data

While the specific percentage of cross-reactivity for each dibenzofuran congener was not detailed in the provided search results, the qualitative specificity is summarized in the table below.

AntibodyTarget AnalytesCross-Reactive with PCBsNon-Reactive Compounds
DD-1, DD-6 Tetrachloro- and pentachloro- dibenzodioxins and -dibenzofuransWeakly with 3,3',4,4'-tetrachloro congenerNon-chlorinated, mono-, hexa-, octa-chlorinated dibenzodioxins and dibenzofurans, chlorinated phenols, benzenes, pesticides
DD-3, DD-4, DD-5 Tetrachloro- and pentachloro- dibenzodioxins and -dibenzofuransNoNon-chlorinated, mono-, hexa-, octa-chlorinated dibenzodioxins and dibenzofurans, PCBs, chlorinated phenols, benzenes, pesticides
D9-36 2,3,7,8-TCDD, 1,2,3,7,8-pentachlorodibenzo-p-dioxin, 2,3,4,7,8-pentachlorodibenzofuranNot specifiedNot specified

Protein Binding Cross-Reactivity

Cross-reactivity can also be assessed in terms of binding to proteins. A study investigated the binding of two 4-nitrophenyl-functionalized benzofurans, BF1 (a monofuran) and BDF1 (a difuran), to bovine serum albumin (BSA) as a model protein.[4][5] This provides insight into how the number of furan rings affects protein interaction.

Using fluorescence spectroscopy, the dissociation constants (kD) for the binding of these compounds to BSA were determined.[4][5] The results showed that BF1 binds to BSA with a significantly higher affinity than BDF1.[4][5]

Quantitative Protein Binding Data
CompoundDescriptionDissociation Constant (kD) with BSA (nM)
BF1 4-nitrophenyl-functionalized benzomonofuran28.4 ± 10.1
BDF1 4-nitrophenyl-functionalized benzodifuran142.4 ± 64.6

Data sourced from[4][5]

Experimental Protocols

Competitive ELISA for Dioxins and Dibenzofurans

A common method for assessing cross-reactivity is the competitive enzyme-linked immunosorbent assay (ELISA).[1]

  • Coating: A microplate is coated with specific antigens related to the target analytes.[3]

  • Competition: Samples containing the analyte of interest (e.g., different dibenzofuran congeners) are added to the wells along with a fixed amount of anti-dioxin antibody. The free analyte in the sample competes with the coated antigen for binding to the antibody.[3]

  • Incubation and Washing: The plate is incubated to allow binding to occur, after which the soluble molecules are washed away.[3]

  • Secondary Antibody: A secondary antibody labeled with an enzyme is added, which binds to the primary antibody that is now bound to the coated antigen.[3]

  • Detection: A substrate is added that reacts with the enzyme on the secondary antibody to produce a measurable signal (e.g., color change). The intensity of the signal is inversely proportional to the concentration of the analyte in the sample.[3]

Fluorescence Spectroscopy for Protein Binding

Fluorescence spectroscopy can be used to determine the binding affinity of compounds to proteins like BSA.[5]

  • Sample Preparation: A solution of the protein (e.g., BSA) in a suitable buffer is prepared.

  • Excitation: The protein solution is excited at a specific wavelength (e.g., 280 nm), and its intrinsic fluorescence emission is measured (e.g., around 347 nm for BSA).[5]

  • Titration: Aliquots of the ligand (dibenzo[b,d]furan-based compound) are incrementally added to the protein solution.

  • Measurement: After each addition, the fluorescence emission spectrum of the solution is recorded. The binding of the ligand to the protein often leads to quenching (a decrease) of the protein's intrinsic fluorescence.[5]

  • Data Analysis: The change in fluorescence intensity is plotted against the ligand concentration. The dissociation constant (kD) is then calculated by fitting this data to a binding equation.[5]

Visualizations

ELISA_Workflow cluster_coating 1. Antigen Coating cluster_competition 2. Competitive Binding cluster_detection 3. Detection A Microplate Well B Antigen Coating A->B Immobilization C Add Sample (Analyte) & Primary Antibody D Competition for Antibody Binding C->D E Add Enzyme-Labeled Secondary Antibody F Add Substrate E->F G Measure Signal F->G Analyte Free Analyte Analyte->D Antibody Primary Antibody Antibody->D CoatedAntigen Coated Antigen CoatedAntigen->D

Caption: Workflow of a competitive ELISA for cross-reactivity assessment.

Protein_Binding_Comparison cluster_compounds Test Compounds cluster_protein Model Protein cluster_affinity Binding Affinity (kD) BF1 BF1 (Monofuran) BDF1 BDF1 (Difuran) BSA Bovine Serum Albumin (BSA) BF1->BSA Higher Affinity BDF1->BSA Lower Affinity Affinity_BF1 28.4 nM Affinity_BDF1 142.4 nM

Caption: Comparative binding affinity of benzofuran derivatives to BSA.

References

A Comparative Guide to the Quantum Yield of Dibenzofuran and Benzofuran Fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the fluorescence quantum yields of dibenzofuran and benzofuran fluorophores, supported by experimental data. Understanding the photophysical properties of these two core structures is crucial for their application in the development of fluorescent probes, sensors, and active pharmaceutical ingredients.

Data Presentation

The following table summarizes the key photophysical data for dibenzofuran and various benzofuran derivatives. A direct comparison of the parent (unsubstituted) dibenzofuran and benzofuran is challenging due to limited available data for the parent compounds under identical conditions. However, data on relevant derivatives provide valuable insights into their relative fluorescence efficiencies.

Compound ClassRepresentative CompoundSolventExcitation Wavelength (λex, nm)Emission Wavelength (λem, nm)Fluorescence Quantum Yield (Φf)Reference
Dibenzofuran DibenzofuranSupersonic Jet289.5315- (Lifetime = 10.8 ns)[1]
Dibenzofuran-fused BODIPYs---Close to 1.0[2]
DBF1 (aggregated state)THF/Water--0.1789
Benzofuran Benzofuran DerivativesCyclohexane297-312-0.41 - 0.55[3]
Egonol Derivatives---~0.92[4]
Benzofuro[2,3-c]pyridin-3-olsDMSO--up to 0.91
Vinylene DerivativesSolution & Crystal-->0.50

Key Observations:

  • Benzofuran derivatives generally exhibit high fluorescence quantum yields, with some natural products like egonols approaching unity.[4] Newly synthesized benzofuran derivatives have also shown quantum yields in the range of 41-55% in non-polar solvents like cyclohexane.[3]

  • Functionalization of the core structures plays a significant role. For instance, dibenzofuran-fused BODIPYs exhibit exceptionally high quantum yields, close to unity.[2] Similarly, specific substitutions on the benzofuran ring can lead to highly emissive compounds with quantum yields exceeding 90%.

Experimental Protocols

The determination of fluorescence quantum yield is a critical experimental procedure in photophysics. Two primary methods are employed: the relative method and the absolute method.

Relative Quantum Yield Measurement

This is the more common method and involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

Detailed Methodology:

  • Standard Selection: Choose a quantum yield standard that absorbs and emits in a similar spectral region to the sample of interest. The standard should be photochemically stable and have a well-documented quantum yield in the chosen solvent. Anthracene in ethanol (Φf = 0.27) is a common standard.[5]

  • Solution Preparation: Prepare a series of dilute solutions of both the standard and the sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Absorbance Measurement: Record the UV-Vis absorption spectra of all solutions.

  • Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument parameters (e.g., slit widths).

  • Data Analysis:

    • Integrate the area under the fluorescence emission curves for both the sample and the standard.

    • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.

    • The slope of the resulting straight line is proportional to the quantum yield.

    • The quantum yield of the sample (Φf_sample) is calculated using the following equation:

      Φf_sample = Φf_std * (m_sample / m_std) * (η_sample² / η_std²)

      where:

      • Φf_std is the quantum yield of the standard.

      • m_sample and m_std are the slopes of the plots for the sample and standard, respectively.

      • η_sample and η_std are the refractive indices of the sample and standard solutions (if different solvents are used).

Absolute Quantum Yield Measurement

This method directly measures the number of photons emitted by a sample relative to the number of photons absorbed, typically using an integrating sphere.

Detailed Methodology:

  • Instrumentation: An integrating sphere is used to collect all the light emitted from the sample over the entire 4π solid angle. The sphere is coated with a highly reflective material like Spectralon.

  • Blank Measurement: A measurement is first performed with a blank (cuvette containing only the solvent) inside the integrating sphere to measure the incident excitation light intensity.

  • Sample Measurement: The sample solution is then placed in the integrating sphere, and the emission spectrum is recorded. This measurement captures both the scattered excitation light and the sample's fluorescence.

  • Data Analysis: The number of absorbed photons is determined by the difference between the integrated intensity of the excitation peak in the blank and sample measurements. The number of emitted photons is determined by integrating the fluorescence emission peak of the sample. The absolute quantum yield is the ratio of the number of emitted photons to the number of absorbed photons.

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for determining the relative fluorescence quantum yield.

experimental_workflow Relative Quantum Yield Determination Workflow cluster_analysis Data Analysis prep_sample Prepare dilute solutions of sample abs_measurement Measure Absorbance (UV-Vis Spectrometer) prep_sample->abs_measurement prep_std Prepare dilute solutions of standard prep_std->abs_measurement fluo_measurement Measure Fluorescence (Fluorometer) abs_measurement->fluo_measurement integrate_fluo Integrate Fluorescence Emission Spectra fluo_measurement->integrate_fluo plot_data Plot Integrated Intensity vs. Absorbance integrate_fluo->plot_data calc_qy Calculate Quantum Yield plot_data->calc_qy

Caption: Workflow for relative quantum yield measurement.

Logical Relationship of Factors Affecting Quantum Yield

The fluorescence quantum yield is intrinsically linked to the competition between radiative and non-radiative decay pathways from the excited state. The following diagram illustrates this relationship.

quantum_yield_factors Factors Influencing Fluorescence Quantum Yield cluster_excitation Excitation cluster_decay Excited State Decay Pathways cluster_nonradiative_details Non-Radiative Processes absorption Photon Absorption (Ground State S0 -> Excited State S1) radiative Radiative Decay (Fluorescence) absorption->radiative nonradiative Non-Radiative Decay absorption->nonradiative quantum_yield Fluorescence Quantum Yield (Φf) radiative->quantum_yield Increases Φf ic Internal Conversion nonradiative->ic isc Intersystem Crossing (to Triplet State) nonradiative->isc quenching Quenching (e.g., by solvent, oxygen) nonradiative->quenching nonradiative->quantum_yield Decreases Φf

Caption: Relationship between decay pathways and quantum yield.

References

Safety Operating Guide

Safe Disposal of Dibenzo[b,d]furan-2-sulfonyl chloride: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of reactive chemical reagents like Dibenzo[b,d]furan-2-sulfonyl chloride are paramount for ensuring laboratory safety and environmental compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound.

1. Hazard Identification and Immediate Precautions

This compound is classified as a corrosive substance.[1] Like other sulfonyl chlorides, it reacts with water, including moisture in the air, to produce corrosive and toxic gases.[2][3] It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated chemical fume hood.

Key Hazards:

  • Corrosive: Causes severe skin burns and eye damage.[4][5]

  • Water-Reactive: Reacts with water, potentially violently, to liberate toxic and corrosive hydrogen chloride gas.[2][3]

Immediate Safety Measures:

  • Always wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.

  • Handle exclusively within a certified chemical fume hood.

  • Keep away from water and moisture.

  • Ensure safety showers and eyewash stations are readily accessible.[2]

2. Disposal Procedures

The appropriate disposal method for this compound depends on the quantity of the waste.

Bulk Quantities

Bulk quantities of this compound, including expired or unused reagents, must be disposed of as hazardous waste without any pre-treatment.

Procedure:

  • Ensure the container is securely sealed and properly labeled.

  • Store in a designated, well-ventilated, and dry area for hazardous waste collection.

  • Arrange for pickup by a licensed professional waste disposal service.[6]

Small, Residual Quantities (e.g., from cleaning glassware)

For trace amounts of this compound, a carefully controlled neutralization process can be performed to render the material less hazardous before final disposal. This procedure should only be undertaken by trained personnel.

Objective: To safely hydrolyze and neutralize residual this compound into its corresponding sulfonic acid salt.

Materials:

  • Large beaker (at least 5-10 times the volume of the sulfonyl chloride solution)

  • Stir plate and stir bar

  • Dropping funnel

  • Ice bath

  • pH paper or pH meter

  • 1 M Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃) solution

Experimental Protocol:

  • Preparation: In a chemical fume hood, place a beaker containing a 1 M solution of sodium hydroxide or sodium bicarbonate in an ice bath on a stir plate. The volume of the basic solution should be in excess of what is required to neutralize the sulfonyl chloride.

  • Slow Addition: Slowly and dropwise, add the solution containing the residual this compound to the cold, stirring basic solution. The reaction is exothermic, and slow addition is critical to control the temperature and prevent a runaway reaction.

  • Monitoring: Monitor the reaction closely. If the temperature rises significantly or there is excessive gas evolution, stop the addition immediately and allow the solution to cool.

  • Completion: Once the addition is complete, allow the mixture to stir in the ice bath for at least 30 minutes, then remove the ice bath and let the solution slowly warm to room temperature while continuing to stir.

  • pH Verification: Test the pH of the aqueous layer to confirm it is neutral or slightly basic (pH 7-9). If it is still acidic, add more base.[7]

  • Final Disposal: Once neutralized, the resulting aqueous solution should be transferred to a designated "Aqueous Hazardous Waste" container for disposal through your institution's environmental health and safety (EHS) office.[7]

Spill Management

In the event of a small spill, immediate and correct action is crucial.

Step Procedure
1. Evacuate Clear all non-essential personnel from the immediate area.
2. Control Ensure the fume hood is operational to manage vapors.
3. Absorb Cover the spill with an inert absorbent material such as sand, vermiculite, or earth. Do not use water. [3]
4. Collect Carefully scoop the absorbed material into a designated hazardous waste container.
5. Decontaminate Clean the spill area thoroughly with a suitable solvent (e.g., acetone), collecting all cleaning materials as hazardous waste.
6. Report Inform your laboratory supervisor and institutional EHS office about the spill.

Logical Workflow for Disposal

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guidance for Dibenzo[b,d]furan-2-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety protocols and logistical plans for handling Dibenzo[b,d]furan-2-sulfonyl chloride (CAS No. 23602-98-4). Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Hazard Profile and Immediate Safety Precautions

This compound is a corrosive and water-reactive compound that demands careful handling in a controlled laboratory environment.[1]

  • Primary Hazards:

    • Corrosivity: Causes severe skin burns and serious eye damage.[1][2]

    • Reactivity: Reacts with water, potentially violently, to produce corrosive and toxic gases.[1][3][4][5][6] This reaction can generate hydrochloric acid and sulfonic acids.[1][5]

    • Toxicity: Inhalation of vapors or fumes can damage the respiratory tract.[1][3] Combustion may produce toxic gases like hydrogen chloride and sulfur oxides.[1][4][6]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent exposure. The following table summarizes the required PPE for handling this compound.

Protection TypeRequired PPESpecifications & Best Practices
Eye and Face Protection Chemical splash goggles and a full-face shield.[1][3]Goggles must be tightly fitting. A face shield should be worn over goggles, especially when there is a risk of splashing.[1]
Skin and Body Protection Chemical-resistant lab coat or apron and disposable gloves.[1][3]A chemical-resistant lab coat is essential.[1] Use chemical-resistant gloves (e.g., nitrile rubber).[1] Always inspect gloves before use and change them immediately upon contamination.
Respiratory Protection Use in a certified chemical fume hood.[1][3][4]All handling of this compound must be conducted in a well-ventilated laboratory, inside a certified chemical fume hood to minimize inhalation exposure.[1][3][4]
Footwear Closed-toe shoes.Shoes must cover the entire foot to protect against spills.

Operational Plan: Step-by-Step Handling Protocol

All operations must be conducted within a certified chemical fume hood. [1][3][4]

  • Preparation and Handling:

    • Before handling, ensure all necessary PPE is correctly worn.

    • Ensure that an eyewash station and safety shower are readily accessible.[4][6]

    • Ground all equipment to prevent static discharge.

    • Avoid contact with skin and eyes.[3] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[3][4]

    • Do not breathe dust, vapor, mist, or gas.[3][4]

  • Storage:

    • Store in a cool, dry, and well-ventilated area away from incompatible materials such as water, bases, and alcohols.[6][7]

    • Keep containers tightly closed and store under an inert atmosphere.[7]

    • The storage area should be designated as a corrosives area.[3][6]

Disposal Plan

Proper disposal of this compound and its waste is crucial. Never dispose of it directly down the drain.[1]

  • Waste Collection:

    • All waste materials, including empty containers, contaminated gloves, and other disposable items, should be collected in a designated and properly labeled hazardous waste container.

    • Liquid waste containing this compound should be collected in a separate, sealed, and clearly labeled container. The label should include the full chemical name and associated hazards (Corrosive, Water-Reactive).[1]

  • Neutralization of Small Residues:

    • Small, residual quantities (e.g., from cleaning glassware) can be rendered less hazardous through careful neutralization. This should be performed in a fume hood.

    • Slowly add the residual material to a large volume of a stirred, cold, basic solution (e.g., sodium bicarbonate or a mixture of ice and sodium hydroxide solution). The reaction can be exothermic, so proceed with caution.

    • The neutralized solution should then be collected as hazardous waste.

  • Bulk Disposal:

    • Bulk quantities of this compound should not be neutralized in the lab.

    • Ensure the original container is tightly sealed, or transfer the material to a compatible, properly sealed, and clearly labeled hazardous waste container.[1]

    • Contact your institution's Environmental Health and Safety (EHS) office for guidance on professional disposal.[1]

Emergency Procedures: Spill and Exposure

  • Small Spill:

    • Evacuate: Clear all non-essential personnel from the immediate area.[1]

    • Control: Ensure the fume hood is operational to manage vapors.[1]

    • Absorb: Cover the spill with an inert, dry absorbent material such as vermiculite, sand, or earth.[3] Do not use combustible materials.

    • Collect: Carefully scoop the absorbed material into a designated hazardous waste container.[1][3]

    • Decontaminate: Clean the spill area thoroughly.

    • Report: Inform your laboratory supervisor and institutional EHS office about the spill.[1]

  • Exposure:

    • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[3][4] Seek immediate medical attention.[3][4]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][4] Seek immediate medical attention.[3][4]

    • Inhalation: Move the victim to fresh air immediately.[3][4] If breathing is difficult, give oxygen. Do not use mouth-to-mouth resuscitation.[3] Seek immediate medical attention.[3][4]

    • Ingestion: Do NOT induce vomiting.[3][4] If the victim is conscious, give a cupful of water.[3] Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.[3][4]

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_ppe Don Appropriate PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup handling_weigh Weigh/Dispense prep_setup->handling_weigh Proceed to handling handling_reaction Perform Reaction handling_weigh->handling_reaction cleanup_decontaminate Decontaminate Glassware handling_reaction->cleanup_decontaminate Reaction complete emergency_spill Spill Occurs handling_reaction->emergency_spill Accident emergency_exposure Personnel Exposure handling_reaction->emergency_exposure Accident cleanup_waste Collect Hazardous Waste cleanup_decontaminate->cleanup_waste

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.